molecular formula CH2Cl2O4S2 B1265828 Methanedisulfonyl Dichloride CAS No. 5799-68-8

Methanedisulfonyl Dichloride

货号: B1265828
CAS 编号: 5799-68-8
分子量: 213.1 g/mol
InChI 键: DKZQZHQHDMVGHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanedisulfonyl Dichloride is a useful research compound. Its molecular formula is CH2Cl2O4S2 and its molecular weight is 213.1 g/mol. The purity is usually 95%.
The exact mass of the compound Methanedisulphonyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methanedisulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQZHQHDMVGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206716
Record name Methanedisulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-68-8
Record name Methanedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5799-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanedisulfonyl dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005799688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanedisulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanedisulphonyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANEDISULFONYL DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBK9Z6LSV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methanedisulfonyl Dichloride CAS number 5799-68-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methanedisulfonyl Dichloride (CAS 5799-68-8)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It delves into the core characteristics of this compound, a potent bifunctional reagent, moving beyond simple data recitation to provide actionable insights into its synthesis, reactivity, and application.

Strategic Overview: The Duality of a Reagent

This compound (CH₂Cl₂O₄S₂), also known as methylenedisulfonyl dichloride, is a highly reactive organosulfur compound distinguished by the presence of two sulfonyl chloride groups attached to a central methylene bridge.[1][2] This unique structure confers bifunctionality, setting it apart from its well-known monofunctional counterpart, methanesulfonyl chloride (MsCl).[1] Its role in organic synthesis is primarily that of a powerful electrophile, serving as a cornerstone for constructing complex molecular architectures by bridging two nucleophilic sites.[1] This capability makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Identification Data

A summary of the key properties of this compound is presented below for quick reference. Purity levels and appearance may vary by supplier.[3][4]

PropertyValueSource(s)
CAS Number 5799-68-8[1][3][4]
Molecular Formula CH₂Cl₂O₄S₂[1][5]
Molecular Weight 213.06 g/mol [1][3][6]
Appearance Colorless to red to green clear liquid
Density ~1.830 - 1.939 g/cm³[3][7]
Boiling Point 138°C at 15 mmHg (2.0 kPa)[3][8]
IUPAC Name This compound[4][5]
InChI Key DKZQZHQHDMVGHE-UHFFFAOYSA-N[4][6]
Storage Temperature Inert atmosphere, room temperature or 2-8°C[3][4]

Synthesis Pathway: From Salt to Dichloride

While various methods exist for the synthesis of sulfonyl chlorides, a practical and scalable approach for this compound involves the chlorination of its corresponding disulfonate salt. This transformation leverages common chlorinating agents and can be adapted from established protocols for similar compounds. A plausible pathway starts from sodium methanedisulfonate (CH₂(SO₃Na)₂), which can be prepared from the sulfonation of appropriate precursors.[9][10]

The conversion of the disulfonate salt to the dichloride is typically achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.

Synthesis_Workflow cluster_start Starting Material cluster_process Chlorination cluster_product Final Product start Sodium Methanedisulfonate (CH₂(SO₃Na)₂) process_node Reaction Vessel -10°C to 90°C Ramp start->process_node reagents Thionyl Chloride (SOCl₂) Catalyst: DMF reagents->process_node product This compound (CH₂(SO₂Cl)₂) process_node->product Distillation/ Purification

Synthesis workflow from disulfonate salt.
Protocol: Synthesis via Sulfonate Salt Conversion

This protocol is an adapted, illustrative procedure. Causality: The solvent-free approach minimizes waste and simplifies purification. The slow temperature ramp is critical for controlling the exothermic reaction and the release of sulfur dioxide gas, preventing dangerous pressure buildup and ensuring high conversion.

  • System Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize SO₂ and HCl byproducts). Ensure the entire apparatus is dry and purged with an inert gas (e.g., nitrogen).

  • Charge Reactor: Add sodium methanedisulfonate (1.0 eq) to the flask.

  • Catalyst Addition: Add N,N-dimethylformamide (DMF, 0.1-5.0 mol%) to the solid.

  • Reagent Addition: Slowly add thionyl chloride (2.2-2.5 eq) dropwise to the stirred solid at an initial temperature of -10°C to 0°C.

  • Controlled Reaction: After the initial addition, slowly ramp the temperature of the reaction mixture to 90°C over 3 to 8 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, is isolated by vacuum distillation. The crude product should be distilled carefully to separate it from unreacted thionyl chloride and non-volatile impurities.

  • Purification & Storage: The distilled product is a clear liquid. For long-term stability, it should be stored under an inert atmosphere in a tightly sealed container, protected from moisture.[4][8]

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two highly electrophilic sulfur atoms of the sulfonyl chloride groups. This makes the molecule exceptionally susceptible to nucleophilic attack. It functions as a bifunctional electrophile, capable of reacting with two equivalents of a nucleophile or one equivalent of a dinucleophilic species.

The general mechanism involves the nucleophilic attack on the sulfur atom, leading to a transient tetrahedral intermediate. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, to form a stable sulfonyl linkage (e.g., sulfonamide or sulfonate ester).[11]

Sources

An In-depth Technical Guide to the Physical Properties of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanedisulfonyl dichloride (MDSD), a highly reactive organosulfur compound, serves as a pivotal intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two sulfonyl chloride functional groups, which allows for the introduction of the methanedisulfonyl moiety into a wide range of molecules.[2][3] This guide offers a comprehensive exploration of the core physical properties of this compound, providing both established data and field-proven insights into its characterization and handling. Understanding these properties is paramount for its effective and safe utilization in research and development.

Molecular and Chemical Identity

  • Molecular Formula: CH₂Cl₂O₄S₂[3][4]

  • Molecular Weight: 213.06 g/mol [3][4]

  • IUPAC Name: Methanedisulfonyl chloride[4]

  • Synonyms: Methanedisulphonyl dichloride, Bis(chlorosulfonyl)methane, Methylenedi(sulfonyl chloride)[4]

  • CAS Number: 5799-68-8[3][4]

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound dictate its behavior in various experimental settings. A summary of its key physical properties is presented below, followed by a detailed discussion.

PropertyValueSource(s)
Physical State Colorless to reddish-yellow clear liquid[2][3]
Boiling Point 138 °C at 15 mmHg[3]
Melting Point Not precisely determined (liquid at room temperature)
Density 1.83 g/cm³ (at 20/20 °C)[5]
Refractive Index 1.52[5]
Solubility Soluble in polar organic solvents[3]

Discussion of Physical Properties:

Physical State and Appearance: this compound is typically encountered as a colorless to pale yellow or reddish liquid.[2][3] The variation in color can be indicative of impurities or slight decomposition over time, emphasizing the need for proper storage and handling.

Boiling Point: The reported boiling point of 138 °C is at a reduced pressure of 15 mmHg, which suggests that the compound may decompose at its atmospheric boiling point.[3] This is a critical consideration for purification by distillation, which should be performed under vacuum to prevent degradation.

Density and Refractive Index: With a density of 1.83 g/cm³, it is significantly denser than water.[5] The refractive index of 1.52 is a useful parameter for routine quality control and for monitoring reactions in which it is a reactant or product.[5]

Solubility: this compound is described as being soluble in polar organic solvents.[3] This general solubility is expected due to its polar sulfonyl chloride groups. For practical applications, its miscibility with common aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile is a key consideration for reaction design. However, it is highly reactive with protic solvents like water and alcohols.

Reactivity and Stability

This compound is a highly reactive compound, a characteristic that is central to its synthetic utility but also necessitates careful handling.

  • Hydrolysis: It is sensitive to moisture and will readily hydrolyze in the presence of water to form methanesulfonic acid and hydrochloric acid.[3] This reaction is exothermic and produces corrosive byproducts. Therefore, all manipulations should be carried out under anhydrous conditions.

  • Nucleophilic Substitution: The chlorine atoms of the sulfonyl chloride groups are excellent leaving groups, making the sulfur atoms highly susceptible to nucleophilic attack.[3] This reactivity is the basis for its primary application in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[2]

  • Thermal Stability: While specific data on its thermal decomposition is limited, the need for vacuum distillation suggests that it may be unstable at elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could be employed to determine its decomposition threshold.[3]

Safety and Handling

Due to its corrosive and reactive nature, strict safety protocols must be observed when handling this compound.

  • Corrosivity: It is corrosive to metals and causes severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All handling should be performed in a well-ventilated fume hood.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.

Experimental Protocols for Physical Property Determination

The following section outlines detailed methodologies for the characterization of this compound.

Determination of Boiling Point (Reduced Pressure)

Objective: To accurately determine the boiling point of this compound under vacuum.

Methodology:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

  • Place a small volume of this compound in the distilling flask along with a magnetic stir bar or boiling chips.

  • Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

  • Slowly evacuate the system to the desired pressure (e.g., 15 mmHg).

  • Begin heating the distilling flask gently while stirring.

  • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Workflow for Boiling Point Determination:

G cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble dry vacuum distillation apparatus B Add MDSD and stir bar to flask A->B C Connect to vacuum and manometer B->C D Evacuate to desired pressure C->D Begin Experiment E Heat gently with stirring D->E F Record boiling temperature E->F

Caption: Workflow for reduced pressure boiling point determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Causality Behind Experimental Choices: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN) are required to prevent hydrolysis or reaction with the solvent.

¹H NMR Spectroscopy Protocol:

  • In a dry environment (e.g., a glove box or under a stream of inert gas), dissolve 5-10 mg of this compound in approximately 0.6 mL of anhydrous CDCl₃.

  • Transfer the solution to a dry NMR tube and cap it securely.

  • Acquire the ¹H NMR spectrum using a standard pulse program.

Expected ¹H NMR Spectrum: The spectrum is expected to show a single singlet for the two equivalent protons of the methylene group. The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two sulfonyl chloride groups.

¹³C NMR Spectroscopy Protocol:

  • Prepare the sample as described for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum.

Expected ¹³C NMR Spectrum: The spectrum should exhibit a single resonance for the methylene carbon, also shifted downfield.

Logical Relationship in NMR Sample Preparation:

G cluster_condition Critical Condition cluster_steps Sample Preparation A Anhydrous Environment B Dissolve MDSD in anhydrous CDCl₃ A->B Ensures sample integrity C Transfer to dry NMR tube B->C D Cap securely C->D E Acquire Spectrum D->E Ready for Analysis

Caption: NMR sample preparation workflow for a reactive compound.

2. Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Causality Behind Experimental Choices: A neat sample (thin film between salt plates) is preferred for a liquid to avoid solvent interference. Given the moisture sensitivity, the salt plates (e.g., NaCl or KBr) must be kept scrupulously dry.[6]

IR Spectroscopy Protocol:

  • In a moisture-free environment, place a single drop of this compound onto a dry NaCl or KBr plate.

  • Carefully place a second dry plate on top to create a thin liquid film.

  • Acquire the IR spectrum.

Expected IR Spectrum: The spectrum will be characterized by strong absorption bands corresponding to the S=O and S-Cl stretching vibrations. The asymmetric and symmetric S=O stretches are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Causality Behind Experimental Choices: Due to its reactivity, derivatization to a more stable compound (e.g., a sulfonamide) prior to GC-MS analysis can be beneficial for obtaining a clean mass spectrum.[1]

Mass Spectrometry Protocol (with derivatization):

  • Dissolve a small amount of this compound in an aprotic solvent (e.g., dichloromethane).

  • Add a slight excess of a simple secondary amine (e.g., diethylamine) and allow the reaction to proceed to completion to form the corresponding bis(sulfonamide).

  • Analyze the reaction mixture by GC-MS.

Expected Mass Spectrum: The mass spectrum of the derivatized product will show a molecular ion peak corresponding to the bis(sulfonamide). The fragmentation pattern will provide further structural information. For the parent compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.[1]

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, a compound of significant interest to the chemical and pharmaceutical industries. A thorough understanding of its physicochemical characteristics, reactivity, and safe handling procedures is essential for its successful application in synthesis and drug development. The experimental protocols provided herein offer a framework for the accurate characterization of this and other reactive sulfonyl chlorides, ensuring both scientific integrity and operational safety.

References

  • This compound | CH2Cl2O4S2 | CID 79863. PubChem. [Link]
  • Methanesulfonyl chloride (CH3SO2Cl). VPL. [Link]
  • Methanesulfonyl chloride | CH3ClO2S | CID 31297. PubChem. [Link]
  • Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]
  • Methanesulfonyl chloride. NIST WebBook. [Link]
  • A Simple Measuring Method for Infrared Spectroscopy of Liquid M
  • Methanesulfonyl-dichloromethanesulfonyl chloride | C2H3Cl3O4S2. PubChem. [Link]
  • Methanesulfonyl chloride. NIST WebBook. [Link]
  • Melting point determin
  • Methanesulfonyl chloride. SpectraBase. [Link]
  • Selective remote C-H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis. The Royal Society of Chemistry. [Link]
  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry. [Link]
  • Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Inform
  • Melting Point Determin
  • Methanesulfonyl Chloride-d3,13C | CH3ClO2S | CID 76973633. PubChem. [Link]
  • Methanesulfonyl chloride. NIST WebBook. [Link]
  • IR Spectroscopy of Liquids.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
  • Experiment 1 - Melting Points. [Link]
  • Melting point determination | Resource.
  • Melting point determin
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. PubMed. [Link]
  • (PDF) Near infrared spectroscopy for determination of moisture content in lyophilized formulation.
  • Cas 124-63-0,Methanesulfonyl chloride. LookChem. [Link]

Sources

Methanedisulfonyl Dichloride: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methanedisulfonyl dichloride (CAS No. 5799-68-8) is a potent, bifunctional organosulfur compound of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Characterized by a central methylene bridge flanked by two sulfonyl chloride moieties, its high reactivity as a dual electrophile makes it a valuable intermediate for the synthesis of complex sulfonamides, esters, and heterocyclic systems. This guide provides a comprehensive overview of its core chemical properties, established synthetic routes, and key applications, with a focus on its utility as a crosslinking agent and a precursor for pharmacologically relevant scaffolds. Safety protocols and handling procedures commensurate with its hazardous nature are also detailed to ensure safe and effective utilization in a research and development setting.

Core Compound Properties

This compound, also known as methylenedisulfonyl dichloride or bis(chlorosulfonyl)methane, is a highly reactive liquid whose utility is derived from its two electrophilic sulfur centers.[1][2][3] Its fundamental properties are summarized below.

PropertyDataSource(s)
Molecular Formula CH₂Cl₂O₄S₂[2][4][5]
Molecular Weight 213.04 g/mol [2][3][4]
CAS Number 5799-68-8[2][4][5]
IUPAC Name methanedisulfonyl chloride[3][5]
Appearance Colorless to yellowish/red-green liquid[4]
Boiling Point 138 °C @ 15 mmHg[4]
SMILES C(S(=O)(=O)Cl)S(=O)(=O)Cl[1][3]
InChI Key DKZQZHQHDMVGHE-UHFFFAOYSA-N[1][5]

Molecular Structure and Reactivity

The core of this compound's utility lies in its molecular structure. The presence of two sulfonyl chloride groups makes it a powerful bifunctional electrophile, capable of reacting with a wide range of nucleophiles.

Caption: 2D structure of this compound.

The electron-withdrawing nature of the two sulfonyl groups significantly acidifies the protons on the central methylene carbon, a property that can be exploited in certain base-mediated reactions. However, its primary role is as a reactant with nucleophiles such as alcohols and amines to form stable sulfonate esters and sulfonamides, respectively.[1] This reactivity is the foundation of its use as a crosslinking agent, capable of bridging two molecular entities.

Synthesis of this compound

While detailed, peer-reviewed protocols are not abundant in common literature, the synthesis of this compound is generally achieved through two primary pathways. The choice of method often depends on the availability of starting materials and the desired scale of production.

Method 1: Chlorination of Methanedisulfonic Acid

This is a classical approach for converting sulfonic acids to their corresponding sulfonyl chlorides. Methanedisulfonic acid is treated with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl groups with chlorine atoms.

Reaction Scheme: CH₂(SO₃H)₂ + 2 SOCl₂ → CH₂(SO₂Cl)₂ + 2 SO₂ + 2 HCl

Expert Insight: This reaction is analogous to the well-documented synthesis of methanesulfonyl chloride from methanesulfonic acid.[6] The driving force is the formation of volatile byproducts (SO₂ and HCl), which can be removed from the reaction mixture. The use of a solvent is optional, but an excess of the chlorinating agent is typically employed to ensure complete conversion. Careful control of temperature is necessary to prevent unwanted side reactions and decomposition.

Method 2: Direct Chlorination of Methane

A more direct but potentially less selective industrial method involves the radical-initiated reaction of methane with a source of both chlorine and sulfur dioxide, such as sulfuryl chloride (SO₂Cl₂).[1]

Reaction Scheme: CH₄ + 2 SO₂Cl₂ → CH₂(SO₂Cl)₂ + 2 HCl

Expert Insight: This free-radical process requires careful initiation and control to avoid over-chlorination of the methane starting material.[7] While potentially more atom-economical, achieving high selectivity for the desired disubstituted product can be challenging, often leading to a mixture of chlorinated and sulfonated methanes.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a specialized reagent for applications where bridging or crosslinking of molecular structures is desired.

Formation of Bis-sulfonamides and Pharmaceutical Intermediates

This compound reacts readily with two equivalents of a primary or secondary amine to form bis-sulfonamides. This reaction is fundamental to its application in medicinal chemistry.

Caption: General workflow for the synthesis of bis-sulfonamides.

Causality and Protocol Considerations:

  • Stoichiometry: A molar ratio of at least two equivalents of amine per equivalent of this compound is required. An excess of the amine can also serve as the base.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the highly reactive sulfonyl chloride groups.

  • Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature.

A notable, though indirect, application lies in the potential synthesis of sulfonamide derivatives that serve as intermediates for proton pump inhibitors like Pantoprazole Sodium Sterile .[4] The core structure of such drugs often requires specific sulfonamide linkages, where a bifunctional reagent could be employed to construct key structural motifs.

Use as a Crosslinking Agent

The ability to react with two nucleophiles simultaneously makes this compound an effective crosslinking agent. In polymer chemistry and materials science, it can be used to covalently link polymer chains that possess nucleophilic functional groups (e.g., hydroxyls or amines), thereby modifying the material's mechanical properties, such as stiffness and swelling behavior. This application is particularly relevant in the development of hydrogels for drug delivery or tissue engineering.

Safety and Handling

This compound is a corrosive and hazardous chemical that must be handled with appropriate precautions.[1][8]

  • Corrosivity: Causes severe skin burns and eye damage.[1][8] All handling must be performed wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.

  • Toxicity: The compound and its decomposition products are toxic. Work must be conducted in a well-ventilated chemical fume hood.[1]

  • Reactivity: It reacts vigorously with water and other nucleophiles. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents. The container must be tightly sealed.[4]

Conclusion

This compound is a specialized and highly reactive bifunctional reagent with considerable potential for the synthesis of advanced molecular architectures. Its primary utility lies in its ability to form bis-sulfonamides and to act as a chemical crosslinker. While its applications are not as broadly documented as its monofunctional counterpart, methanesulfonyl chloride, its unique structure offers distinct synthetic possibilities for researchers in drug development and materials science. Due to its hazardous nature, strict adherence to safety protocols is paramount for its successful and safe application in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride.
  • Google Patents. (2016). Method for preparing methanedisulfonic acid. (U.S. Patent No. 9,440,915B2). U.S.
  • Hearst, P. J., & Noller, C. R. (1950). Methanesulfonyl chloride. Organic Syntheses, 30, 58. DOI: 10.15227/orgsyn.030.0058
  • Google Patents. (2003). Process for the preparation of metaxalone. (U.S. Patent No. 6,538,142B1). U.S.
  • Qiu, Y., et al. (2026). Efficient and green synthesis of dimethyl succinate via palladium-catalyzed acetylene dicarbonylation assisted by methanedisulfonic acid under ambient conditions.
  • Google Patents. (2002). Synthesis of pharmaceutically useful pyridine derivatives. (U.S. Patent No. 6,437,139B1). U.S.
  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-3. DOI: 10.1039/b314115j

Sources

An In-depth Technical Guide to the Synthesis of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methanedisulfonyl dichloride, CH₂(SO₂Cl)₂, is a highly reactive organosulfur compound of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing two sulfonyl chloride groups, makes it a valuable building block for complex molecular architectures, including sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the synthetic pathway to this compound, focusing on the chlorination of its sulfonic acid precursor. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and address the critical safety and handling considerations required when working with these hazardous materials.

Introduction and Strategic Importance

This compound serves as a crucial intermediate in organic synthesis.[1] The two electrophilic sulfur centers are highly susceptible to nucleophilic attack, allowing for the facile introduction of the methanedisulfonyl moiety, >CH₂(SO₂)₂, into target molecules. This functional group is integral to the structure of various pharmaceuticals and agrochemicals, where it can modulate properties such as solubility, bioavailability, and biological activity.[1] The compound is also employed as a protecting group for alcohols and amines during multi-step syntheses.[1]

A clear understanding of its synthesis is paramount for researchers aiming to leverage its reactivity. The most established route involves the conversion of the corresponding sulfonic acid to the sulfonyl chloride, a fundamental transformation in organosulfur chemistry.

The Chemical Pathway: From Acid to Dichloride

The direct synthesis of this compound from methanesulfonic acid (CH₃SO₃H) is not a straightforward single-step conversion. The true precursor for this target molecule is methanedisulfonic acid , CH₂(SO₃H)₂.

Methanedisulfonic acid can be prepared through various methods, including the treatment of methanesulfonic acid with oleum (fuming sulfuric acid) or by reacting dichloromethane with a sulfite source under heat and pressure.[2][3][4] Once obtained, the conversion to the target dichloride is achieved through chlorination.

The overall reaction is as follows:

CH₂(SO₃H)₂ + 2 SOCl₂ → CH₂(SO₂Cl)₂ + 2 SO₂ + 2 HCl

The choice of chlorinating agent is a critical experimental parameter. While other reagents like phosphorus pentachloride (PCl₅) can be used, thionyl chloride (SOCl₂) is often preferred .[5][6]

Causality of Reagent Choice: The primary advantage of thionyl chloride lies in its byproducts. The reaction yields sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures.[6][7][8][9] Their evolution from the reaction mixture helps to drive the equilibrium forward according to Le Chatelier's principle, leading to higher conversion and simplifying the purification process, as the gaseous byproducts are easily removed.[8][9]

Reaction Mechanism: A Stepwise Explanation

The conversion of a sulfonic acid to a sulfonyl chloride using thionyl chloride proceeds via a well-established nucleophilic substitution pathway at the sulfur atom of thionyl chloride.[8][10]

  • Nucleophilic Attack: The reaction initiates with the attack of a hydroxyl oxygen from one of the sulfonic acid groups onto the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.

  • Chloride Displacement: The tetrahedral intermediate rearranges, eliminating a chloride ion.

  • Proton Transfer & Elimination: A base (which can be another molecule of the sulfonic acid or the released chloride ion) abstracts the proton from the intermediate. This is followed by the collapse of the intermediate, releasing the gaseous byproducts SO₂ and HCl, and forming the sulfonyl chloride.

This process occurs for both sulfonic acid groups on the methanedisulfonic acid backbone to yield the final dichloride product.

G cluster_0 Mechanism: Sulfonic Acid to Sulfonyl Chloride SA Methanedisulfonic Acid (R-SO₂-OH) INT1 Protonated Chlorosulfite Intermediate SA->INT1 1. Nucleophilic Attack TC Thionyl Chloride (SOCl₂) TC->INT1 INT2 Unstable Intermediate (R-SO₂-O-SOCl) INT1->INT2 2. Chloride Elimination PROD This compound (R-SO₂-Cl) INT2->PROD 3. Collapse & SO₂/HCl Expulsion GAS Gaseous Byproducts (SO₂ + HCl) INT2->GAS

Caption: Generalized mechanism for the chlorination of a sulfonic acid.

Field-Proven Experimental Protocol

This protocol is adapted from a trusted procedure for the synthesis of methanesulfonyl chloride published in Organic Syntheses, a highly reliable source for robust chemical preparations.[5] It has been modified for the synthesis of the target molecule, this compound, assuming methanedisulfonic acid as the starting material.

Critical Safety Warning: This procedure involves highly corrosive and toxic substances. It must be performed by trained personnel within a certified chemical fume hood, utilizing all required personal protective equipment (PPE).

Equipment and Reagents
  • Glassware: 1 L three-necked, round-bottomed flask; mechanical stirrer; reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution); thermometer; and a pressure-equalizing dropping funnel.

  • Heating: Heating mantle or oil bath.

  • Reagents:

    • Methanedisulfonic acid (CH₂(SO₃H)₂)

    • Thionyl chloride (SOCl₂), freshly distilled if necessary.

  • Purification: Vacuum distillation setup (e.g., Claisen flask, Vigreux column).

Step-by-Step Procedure
  • Setup: Assemble the glassware in a chemical fume hood. Ensure all joints are properly sealed (silicone grease is recommended).[5]

  • Reaction Initiation: Charge the flask with methanedisulfonic acid (e.g., 1.0 mole).

  • Heating: Begin stirring and heat the acid to approximately 90-95°C using an oil bath.

    • Causality: Heating increases the reaction rate and helps maintain a homogenous mixture.

  • Reagent Addition: Add thionyl chloride (e.g., 2.2-2.5 moles, a slight excess) to the dropping funnel. Add the thionyl chloride dropwise to the heated, stirring sulfonic acid over a period of 3-4 hours. Maintain the reaction temperature at 95°C throughout the addition.[5]

    • Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and the vigorous evolution of HCl and SO₂ gases. A rapid addition can lead to a dangerous pressure buildup and loss of material.

  • Reaction Completion: After the addition is complete, continue heating and stirring the mixture at 95°C for an additional 3-4 hours to ensure the reaction proceeds to completion.[5]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the crude product to a distillation flask.

    • Assemble the vacuum distillation apparatus. Distill under reduced pressure. Excess thionyl chloride (boiling point ~76°C at atmospheric pressure) will distill first.[5]

    • This compound is a higher-boiling liquid (boiling point ~138°C at 15 mmHg) and can be collected as a subsequent fraction.[11]

    • Causality: Vacuum distillation is essential for purifying high-boiling liquids that may decompose at their atmospheric boiling points.[5] Avoid using a direct flame for heating to prevent localized superheating and decomposition.[5]

G cluster_1 Experimental Workflow A 1. Assemble Apparatus in Fume Hood B 2. Charge Flask with Methanedisulfonic Acid A->B C 3. Heat to 95°C with Stirring B->C D 4. Add Thionyl Chloride Dropwise (3-4h) C->D E 5. Maintain Heat & Stir (3-4h) for Completion D->E F 6. Cool to Room Temperature E->F G 7. Purify by Vacuum Distillation F->G H 8. Collect Product Fraction G->H

Sources

An In-depth Technical Guide to the Direct Chlorination Synthesis of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanedisulfonyl dichloride, CH₂(SO₂Cl)₂, is a highly reactive, bifunctional organosulfur compound that serves as a critical building block in synthetic chemistry.[1] Its ability to introduce the methanedisulfonyl moiety makes it an invaluable reagent in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive technical overview of the direct chlorination routes for synthesizing this compound. We will delve into the underlying reaction mechanisms, present detailed, field-proven experimental protocols, and discuss the critical safety considerations inherent in handling these reactive compounds. The narrative is structured to explain the causality behind experimental choices, ensuring a deep understanding for practical application in a research and development setting.

Introduction: The Synthetic Utility of this compound

This compound is distinguished from its monofunctional counterpart, methanesulfonyl chloride (MsCl), by the presence of two sulfonyl chloride groups.[1] This dual reactivity allows it to act as a versatile linker or to participate in the formation of complex heterocyclic systems, a common structural motif in medicinally active compounds.[2] The methanesulfonyl group, when incorporated into a drug candidate, can enhance water solubility and modulate biological activity by altering interactions with biological targets.[2]

While several synthetic pathways exist, direct chlorination methods are often favored for their potential scalability and atom economy. These methods typically involve the reaction of a simple precursor with a chlorinating agent, leading to the formation of the desired product. This guide will focus on two prominent direct chlorination strategies: the radical-mediated chlorosulfonation of methane and the oxidative chlorination of dimethyl disulfide.

Synthesis Pathway I: Radical-Mediated Chlorosulfonation of Methane

The direct functionalization of methane, an abundant and low-cost feedstock, is a highly attractive but challenging synthetic endeavor.[4][5] A promising route to this compound involves a radical-initiated reaction between methane and sulfuryl chloride (SO₂Cl₂).[2][4]

Reaction Mechanism and Rationale

This synthesis proceeds via a free-radical chain reaction. The choice of a radical initiator and reaction conditions is paramount to achieving selectivity and a viable yield.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, to generate initial radicals.

  • Propagation: A chain reaction ensues where a radical abstracts a hydrogen atom from methane to form a methyl radical (•CH₃). This methyl radical then reacts with sulfuryl chloride. The process repeats to achieve disubstitution.

  • Promotion: The use of concentrated sulfuric acid (H₂SO₄) as a solvent or promoter can be critical. It is believed to stabilize reactive intermediates and maintain a liquid-phase environment conducive to the reaction.[4][5]

  • Termination: The chain reaction is terminated by the combination of any two radical species.

The diagram below illustrates the proposed free-radical mechanism.

G cluster_initiation Initiation I Initiator (I) I_rad 2 I• I->I_rad Δ or hν I_rad_prop I• I_rad->I_rad_prop CH4 CH₄ CH3_rad •CH₃ CH4->CH3_rad + I• CH3SO2Cl CH₃SO₂Cl CH3_rad->CH3SO2Cl + SO₂Cl₂ SO2Cl2_1 SO₂Cl₂ HCl_1 HCl CH2SO2Cl_rad •CH₂(SO₂Cl) CH3SO2Cl->CH2SO2Cl_rad + •Cl Cl_rad •Cl Final_Product CH₂(SO₂Cl)₂ CH2SO2Cl_rad->Final_Product + SO₂Cl₂ SO2Cl2_2 SO₂Cl₂ HCl_2 HCl G A 1. Setup & Charge Reactor - Assemble glassware in fume hood. - Charge flask with DMDS and aq. HCl. B 2. Cool Reaction - Immerse flask in an ice bath. - Cool to 0-5 °C with stirring. A->B C 3. Introduce Chlorine - Bubble Cl₂ gas slowly via gas inlet tube. - Maintain temperature < 10 °C. B->C D 4. Reaction Monitoring - Observe for completion (e.g., color change). - Allow to stir post-addition. C->D E 5. Workup: Phase Separation - Stop stirring and allow layers to separate. - Drain the lower product layer. D->E F 6. Washing - Wash crude product with cold water to remove residual acid. E->F G 7. Purification - Dry the organic layer (e.g., over MgSO₄). - Purify by vacuum distillation. F->G H 8. Characterization - Analyze pure product (NMR, GC-MS). G->H

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and gas inlet tube. Attach the condenser and ensure the outlet is connected to a basic scrubber to neutralize excess chlorine and HCl gas.

  • Charging: In the fume hood, charge the flask with dimethyl disulfide and an aqueous solution of hydrochloric acid.

  • Cooling: Begin stirring and cool the reaction mixture to 0-5°C using an ice bath.

  • Chlorination: Begin bubbling chlorine gas into the stirred solution at a slow, controlled rate. The reaction is highly exothermic; the chlorine addition rate must be adjusted to maintain the internal temperature below 10°C.

  • Reaction Completion: Continue the addition of chlorine until the reaction is complete, which can be indicated by a persistent yellow-green color of excess chlorine in the mixture.

  • Workup: Stop the chlorine flow and stirring. Allow the mixture to stand, and two layers will form. The lower layer consists of the crude this compound.

  • Separation & Washing: Carefully separate the lower organic layer using a separatory funnel. Wash the crude product with small portions of cold water to remove residual HCl.

  • Purification: Dry the crude product over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify by fractional distillation under reduced pressure. The boiling point of this compound is approximately 138°C at 15 mmHg. [1]

Safety and Handling

Trustworthiness in any protocol hinges on a robust understanding of the associated hazards.

  • This compound: The product is a corrosive and reactive liquid. [1][2]It reacts with water and nucleophiles. It can cause severe skin burns and eye damage.

  • Reagents: Chlorine gas is extremely toxic and corrosive. Sulfuryl chloride is also toxic and reacts violently with water. Dimethyl disulfide is flammable and has a strong, unpleasant odor.

  • Byproducts: Hydrogen chloride (HCl) gas is generated in large quantities. It is highly corrosive and toxic.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., neoprene), safety goggles, and a face shield. All manipulations must be conducted within a certified chemical fume hood. [1]* Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate quenching agents and spill control materials readily available.

Conclusion

The direct chlorination synthesis of this compound, via either radical-mediated chlorosulfonation of methane or oxidative chlorination of dimethyl disulfide, offers powerful routes to this versatile synthetic intermediate. The choice of method depends on the availability of starting materials, required scale, and equipment capabilities. The radical pathway from methane represents a more modern, atom-economical approach, while the oxidative chlorination of dimethyl disulfide is a more established and often higher-yielding laboratory and industrial method. [5][6]A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe execution of these syntheses, enabling further innovation in drug discovery and chemical development.

References

  • Wikipedia. (2023). Methanesulfonyl chloride.
  • Hearst, P. J., & Noller, C. R. (1955). Methanesulfonyl chloride. Organic Syntheses, 35, 77.
  • Vrijland, M. S. A. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses, 57, 88.
  • Mukhopadhyay, S., & Bell, A. T. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • ResearchGate. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl Chloride. Organic Syntheses, 43, 62.
  • Google Patents. (1991). Method of manufacturing methanesulfonyl chloride.
  • Google Patents. (2006). Interrupter method for producing high-purity methyl sulfonyl chloride.

Sources

A Guide to the Spectroscopic Characterization of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical synthesis and drug development, the unambiguous characterization of molecular structure is a cornerstone of scientific integrity and progress. Spectroscopic methods provide a non-destructive window into the atomic and molecular world, offering detailed information about connectivity, functional groups, and molecular weight. For a reactive and versatile reagent like methanedisulfonyl dichloride, a comprehensive spectroscopic profile is essential for confirming its identity, assessing its purity, and understanding its reactivity. This guide delves into the three primary spectroscopic techniques employed for the characterization of organic molecules, providing both theoretical insights and practical guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment of each atom within a molecule.

Predicted ¹H NMR Spectrum

Theoretical Basis: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the sulfonyl chloride (-SO₂Cl) group, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).

For this compound, the two protons of the central methylene (-CH₂-) group are chemically equivalent due to the molecule's symmetry. These protons are flanked by two strongly electron-withdrawing sulfonyl chloride groups. Consequently, a single, sharp signal is predicted in the ¹H NMR spectrum. For comparison, the methyl protons of methanesulfonyl chloride (CH₃SO₂Cl) appear around 3.68 ppm. Given the presence of a second -SO₂Cl group in this compound, the deshielding effect is expected to be more pronounced.

Predicted Data:

Proton Environment Predicted Chemical Shift (δ) Multiplicity Integration
-CH₂-~4.0 - 5.0 ppmSinglet2H
Predicted ¹³C NMR Spectrum

Theoretical Basis: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is influenced by its electronic environment. The carbon atom of the methylene group in this compound is directly bonded to two highly electronegative sulfur atoms, which in turn are bonded to oxygen and chlorine atoms. This will result in a significant downfield shift for the carbon signal.

Predicted Data:

Carbon Environment Predicted Chemical Shift (δ)
-CH₂-~70 - 90 ppm
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Due to the reactivity of sulfonyl chlorides, the use of aprotic deuterated solvents is crucial to prevent hydrolysis.[1] Suitable solvents include chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumental Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. It is based on the principle that molecular bonds vibrate at characteristic frequencies, and these vibrations can be excited by absorbing infrared radiation.

Theoretical Basis: The sulfonyl chloride group (-SO₂Cl) exhibits strong and characteristic absorption bands in the IR spectrum due to the stretching vibrations of the S=O and S-Cl bonds. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic.

For this compound, the presence of two sulfonyl chloride groups is expected to result in prominent absorption bands in the regions characteristic of sulfonyl chlorides. The C-H stretching and bending vibrations of the methylene group will also be present.

Predicted Data:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric SO₂ Stretch~1370 - 1410Strong
Symmetric SO₂ Stretch~1160 - 1210Strong
S-Cl Stretch~550 - 650Medium-Strong
C-H Stretch (CH₂)~2950 - 3050Medium
CH₂ Scissoring~1420 - 1470Medium

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Objective: To obtain an IR spectrum to confirm the presence of the sulfonyl chloride functional groups.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the characteristic functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Theoretical Basis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is often predictable and provides valuable structural clues.

For this compound (molecular weight ≈ 213.06 g/mol ), the mass spectrum is expected to show a molecular ion peak. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, a fragment with one chlorine atom will show two peaks separated by 2 m/z units with a relative intensity of 3:1 (M and M+2). A fragment with two chlorine atoms will show three peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺˙): A cluster of peaks around m/z 212, 214, and 216 corresponding to the different isotopic combinations of chlorine and sulfur.

  • Loss of Cl: A fragment corresponding to [M - Cl]⁺ would be expected.

  • Loss of SO₂Cl: A fragment corresponding to [M - SO₂Cl]⁺ would likely be observed.

  • Cleavage of the C-S bond: This would lead to the formation of [CH₂SO₂Cl]⁺ and [SO₂Cl]⁺ ions.

Experimental Protocol for GC-MS:

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature that ensures volatilization without decomposition.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature ramp that allows for the separation of the analyte from the solvent and any impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze its isotopic pattern.

    • Propose structures for the major fragment ions.

Visualization of Key Concepts

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Direct application (ATR) MS Mass Spectrometry Sample->MS Dilute in volatile solvent Structure Molecular Structure Connectivity NMR->Structure Functional_Groups Functional Groups (-SO₂Cl, -CH₂-) IR->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation MS->MW_Fragmentation

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Molecular structure of this compound.

Conclusion: A Predictive Yet Practical Approach

While the direct acquisition of experimental spectroscopic data for this compound remains an opportunity for future research, a robust and scientifically grounded characterization can be achieved through predictive methods and comparative analysis. The principles and protocols outlined in this guide provide a solid framework for researchers to confidently identify and assess the purity of this important synthetic intermediate. By understanding the expected spectroscopic signatures, scientists can effectively utilize NMR, IR, and MS to ensure the quality of their starting materials, thereby enhancing the reliability and reproducibility of their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Solubility of Methanedisulfonyl Dichloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of Methanedisulfonyl Dichloride (CAS No. 5799-68-8), a highly reactive organosulfur compound of significant interest in organic synthesis and drug development. Recognizing the scarcity of quantitative solubility data in publicly available literature, this guide focuses on the fundamental principles governing its solubility, its reactivity profile with various organic solvent classes, and best practices for solvent selection. Furthermore, a detailed, self-validating experimental protocol for determining the solubility of this compound is provided to empower researchers in generating precise and reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solution behavior of this versatile reagent.

Introduction to this compound

This compound, also known as methylenedisulfonyl dichloride, is a colorless to yellowish liquid with the chemical formula CH₂Cl₂O₄S₂.[1][2] Its molecular structure, featuring two sulfonyl chloride (-SO₂Cl) groups attached to a central methylene bridge, imparts a high degree of reactivity, making it a valuable intermediate in a variety of chemical transformations.[1][2]

The electrophilic nature of the sulfur atoms in the sulfonyl chloride moieties allows for facile reactions with nucleophiles such as alcohols and amines, leading to the formation of methanesulfonates (mesylates) and methanesulfonamides, respectively.[1][2] This reactivity is harnessed in medicinal chemistry and organic synthesis for applications including the introduction of the methanesulfonyl group to modulate biological activity or improve water solubility of drug candidates, and as a protecting group for alcohols and amines.[2]

A thorough understanding of the solubility of this compound is paramount for its effective use. The choice of solvent not only dictates the feasibility of a reaction but also influences reaction kinetics, product purity, and the ease of downstream processing. This guide aims to provide a foundational understanding of its solubility characteristics to aid in the rational design of experimental protocols.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] For a substance to dissolve, the energy required to break the intermolecular interactions within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new interactions between the solute and solvent molecules.

The key factors influencing the solubility of this compound are:

  • Polarity: The two sulfonyl chloride groups are highly polar due to the large electronegativity difference between the sulfur, oxygen, and chlorine atoms. This molecular polarity suggests a higher affinity for polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: this compound itself does not possess hydrogen bond-donating capabilities. However, the oxygen atoms can act as hydrogen bond acceptors. This suggests potential interactions with protic solvents, although the high reactivity towards these solvents is a more dominant consideration.

  • Reactivity: The high electrophilicity of the sulfonyl chloride groups leads to chemical reactions with many nucleophilic solvents, such as water, alcohols, and primary/secondary amines. In these cases, the observation is not one of simple dissolution but of a chemical transformation.

The interplay of these factors dictates the suitability of an organic solvent for use with this compound.

Qualitative Solubility of this compound

Solvent Class Representative Solvents Qualitative Solubility/Compatibility Notes
Polar Aprotic Dichloromethane (DCM), ChloroformGenerally SolubleThese are common solvents for reactions involving sulfonyl chlorides due to their ability to dissolve the reagent without reacting with it.
Acetone, Ethyl AcetateLikely SolubleThese solvents are polar enough to dissolve this compound. However, their enolizable protons could potentially lead to slow side reactions under certain conditions.
Tetrahydrofuran (THF), Diethyl EtherLikely SolubleEthers are generally compatible, but caution is advised as vigorous decomposition can occur in the presence of metal salts.
Acetonitrile (ACN)Likely SolubleA polar aprotic solvent that is often a good choice for reactions with reactive electrophiles.
Dimethylformamide (DMF)Soluble, but with CautionWhile DMF can dissolve this compound and is sometimes used as a catalyst, it can also react with sulfonyl chlorides, especially at elevated temperatures.
Dimethyl Sulfoxide (DMSO)Reactive - Explosive Hazard An explosive reaction can occur between sulfonyl chlorides and DMSO. This combination must be avoided.
Polar Protic WaterReactive Hydrolyzes to form methanesulfonic acid and hydrochloric acid.
Alcohols (e.g., Methanol, Ethanol)Reactive Reacts to form methanesulfonate esters.
Primary/Secondary AminesReactive Reacts to form methanesulfonamides.
Non-Polar Toluene, BenzeneLikely Sparingly Soluble to InsolubleThe high polarity of this compound suggests low solubility in non-polar aromatic solvents.
Hexane, CyclohexaneLikely InsolubleThe significant difference in polarity makes dissolution in aliphatic hydrocarbons unfavorable.

Causality of Solvent Choice: A Field Perspective

The selection of an appropriate solvent for this compound is a critical decision that extends beyond simple dissolution. As a Senior Application Scientist, my experience underscores the following causal relationships in experimental design:

  • For Inert Dissolution: When the goal is to simply dissolve this compound to act as a reagent in solution, chlorinated solvents like dichloromethane and chloroform are the preferred choice. Their polarity is sufficient to achieve dissolution, while their chemical inertness under typical reaction conditions prevents unwanted side reactions with the sulfonyl chloride.

  • For Reactive Applications: In many synthetic protocols, the "solvent" is also a reactant. For instance, in the synthesis of methanesulfonate esters, an alcohol may be used in stoichiometric amounts or as the solvent itself. In such cases, the reaction kinetics and thermodynamics, rather than simple solubility, are the governing factors.

  • Safety and Handling Considerations: The high reactivity of this compound necessitates careful handling and storage. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. All solvents should be anhydrous before use. Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

Experimental Protocol for Solubility Determination

The following protocol provides a self-validating system for the qualitative and semi-quantitative determination of the solubility of this compound in a given organic solvent. This method is designed to be performed safely in a standard research laboratory.

Materials and Equipment
  • This compound (>96% purity)

  • Anhydrous organic solvent to be tested

  • Small, dry glass vials with screw caps (e.g., 4 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance (readable to 0.1 mg)

  • Fume hood

  • Appropriate PPE (chemical resistant gloves, safety glasses, lab coat)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Reporting prep1 Don appropriate PPE and work in a fume hood prep2 Ensure all glassware and solvents are anhydrous prep1->prep2 exp1 Add a known volume (e.g., 1 mL) of the anhydrous solvent to a tared vial prep2->exp1 exp2 Record the mass of the vial and solvent exp1->exp2 exp3 Add a small, known volume (e.g., 10 µL) of this compound to the vial exp2->exp3 exp4 Cap the vial and vortex for 1-2 minutes exp3->exp4 exp5 Visually inspect for miscibility (clear, single phase) or insolubility (cloudiness, phase separation) exp4->exp5 exp6 If miscible, continue adding aliquots of this compound, vortexing and observing after each addition exp5->exp6 exp7 Stop when insolubility is observed or a significant volume has been added exp6->exp7 an1 Record the total volume of this compound added before insolubility exp7->an1 an2 Calculate the approximate solubility (e.g., in g/100 mL or as 'miscible') an1->an2 an3 Note any signs of reaction (e.g., gas evolution, color change, heat generation) an2->an3 an4 Report the solubility at the recorded ambient temperature an3->an4

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation:

    • Don all necessary personal protective equipment.

    • Conduct all operations within a certified chemical fume hood.

    • Ensure that the solvent to be tested is anhydrous. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).

    • Ensure all glassware is thoroughly dried.

  • Initial Miscibility Test:

    • Tare a clean, dry 4 mL glass vial on an analytical balance.

    • Add approximately 1 mL of the anhydrous solvent to the vial and record the mass.

    • Using a micropipette, add a small aliquot (e.g., 10 µL) of this compound to the solvent.

    • Immediately cap the vial and vortex the mixture for 1-2 minutes.

    • Visually inspect the mixture against a well-lit background. A clear, homogeneous solution indicates miscibility at this concentration. The presence of cloudiness, droplets, or a separate layer indicates insolubility or immiscibility.

  • Semi-Quantitative Determination (if miscible):

    • Continue to add small, known aliquots (e.g., 10-50 µL) of this compound to the vial.

    • After each addition, cap the vial and vortex thoroughly.

    • Carefully observe the solution for any signs of insolubility.

    • The point at which the solution remains cloudy or phase separation occurs after vortexing is the saturation point.

    • Record the total volume of this compound added to reach this point.

  • Data Recording and Interpretation:

    • Throughout the experiment, carefully note any observations such as heat generation, gas evolution, or color changes, which may indicate a chemical reaction rather than simple dissolution.

    • Calculate the approximate solubility based on the volume of this compound and the volume/mass of the solvent used. For example, if 500 µL of this compound dissolved in 1 mL of solvent, the solubility can be expressed as approximately 50% v/v.

    • If no insolubility is observed after adding a substantial volume (e.g., equal to the initial solvent volume), the two liquids can be considered miscible.

    • Record the ambient temperature at which the determination was made, as solubility is temperature-dependent.

Self-Validation and Trustworthiness

This protocol incorporates a self-validating approach by:

  • Incremental Addition: The stepwise addition of the solute allows for a careful observation of the transition from a clear solution to a saturated or multiphasic system.

  • Visual Confirmation: Direct visual inspection is a reliable and immediate method for determining miscibility.

  • Documentation of Reactivity: By noting any signs of a chemical reaction, the researcher can distinguish between true solubility and reactivity, ensuring the trustworthiness of the results.

Logical Relationships in Solubility and Reactivity

The decision-making process for solvent selection involves considering both solubility and potential reactivity.

G cluster_polarity Polarity Assessment cluster_reactivity Reactivity Assessment cluster_outcome Outcome start Select a Solvent for this compound is_polar Is the solvent polar? start->is_polar is_protic Is the solvent protic (e.g., alcohol, water)? is_polar->is_protic Yes poor_solubility Poor Solubility, Not Recommended is_polar->poor_solubility No is_dmso Is the solvent DMSO? is_protic->is_dmso No reactive Reactive, Use as Reagent/Solvent System is_protic->reactive Yes good_solubility Good Solubility, Likely Compatible is_dmso->good_solubility No hazard Hazardous Reaction, AVOID is_dmso->hazard Yes

Caption: Decision tree for solvent selection based on polarity and reactivity.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong understanding of its chemical properties allows for informed solvent selection. Its high polarity dictates a preference for polar solvents, while its pronounced reactivity necessitates the avoidance of protic and other nucleophilic solvents unless a reaction is intended. For inert dissolution, anhydrous polar aprotic solvents such as dichloromethane are recommended. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in specific solvents of interest, ensuring both safety and the integrity of their experimental results.

References

Sources

An In-Depth Technical Guide to the Discovery and First Reported Synthesis of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Reactive Building Block

Methanedisulfonyl dichloride, CH₂(SO₂Cl)₂, is a highly reactive organosulfur compound that serves as a pivotal building block in synthetic chemistry. Its bifunctional nature, possessing two sulfonyl chloride groups attached to a central methylene unit, allows for the construction of complex molecular architectures. This guide provides a detailed exploration of the historical discovery and the first reported synthesis of this important chemical intermediate, offering insights into the foundational chemistry that underpins its modern applications in pharmaceuticals, agrochemicals, and materials science.

The Pioneering Synthesis: G. Schroeter's 1919 Breakthrough

The first documented synthesis of this compound was reported by the German chemist G. Schroeter in 1919. His work, published in the esteemed journal Justus Liebigs Annalen der Chemie, detailed the preparation of the dichloride from its corresponding diacid, methanedisulfonic acid (also known as methionic acid).

Conceptual Framework: From Diacid to Dichloride

Schroeter's approach was grounded in the well-established principle of converting sulfonic acids to their more reactive sulfonyl chloride counterparts. The key to this transformation was the use of a powerful chlorinating agent, phosphorus pentachloride (PCl₅). The underlying logic of this experimental choice rests on the ability of PCl₅ to replace the hydroxyl (-OH) groups of the sulfonic acid moieties with chlorine atoms, thereby yielding the desired dichloride.

The overall transformation can be represented as follows:

CH₂(SO₃H)₂ + 2 PCl₅ → CH₂(SO₂Cl)₂ + 2 POCl₃ + 2 HCl

This reaction proceeds via the nucleophilic attack of the sulfonic acid's oxygen on the electrophilic phosphorus atom of PCl₅, followed by a series of elimination and substitution steps that ultimately result in the formation of the sulfonyl chloride.

Experimental Protocol: The First Reported Synthesis

The following is a detailed, step-by-step methodology for the first reported synthesis of this compound, as described by G. Schroeter.

Step 1: Preparation of the Starting Material - Methanedisulfonic Acid

While Schroeter's 1919 paper primarily focused on the conversion to the dichloride, the synthesis of the prerequisite methanedisulfonic acid had been a subject of study in the late 19th and early 20th centuries. Early methods involved the reaction of acetylene with fuming sulfuric acid.

Step 2: Reaction with Phosphorus Pentachloride

The core of Schroeter's synthesis lies in the reaction of methanedisulfonic acid with phosphorus pentachloride.

  • Reaction Setup: A flask equipped for heating and with a means to manage the evolution of hydrogen chloride gas is required. Given the reactivity of the reagents and products with moisture, the apparatus should be dried prior to use.

  • Reagent Addition: Anhydrous methanedisulfonic acid is treated with a stoichiometric excess of phosphorus pentachloride. The use of excess PCl₅ ensures the complete conversion of both sulfonic acid groups to sulfonyl chlorides.

  • Reaction Conditions: The reaction mixture is gently heated. The precise temperature and duration of heating would have been determined empirically by Schroeter to drive the reaction to completion while minimizing side reactions and decomposition.

  • Product Isolation: Upon completion of the reaction, the desired this compound is separated from the byproducts, phosphorus oxychloride (POCl₃) and unreacted phosphorus pentachloride. Schroeter would have likely employed distillation under reduced pressure to achieve this separation, taking advantage of the different boiling points of the components.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the first reported synthesis of this compound.

G cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_products Reaction Products cluster_purification Purification cluster_final Final Product start Methanedisulfonic Acid (CH₂(SO₃H)₂) reaction Reaction with Phosphorus Pentachloride (PCl₅) (Heating) start->reaction product This compound (CH₂(SO₂Cl)₂) reaction->product byproducts Byproducts: Phosphorus Oxychloride (POCl₃) Hydrogen Chloride (HCl) reaction->byproducts purification Distillation under Reduced Pressure product->purification final_product Pure this compound purification->final_product

First Reported Synthesis of this compound

Modern Perspectives and Alternative Syntheses

While Schroeter's method remains a foundational piece of chemical history, modern synthetic chemistry has evolved to offer alternative and often more efficient routes to this compound. A notable example was detailed in a 1994 publication by Sartori and colleagues in Zeitschrift für Naturforschung B. Their work, while focused on the properties of methanedisulfonic acid, also described the synthesis of the dichloride.

Modern approaches may also involve direct chlorination methods or the use of different chlorinating agents that are more selective or easier to handle than phosphorus pentachloride.

Quantitative Data Summary

The following table summarizes key properties of this compound.

PropertyValue
Molecular Formula CH₂Cl₂O₄S₂
Molecular Weight 213.06 g/mol
Appearance Colorless to yellowish liquid
Boiling Point 138 °C at 15 mmHg
Key Reactive Groups Two sulfonyl chloride (-SO₂Cl) groups

Conclusion: A Legacy of Reactivity

The discovery and first reported synthesis of this compound by G. Schroeter in 1919 marked a significant advancement in organosulfur chemistry. His methodical conversion of methanedisulfonic acid using phosphorus pentachloride laid the groundwork for the utilization of this versatile bifunctional reagent. For contemporary researchers and drug development professionals, understanding the historical context and the fundamental chemistry of this compound's synthesis provides a deeper appreciation for its role as a powerful tool in the creation of novel and complex molecules. The principles demonstrated in this early work continue to influence the development of modern synthetic methodologies.

References

  • Schroeter, G. (1919). Justus Liebigs Annalen der Chemie, 418, 161–257.
  • Sartori, P., Jueschke, R., Boese, R., & Blaeser, D. (1994). Syntheses and Structures of this compound (CH₂(SO₂Cl)₂) and Methanedisulfonic Acid (CH₂(SO₃H)₂).

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methanedisulfonyl dichloride (CH₂(SO₂Cl)₂), also known as methylenedisulfonyl dichloride, is a highly reactive organosulfur compound of significant interest in synthetic chemistry, serving as a versatile building block for complex sulfonamide and sulfonate ester derivatives. Its bifunctional nature, possessing two electrophilic sulfonyl chloride moieties, imparts unique reactivity compared to its monosulfonyl analogue, methanesulfonyl chloride. Despite its utility, a comprehensive public-domain repository of its fundamental thermodynamic properties is conspicuously absent. This technical guide provides a thorough review of the known physicochemical characteristics and stability profile of this compound. Critically, it addresses the current gap in experimental thermodynamic data and presents a robust framework for its determination, combining comparative analysis with detailed, field-proven experimental protocols for thermal analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's behavior to ensure its safe, effective, and reproducible application in research and development.

Introduction and Molecular Overview

This compound is a potent bifunctional electrophile. The two sulfonyl chloride groups, attached to a central methylene bridge, create a molecule with high susceptibility to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, allowing for the introduction of the CH₂(SO₂)₂ moiety to create cross-linked or complex molecular architectures. It is substantially more reactive than its common monofunctional counterparts like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).[1]

Understanding the thermodynamic landscape of a reagent is paramount for process development, safety, and reaction optimization. Key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) govern a molecule's inherent stability and its potential energy release during reactions. This guide consolidates the available physical data for this compound and outlines the methodologies required to elucidate its complete thermodynamic and stability profile.

Physicochemical and Spectroscopic Data

A summary of the known physical properties of this compound is presented below. This data is essential for its practical handling, purification, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula CH₂Cl₂O₄S₂[2][3]
Molecular Weight 213.06 g/mol [2]
CAS Number 5799-68-8[3]
Appearance Colorless to yellowish/red/green liquid[3][4]
Boiling Point 138 °C @ 15 mmHg[5][4]
Density ~1.83 - 1.939 g/cm³[4][6]
Refractive Index ~1.52[4]
IUPAC Name methanedisulfonyl chloride[2][3]
Thermodynamic Properties: A Critical Data Gap and Path Forward

The thermodynamic properties of a compound dictate its energy content and spontaneity of formation. The standard Gibbs free energy of formation (ΔGf°), in particular, is the ultimate measure of molecular stability under standard conditions.[7] It is defined by the Gibbs equation:

ΔG = ΔH - TΔS [7]

Where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.

3.1. Current State of Knowledge: An Absence of Experimental Data

A thorough review of prominent chemical databases, including PubChem, Cheméo, and the NIST Chemistry WebBook, reveals a critical gap: there is no publicly available, experimentally determined data for the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), or standard entropy (S°) of this compound.

This absence precludes a quantitative assessment of its thermodynamic stability relative to its constituent elements or potential decomposition products. For researchers, this means that reaction calorimetry and thermal hazard assessments must be undertaken with particular care, as the energetic potential of the molecule is not formally documented.

3.2. The Computational Approach: A Viable Alternative

In the absence of experimental data, modern computational chemistry provides a highly reliable path to determining thermochemical properties.[8] High-level ab initio composite methods have proven effective for calculating the enthalpies of formation for a wide range of organic compounds, including those containing sulfur, often achieving what is known as "chemical accuracy" (typically within ±1 kcal/mol or ~4 kJ/mol of experimental values).[6]

Recommended Computational Methods:

  • Gaussian-n (G3, G4) Theories: These methods use a series of calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy.[2][6]

  • Complete Basis Set (CBS-QB3, CBS-APNO) Methods: These are alternative composite methods that also reliably predict thermochemical data.[2][6]

Causality of Method Choice: These composite methods are designed to systematically cancel out errors inherent in less complex computational models. By combining results from different levels of theory, they approximate the results of a much higher-level, computationally expensive calculation, providing a cost-effective route to high-accuracy thermochemical data.[6] A research program aimed at defining the thermodynamics of this compound should prioritize such computational studies to provide foundational data for the scientific community.

3.3. Comparative Analysis with Methanesulfonyl Chloride (MsCl)

While quantitative data is lacking for this compound, we can infer certain properties by comparing it to its well-characterized analogue, methanesulfonyl chloride (CH₃SO₂Cl).

  • Electrophilicity: The presence of two strongly electron-withdrawing -SO₂Cl groups attached to a single carbon atom is expected to significantly increase the electrophilicity of the sulfur centers in this compound compared to MsCl. This heightened reactivity is a key feature of the molecule.[1][9]

  • Bond Strength: While no direct data exists for the C-S bond in this compound, the inductive effect of the second sulfonyl chloride group may subtly influence the strength of the S-Cl and C-S bonds. Photoacoustic calorimetry has been used to measure the S-Cl bond dissociation enthalpy in MsCl, providing a benchmark for future experimental or computational studies on the dichloro-analogue.[10]

  • Stability: The increased electronic strain and reactivity suggest that this compound may be less thermodynamically stable than two separate molecules of MsCl. This hypothesis, however, requires confirmation through the computational or experimental methods outlined above.

Chemical Stability and Decomposition Pathways

The practical utility of this compound is intrinsically linked to its stability under thermal stress and in the presence of nucleophiles, particularly water.

4.1. Thermal Stability

This compound is reported to be stable under proper storage conditions (cool, dry, inert atmosphere).[4] However, upon heating, it undergoes decomposition, releasing toxic and corrosive fumes, including oxides of sulfur (SOₓ) and hydrogen chloride (HCl).[3] The precise onset temperature for this decomposition is not well-documented and must be determined experimentally. The techniques for this determination, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed in Section 5.

4.2. Hydrolytic Stability

Like all sulfonyl chlorides, this compound is highly sensitive to moisture.[4] The hydrolysis reaction is rapid and exothermic, producing methanedisulfonic acid and two equivalents of hydrochloric acid.

Overall Reaction: CH₂(SO₂Cl)₂ + 2H₂O → CH₂(SO₃H)₂ + 2HCl

The mechanism for the hydrolysis of sulfonyl chlorides is generally accepted to proceed via a bimolecular nucleophilic substitution (Sₙ2) pathway.[7][11] In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom.

Caption: Generalized Sₙ2 mechanism for sulfonyl chloride hydrolysis.

Causality of High Reactivity: The extreme electrophilicity of the sulfur atoms in this compound, enhanced by the dual electron-withdrawing groups, makes it an exceptionally strong target for nucleophiles. This explains its vigorous reaction with water and necessitates stringent handling conditions to prevent unwanted hydrolysis, which not only consumes the reagent but also generates corrosive HCl gas.[11]

Experimental Protocols for Thermal Stability Assessment

To address the gap in stability data, the following protocols for TGA and DSC are provided. These workflows are designed to be self-validating systems, ensuring data integrity and reproducibility.

5.1. Logical Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability assessment involves a screening step with TGA to identify the decomposition temperature, followed by DSC to characterize the energetics of the decomposition.

thermal_analysis_workflow start Obtain this compound Sample tga Perform TGA Analysis start->tga dsc Perform DSC Analysis tga->dsc Inform DSC Temp. Range tga_purpose Determine Onset Decomposition Temp (T_onset) Quantify Mass Loss tga->tga_purpose data_analysis Correlate TGA & DSC Data tga->data_analysis dsc_purpose Identify Thermal Events (e.g., decomposition exotherm) Quantify Enthalpy of Decomposition (ΔH_d) dsc->dsc_purpose dsc->data_analysis report Generate Thermal Stability Report data_analysis->report

Caption: Workflow for comprehensive thermal stability analysis.

5.2. Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures mass change as a function of temperature, identifying the point at which a substance thermally decomposes.[1]

Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum mass loss rate for this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards as per the manufacturer's protocol. This step is critical for data trustworthiness.

  • Atmosphere Control: Purge the TGA furnace and balance with high-purity, dry nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment. Causality: An inert atmosphere is required to prevent oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone.

  • Sample Preparation: In a dry nitrogen glovebox or under a steady stream of inert gas, accurately weigh 3-7 mg of this compound into a clean, inert TGA pan (e.g., platinum or ceramic). Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate decomposition profiles. Handling under inert gas is mandatory to prevent premature hydrolysis.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min ramp rate is a standard condition that balances resolution with experimental time. Slower rates can provide higher resolution of complex decomposition events if needed.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ) as the intersection of the baseline tangent with the tangent of the decomposition curve.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tₚₑₐₖ).

5.3. Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying exothermic or endothermic transitions.[5]

Objective: To determine the presence of exothermic decomposition events and to quantify the enthalpy of decomposition (ΔHₔ).

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy of both the temperature axis and the energy measurement.

  • Atmosphere Control: Use a consistent purge of dry nitrogen gas at a flow rate of 20-50 mL/min.

  • Sample Preparation: In a dry nitrogen glovebox, hermetically seal 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper DSC pan. Causality: Hermetic sealing is absolutely critical. It prevents the evaporation of the liquid sample before decomposition and contains the corrosive gases (HCl, SOₓ) produced during the experiment, protecting the instrument and ensuring accurate heat flow measurement. High-pressure pans are necessary to contain the pressure generated by decomposition products.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the Tₒₙₛₑₜ determined by TGA, using a heating rate of 10 °C/min. Causality: The temperature range is informed by the TGA data to ensure the entire decomposition event is captured without needlessly heating the instrument.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify and integrate any exothermic peaks observed in the temperature range where mass loss occurred in the TGA experiment.

    • The integrated area of the peak provides the enthalpy of decomposition (ΔHₔ) in J/g, which can be converted to kJ/mol using the molecular weight. A large, sharp exotherm indicates a rapid, high-energy release decomposition, signaling a significant thermal hazard.

Safe Handling and Storage

The high reactivity and toxicity of this compound demand stringent safety protocols.

  • Handling: Always handle in a well-ventilated chemical fume hood.[3] Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][4] It must be stored away from incompatible materials such as water, bases, alcohols, and oxidizing agents.

  • Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste. Do not use water to clean up spills.

Conclusion and Future Outlook

This compound is a valuable and highly reactive reagent with significant potential in advanced chemical synthesis. This guide has synthesized the current understanding of its properties and stability, while simultaneously highlighting a critical deficiency in the scientific literature regarding its fundamental thermodynamic data. The pronounced reactivity, driven by its bifunctional nature, underscores the importance of this missing information for safe and predictable chemical processing.

The path forward is clear: a combination of high-level computational modeling and rigorous experimental thermal analysis, following the detailed protocols provided herein, is necessary to fully characterize this compound. By elucidating the enthalpy of formation, Gibbs free energy, and precise decomposition characteristics, the scientific community can unlock the full potential of this compound, transforming it from a powerful but poorly characterized reagent into a well-understood and precisely controlled synthetic tool.

References
  • Chatgilialoglu, C., Griller, D., Kanabus-Kaminska, J. M., & Lossing, F. P. (1994). Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 357-360.
  • Cheméo. (n.d.). Chemical Properties of Methanesulfonyl chloride (CAS 124-63-0).
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • King, J. F., & Dueck, M. J. (2011). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 90(1), 1-10.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79863, this compound.
  • Ponomarev, D. A., & Takhistov, V. V. (2016). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 120(31), 6245-6256.
  • Chemistry LibreTexts. (2023). Gibbs (Free) Energy.
  • Simmie, J. M., & Somers, K. P. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 119(28), 7235-7246.
  • Starshine Chemical. (n.d.). This compound.

Sources

reactivity of Methanedisulfonyl Dichloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Methanedisulfonyl Dichloride with Nucleophiles

Abstract

This compound (MDSD), also known as methanedisulfonyl chloride, is a highly reactive bifunctional organosulfur compound that serves as a versatile reagent in modern organic synthesis. Its two sulfonyl chloride groups, attached to a central methylene bridge, provide a unique platform for constructing complex molecular architectures. This technical guide offers an in-depth exploration of the core reactivity of MDSD with various nucleophiles, including amines, alcohols, and thiols. We will dissect the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present comparative data to contextualize its utility for researchers, medicinal chemists, and professionals in drug development. A strong emphasis is placed on the causality behind experimental choices and the critical safety protocols required for handling this potent electrophile.

Introduction: Understanding this compound

This compound (CAS 5799-68-8) is a colorless to yellowish liquid characterized by the chemical formula CH₂(SO₂Cl)₂.[1] The molecule's reactivity is dominated by two highly electrophilic sulfur atoms, making it a powerful reagent for introducing the methanedisulfonyl group or for acting as a bifunctional linker.[1]

1.1. Structural and Reactivity Comparison

Unlike its monofunctional analog, methanesulfonyl chloride (MsCl), MDSD offers two reaction sites. This duality allows for the formation of more complex sulfonyl derivatives and is key to its application in synthesizing heterocyclic compounds and acting as a protecting group.[2] The compact structure and the potent electron-withdrawing nature of the two sulfonyl groups render MDSD significantly more reactive than aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl).[1][2][3] This heightened reactivity is advantageous for achieving high throughput and efficiency but also necessitates carefully controlled reaction conditions.[3]

1.2. Significance in Medicinal Chemistry and Drug Development

The methanesulfonyl group is a common moiety in pharmaceuticals, known to enhance water solubility and modulate biological activity.[1] MDSD provides a direct route to introduce this functional group, making it a valuable tool in the synthesis of drug candidates.[1] Its ability to react with primary and secondary amines to form stable methanesulfonamides is particularly crucial, as the sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial drugs and other therapeutic agents.[2][4]

Core Principles of Reactivity with Nucleophiles

The fundamental reaction mechanism of MDSD with nucleophiles is a nucleophilic substitution at the electron-deficient sulfur atom. The presence of two chlorine atoms, which are good leaving groups, and two sulfonyl groups that polarize the S-Cl bond, makes the sulfur centers highly susceptible to nucleophilic attack.[2]

The general reaction proceeds as follows:

  • A nucleophile (Nu-H) attacks one of the electrophilic sulfur atoms.

  • The sulfur-chlorine bond breaks, displacing a chloride ion (Cl⁻).

  • A proton is lost from the nucleophile, typically neutralized by a non-nucleophilic base, to yield the final product and a salt byproduct (e.g., triethylammonium chloride).

This process can occur once to yield a monosubstituted product or twice with a suitable nucleophile to yield a disubstituted or cyclized product.

Caption: Nucleophilic attack on a sulfur center of MDSD.

Reactivity with Specific Nucleophiles

Amines: Formation of Sulfonamides

The reaction of MDSD with primary and secondary amines is a cornerstone of its application, yielding highly stable methanedisulfonamides.[2][5] These reactions are typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid (HCl) generated.[6]

  • Causality: The choice of a non-nucleophilic base is critical. A nucleophilic base could compete with the amine, leading to unwanted side products. Triethylamine is often preferred due to its efficacy and the ease of removing its hydrochloride salt by filtration.

  • Stoichiometry: When reacting with a monoamine, a molar equivalent of 2:1 (amine to MDSD) is often used, with one equivalent acting as the nucleophile and the other as the base, although using an auxiliary base like triethylamine is more common to conserve the primary amine. With diamines, careful control of stoichiometry and reaction conditions (e.g., high dilution) can favor intramolecular cyclization to form heterocyclic sulfonamides, which are valuable structures in drug discovery.[4]

Alcohols: Formation of Methanesulfonate Esters

MDSD readily reacts with alcohols to form the corresponding methanesulfonate (mesylate) esters.[1] Similar to the reaction with amines, a base is required to neutralize the HCl byproduct.[7]

  • Causality: The resulting methanedisulfonate is an excellent leaving group, often used to activate an alcohol for subsequent nucleophilic substitution or elimination reactions.[6][8] This two-step procedure (mesylation followed by substitution) is a fundamental transformation in organic synthesis. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature and minimize side reactions.[9] Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the reagents and intermediates.[9][10]

Thiols: Formation of Thiosulfonates

Thiols, being potent nucleophiles, react with MDSD to form thiosulfonate esters. The preparation of sulfonyl chlorides from thiols is a known transformation, indicating the inherent reactivity between these functional groups.[11][12][13] The reaction proceeds analogously to that with alcohols and amines, requiring a base to facilitate the process.

Water: Hydrolysis

MDSD is sensitive to moisture and reacts vigorously with water in an exothermic hydrolysis reaction to produce methanedisulfonic acid and hydrochloric acid.[14]

  • Practical Implication: This reactivity underscores the necessity of handling MDSD under anhydrous conditions.[8] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent decomposition of the reagent, which would lower reaction yields and generate corrosive byproducts.[8] Storage should be under an inert gas atmosphere.

Quantitative Data & Comparative Analysis

The choice of sulfonyl chloride can significantly impact reaction outcomes. MDSD's high reactivity makes it ideal for rapid and efficient synthesis.

Table 1: Comparison of Common Sulfonyl Chlorides

Sulfonyl ChlorideFormulaKey CharacteristicsTypical Application
This compound (MDSD) CH₂(SO₂Cl)₂Very high reactivity; bifunctional.Linker, synthesis of heterocycles, disulfonamides.[1][2]
Methanesulfonyl Chloride (MsCl)CH₃SO₂ClHigh reactivity; small steric profile.Activating alcohols, forming sulfonamides.[3][6]
p-Toluenesulfonyl Chloride (TsCl)C₇H₇SO₂ClModerate reactivity; bulky aromatic group.Protecting group, selective reactions.[3]
Benzenesulfonyl Chloride (BsCl)C₆H₅SO₂ClSimilar to TsCl, but slightly less hindered.Protecting group chemistry.[3]

Experimental Protocols & Methodologies

Adherence to validated protocols is essential for safety and reproducibility. The following are representative procedures.

Protocol: Synthesis of N,N'-Dibenzylmethanedisulfonamide

This protocol details the reaction of MDSD with a primary amine.

Materials:

  • This compound (1 eq.)

  • Benzylamine (2.2 eq.)

  • Triethylamine (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice-water bath.

  • Dissolve this compound (1 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the MDSD solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (MDSD) is fully consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain the pure N,N'-dibenzylmethanedisulfonamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Synthesis of a Methanedisulfonate Ester

This protocol describes the activation of a primary alcohol.

Materials:

  • Primary alcohol (e.g., 1-octanol) (1 eq.)

  • This compound (0.6 eq., for mono-mesylation)

  • Triethylamine (1.5 eq.)[9]

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.[9]

  • Slowly add a solution of this compound (0.6 eq.) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 4 hours or until TLC analysis indicates completion.[9] If the reaction is sluggish, it can be allowed to warm to room temperature.[9]

  • Dilute the reaction mixture with DCM and wash sequentially with ice-cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting methanedisulfonate ester is often used immediately in the next step without further purification due to its reactive nature.

Experimental_Workflow General Experimental Workflow A 1. Reagent Setup (Nucleophile + Base in Anhydrous Solvent) B 2. Cool to 0 °C A->B C 3. Dropwise Addition of MDSD Solution B->C D 4. Reaction Stirring (0 °C to Room Temp) C->D E 5. Monitoring (TLC/LC-MS) D->E E->D Incomplete F 6. Aqueous Workup (Quench, Wash, Extract) E->F Complete G 7. Drying & Concentration F->G H 8. Purification (Recrystallization / Chromatography) G->H I 9. Characterization (NMR, MS) H->I J Reaction Incomplete

Caption: A self-validating workflow for MDSD reactions.

Safety & Handling

This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1][15] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[2][16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from moisture and incompatible substances like bases and oxidizing agents.[16][17] Storage under an inert gas is recommended.

  • Spill & Emergency Response: Have immediate access to an emergency shower and eyewash station.[2][17] Small spills can be absorbed with an inert material like vermiculite.[17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

Conclusion

This compound is a potent, bifunctional electrophile with significant utility in organic synthesis and pharmaceutical development. Its high reactivity, while demanding careful handling and anhydrous conditions, allows for the efficient formation of stable sulfonamides and versatile sulfonate esters. By understanding the core principles of its reactivity with different nucleophiles and adhering to robust experimental and safety protocols, researchers can effectively harness the synthetic power of MDSD to construct complex and medicinally relevant molecules.

References

  • PMC - NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
  • Organic Chemistry Portal. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.
  • Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.
  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions.
  • ChemSpider Synthetic Pages. (2013). Oxidation of a thiol to a sulfonyl chloride.
  • Green Chemistry. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Molychem. (n.d.). Methylene Dichloride (MDC) and Its Role in Polymer-Based Pharmaceuticals.

Sources

An In-depth Technical Guide to the Safe Handling and Management of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Inherent Risks of a Potent Reagent

Methanedisulfonyl dichloride (MDDC), CAS 5799-68-8, is a highly reactive organosulfur compound indispensable in advanced organic synthesis, particularly within pharmaceutical and agrochemical development.[1][2] Its utility as a potent electrophile and a precursor for introducing methanesulfonyl groups makes it a valuable tool for medicinal chemists.[2] However, the very reactivity that makes it synthetically useful also renders it a significant operational hazard. The presence of two sulfonyl chloride moieties results in high reactivity towards nucleophiles and extreme sensitivity to moisture.[1][2]

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide senior laboratory personnel with the causal understanding and validated protocols necessary to manage the risks associated with MDDC. The core philosophy of this document is that true safety is achieved not by merely following rules, but by comprehending the chemical principles that underpin them. Every recommendation is grounded in the physicochemical properties of the compound and is designed to create a self-validating system of safety.

Hazard Profile: A Physicochemical and Toxicological Assessment

A thorough understanding of a chemical's properties is the bedrock of its safe handling. The hazards of this compound are multifaceted, stemming from its corrosivity, high toxicity, and vigorous reactivity.

Physical and Chemical Properties

The properties in the table below dictate the necessary engineering controls and handling precautions. Its high density and liquid state at room temperature, for example, influence spill control measures.

PropertyValueSource
Molecular Formula CH₂Cl₂O₄S₂[1][3]
Molecular Weight 213.06 g/mol [1][3]
Appearance Colorless to pale yellow/reddish liquid[1][2][4]
Boiling Point 138°C @ 15 mmHg (2.0 kPa)[1][4]
Density ~1.83 - 1.939 g/cm³[5]
Reactivity Highly reactive with water, alcohols, amines, bases, and oxidizing agents.[1][2][4][1][2][4]
GHS Classification and Toxicological Impact

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) provides a clear, standardized depiction of its primary threats.

Hazard Class & CategoryH-StatementPictogramPractical Implication
Corrosive to Metals, Cat. 1H290: May be corrosive to metalscorrosiveRequires storage in non-metallic or corrosion-resistant containers.[3][4]
Skin Corrosion, Cat. 1BH314: Causes severe skin burns and eye damagecorrosiveContact will cause rapid tissue destruction. Immediate and thorough decontamination is critical.[2][3][4]
Serious Eye Damage, Cat. 1H318: Causes serious eye damagecorrosiveSplashes can cause irreversible eye damage or blindness.[2][3]
Acute Toxicity (Inhalation)Fatal if inhaled (Category 1) or Toxic if inhaled (Category 3) noted in similar compounds.skull and crossbonesVapors or mists are extremely dangerous and can be fatal. All handling must be in a closed system or with stringent ventilation.[6]
Acute Toxicity (Oral/Dermal)Toxic if swallowed or in contact with skin.skull and crossbonesSignificant toxicity upon ingestion or skin absorption.

Toxicological Narrative: Exposure to this compound is a medical emergency. As a potent lachrymator, its vapors cause immediate and severe irritation to the eyes and respiratory tract.[1][7] Upon contact with tissue, it hydrolyzes to produce hydrochloric acid (HCl) and methanesulfonic acid, causing deep, chemical burns.[8] Inhalation can lead to pulmonary edema (fluid in the lungs), a delayed but life-threatening condition. Therefore, any exposure requires immediate medical attention, even if symptoms are not immediately apparent.[9]

Critical Reactivity Hazards

The primary reactivity hazard stems from its violent reaction with water and other nucleophilic substances.

  • Hydrolysis: Reacts vigorously with moisture (e.g., humidity in the air, water) to produce corrosive and toxic gases: hydrogen chloride and sulfur oxides.[4][6] This reaction is exothermic and can lead to pressure buildup in sealed containers.

  • Incompatible Materials: It must be strictly segregated from:

    • Bases (e.g., ammonia, amines): Reacts violently.[6]

    • Strong Oxidizing Agents: Poses a fire and explosion risk.[4]

    • Alcohols: Reacts to form esters, a process that can be vigorous.[2]

    • Dimethyl Sulfoxide (DMSO): Reacts explosively.[10]

The Hierarchy of Controls: A Systemic Approach to Exposure Prevention

Personal Protective Equipment (PPE) is the last line of defense. A robust safety program for MDDC prioritizes engineering and administrative controls to minimize the potential for exposure in the first place.

HierarchyOfControls cluster_Controls Hierarchy of Controls for MDDC cluster_Engineering Engineering Control Examples cluster_Administrative Administrative Control Examples cluster_PPE Required PPE Elimination Elimination (Not Feasible - Reagent is Required) Substitution Substitution (Often Not Possible Due to Unique Reactivity) Engineering Engineering Controls (Highest Priority) Administrative Administrative Controls (Procedural Safeguards) FumeHood Certified Chemical Fume Hood Engineering->FumeHood ClosedSystem Closed System/Glovebox (For larger quantities or repeated use) Engineering->ClosedSystem Ventilation Local Exhaust Ventilation Engineering->Ventilation PPE Personal Protective Equipment (PPE) (Last Line of Defense) SOP Develop & Adhere to SOPs Administrative->SOP Training Mandatory Hazard-Specific Training Administrative->Training DesignatedArea Use of a Designated Work Area Administrative->DesignatedArea Gloves Chemical-Resistant Gloves (Nitrile or Neoprene) PPE->Gloves Eyes Splash Goggles & Face Shield PPE->Eyes Body Chemical-Resistant Apron/Coat PPE->Body Respiratory Respirator (As required by SOP) PPE->Respiratory

Caption: Hierarchy of Controls applied to this compound.

Standard Operating Protocol: Handling and Storage

Adherence to a strict, peer-reviewed protocol is non-negotiable. The following steps represent a baseline for safe laboratory handling.

Required Personal Protective Equipment (PPE)

Before entering a designated area where MDDC is handled, the following minimum PPE must be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Always inspect gloves for tears or punctures before use. Use a proper glove removal technique to avoid cross-contamination.[11]

  • Eye/Face Protection: Tightly fitting chemical splash goggles AND a full-face shield.[4][5]

  • Skin and Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[4][8]

  • Respiratory Protection: Handling must be performed in a certified chemical fume hood to prevent inhalation exposure.[8][12] For emergency situations or if there is a potential for exceeding exposure limits, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[5][6]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Designate the work area and post warning signs.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement.

    • Have spill cleanup materials (inert absorbent like vermiculite or dry sand) readily available.[6][8]

  • Handling:

    • Work with the smallest quantity of MDDC necessary for the experiment.[2]

    • When handling the primary container, open it carefully as it may be under pressure due to slight decomposition.

    • Perform all transfers and manipulations well within the fume hood, with the sash at the lowest practical height.

    • Use corrosion-resistant equipment (e.g., glass, PTFE).[4]

    • Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.[8]

  • Post-Handling:

    • Thoroughly decontaminate all equipment before removing it from the fume hood.

    • Wipe down the work surface within the fume hood.

    • Carefully remove PPE, avoiding self-contamination, and dispose of contaminated items (like gloves) as hazardous waste.

    • Wash hands and face thoroughly with soap and water after handling.[4]

Storage Requirements

Improper storage is a common cause of incidents involving reactive chemicals.

  • Container: Store in the original, tightly sealed, corrosion-resistant container.[8] Glass bottles with PTFE-lined caps are appropriate.[8]

  • Atmosphere: Store in a cool, dry, well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen) to protect from moisture.[8]

  • Location: Store in a locked, dedicated cabinet for corrosive and water-reactive materials. Ensure secondary containment is used to capture any potential leaks.

  • Segregation: Crucially, store away from incompatible materials, especially bases, oxidizing agents, and any sources of water.[4][6]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

Spill and Leak Response

The response strategy depends on the scale of the spill. In all cases, the immediate priority is personnel safety.

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Location Evacuate->Assess SmallSpill Small Spill (<100 mL, Contained in Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (>100 mL or Outside Hood) Assess->LargeSpill Large or Uncontained Cleanup Trained Personnel with Full PPE: 1. Cover with inert absorbent (sand, vermiculite) 2. Collect with non-sparking tools 3. Place in sealed container for disposal SmallSpill->Cleanup EmergencyCall Call Emergency Services (911) & EH&S. Evacuate Lab/Building. LargeSpill->EmergencyCall Ventilate Ventilate Area Decontaminate Cleanup->Ventilate Report Report Incident EmergencyCall->Report Ventilate->Report

Caption: Decision workflow for responding to a this compound spill.

Key Spill Control Principles:

  • DO NOT USE WATER or combustible absorbents like paper towels.[4][10]

  • Use non-sparking tools for cleanup.[12]

  • Absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth.[6][8]

  • Collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical powder, carbon dioxide (CO₂).[4][12]

  • Unsuitable Extinguishing Media: WATER IS CONTRAINDICATED. It will react violently with the substance, producing large quantities of toxic and corrosive fumes.[4]

  • Firefighter Precautions: Responders must wear full protective clothing and self-contained breathing apparatus (SCBA).[6] Vapors can form explosive mixtures with air, and containers may rupture when heated.[10]

First Aid: Immediate Actions for Exposure

Seek immediate medical attention for ALL exposures.

  • Inhalation: Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Call for immediate medical assistance.[4][9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][9] A safety shower should be used if available. Do not delay washing. Call for immediate medical assistance.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Call for immediate medical assistance, including an ophthalmologist.[4]

  • Ingestion: DO NOT induce vomiting. [4][6] If the victim is conscious and alert, rinse their mouth with water. Immediately call a poison control center or doctor for treatment advice.[4]

Waste Disposal

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, are considered hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal must be conducted through a licensed hazardous waste disposal company in strict accordance with all federal, state, and local regulations.[4][7]

References

  • This compound | 5799-68-8. (n.d.). Benchchem.
  • Buy this compound | 5799-68-8. (n.d.). Smolecule.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical.
  • This compound | CH2Cl2O4S2 | CID 79863. (n.d.). PubChem, National Institutes of Health.
  • Safety Data Sheet - methanesulphonyl chloride. (2010). Biosolve Shop.
  • This compound | CAS#:5799-68-8. (n.d.). Chemsrc.
  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
  • ICSC 1163 - METHANESULFONYL CHLORIDE. (n.d.). International Chemical Safety Cards (ICSCs), ILO/WHO.
  • METHANESULFONYL CHLORIDE - Safety Data Sheet. (n.d.). Sdfine.

Sources

Methodological & Application

Application Notes and Protocols: The Use of Methanedisulfonyl Dichloride in Mesylate Ester Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the use of methanedisulfonyl dichloride for the formation of mesylate esters, with a particular focus on its comparison with the more common reagent, methanesulfonyl chloride. This document is intended to equip researchers in organic synthesis and drug development with the necessary insights to effectively utilize these reagents, understand their reactivity, and navigate the potential challenges in their application.

The Strategic Importance of Mesylates in Modern Organic Synthesis

In the landscape of organic chemistry, the transformation of a poor leaving group, such as a hydroxyl group in an alcohol, into a more reactive functionality is a fundamental strategy.[1] Methanesulfonates, commonly known as mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting methanesulfonate anion.[2][3] This activation of alcohols opens a gateway to a vast array of subsequent chemical transformations, making mesylation a cornerstone of modern synthetic chemistry, including in the synthesis of pharmaceutical intermediates.[4][5]

The most prevalent reagent for this transformation is methanesulfonyl chloride (MsCl).[1][6] However, for specific applications requiring higher reactivity or the introduction of two mesyl groups, this compound presents itself as a potent, albeit more challenging, alternative.

A Comparative Analysis: Methanesulfonyl Chloride vs. This compound

A thorough understanding of the reagents is paramount for successful and reproducible synthetic outcomes. Below is a comparative analysis of methanesulfonyl chloride and this compound.

FeatureMethanesulfonyl Chloride (MsCl)This compound
Chemical Formula CH₃SO₂ClCH₂(SO₂Cl)₂
Structure A simple organosulfur compound with one sulfonyl chloride group.[6]Contains two sulfonyl chloride groups attached to a central methylene.
Reactivity Highly reactive, widely used for mesylation of primary, secondary, and even some tertiary alcohols.[1][5]Significantly more reactive due to the presence of two electrophilic sulfonyl chloride centers.[7][8] This heightened reactivity can be advantageous for less reactive alcohols but also increases the likelihood of side reactions.
Primary Use Formation of single mesylate esters from alcohols.[6][9]Primarily for the introduction of two mesyl groups, for instance, in the formation of dimesylates from diols, or for reactions where higher reactivity is required.
Key Considerations Well-established protocols are available. A common side reaction is the formation of alkyl chlorides.[10]The high reactivity can lead to challenges in controlling the reaction, with a higher propensity for side reactions like intramolecular cyclization in diols.[11] Detailed protocols are less common in the literature.

Reaction Mechanisms: A Tale of Two Pathways

The formation of mesylates using methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, is generally believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂).[6] The base facilitates an E1cB elimination of HCl from MsCl to generate the sulfene, which is then attacked by the alcohol.

Diagram: Proposed Mechanism of Mesylation via a Sulfene Intermediate

G MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate (H₂C=SO₂) MsCl->Sulfene E1cB Elimination (-HCl) Base Base (e.g., Et3N) Mesylate Mesylate Ester (R-OMs) Sulfene->Mesylate Nucleophilic Attack by Alcohol Alcohol Alcohol (R-OH)

Caption: Proposed mechanism of mesylation using MsCl.

For this compound, a similar stepwise reaction at both sulfonyl chloride centers is expected. However, the proximity of the two reactive sites can lead to different outcomes, especially with substrates like diols.

Protocols for Mesylate Ester Formation

General Protocol for Monomesylation using Methanesulfonyl Chloride

This well-established protocol serves as a baseline for understanding the conditions for mesylation.

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)[4]

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)[4]

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time (typically 1-4 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, it can be allowed to warm to room temperature.[4]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Purify the product by column chromatography if necessary.[1]

Diagram: Experimental Workflow for a Typical Mesylation Reaction

G Start Start: Dissolve Alcohol & Base in DCM Cool Cool to 0 °C Start->Cool Add_MsCl Add MsCl Dropwise Cool->Add_MsCl Stir Stir & Monitor by TLC Add_MsCl->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (if necessary) Concentrate->Purify End End: Pure Mesylate Purify->End

Caption: A typical experimental workflow for mesylation.

Protocol Considerations for Dimesylation of Diols using this compound

Direct, well-documented protocols for the synthesis of linear dimesylates from diols using this compound are not abundant in the literature. This is likely due to the high reactivity of the reagent, which can favor intramolecular cyclization, especially with shorter-chain diols, to form cyclic sulfonyl derivatives. One study notably reported the intramolecular cyclization of a diol upon treatment with methanesulfonyl chloride, which prevented the formation of the desired dimesylate.[11] The higher reactivity of this compound would be expected to exacerbate this issue.

The following is a proposed, theoretical protocol based on standard mesylation procedures, with critical considerations highlighted to mitigate potential side reactions. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.

Materials:

  • Diol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.5 - 3.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Proposed Procedure:

  • Thoroughly dry all glassware and ensure all reagents and solvents are anhydrous.

  • In a round-bottom flask under an inert atmosphere, dissolve the diol in a sufficient volume of anhydrous DCM to ensure it remains in solution at low temperatures.

  • Cool the solution to a low temperature, potentially -20 °C to -78 °C, to control the high reactivity of the this compound.

  • Add the non-nucleophilic base to the stirred solution.

  • Slowly, and with vigorous stirring, add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. The slow addition is crucial to maintain a low concentration of the reactive reagent and minimize side reactions.

  • Maintain the reaction at a low temperature and monitor its progress carefully by TLC.

  • Upon completion, quench the reaction at low temperature by the slow addition of cold water.

  • Allow the mixture to warm to room temperature and proceed with a standard aqueous workup as described in the monomesylation protocol (Section 4.1).

  • Purification will likely require column chromatography. The polarity of the eluent should be carefully chosen to separate the desired dimesylate from any potential cyclic byproducts and partially reacted monomesylates.

Critical Considerations:

  • Stoichiometry: Precise control of the stoichiometry is essential. An excess of this compound could lead to undesired side reactions.

  • Temperature: Low temperatures are critical to moderate the reaction rate and improve selectivity.

  • Rate of Addition: A very slow, dropwise addition of the this compound is highly recommended.

  • Substrate Structure: The chain length and stereochemistry of the diol will significantly influence the propensity for intramolecular cyclization. Longer, more flexible diols may be more amenable to dimesylation, while shorter diols (e.g., 1,2-, 1,3-, and 1,4-diols) are more likely to form cyclic products.

  • Base Selection: A sterically hindered, non-nucleophilic base such as DIPEA may be preferable to triethylamine to minimize potential side reactions.

Applications of Dimesylates in Drug Development and Medicinal Chemistry

Dimesylated compounds serve as important intermediates in the synthesis of various pharmaceuticals. The two mesylate groups can act as leaving groups in sequential or double displacement reactions, allowing for the construction of complex molecular architectures. For example, dimesylates can be used as precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. The dimesylate salt of lisdexamfetamine is a notable example of a commercially available drug utilizing a dimesylate formulation.

Safety and Handling

Methanesulfonyl chloride and, by extension, this compound are corrosive, toxic, and lachrymatory substances.[1][6] They react exothermically with water and other nucleophiles.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This compound is a highly reactive reagent that offers the potential for the efficient synthesis of dimesylates from diols. However, its high reactivity necessitates careful control of reaction conditions to avoid the formation of undesired byproducts, particularly cyclic sulfonates. While detailed, standardized protocols for its use in this specific application are scarce, a thorough understanding of the principles of mesylation and careful experimental design can enable researchers to successfully employ this potent reagent. The development of robust protocols for the use of this compound could provide a valuable tool for the synthesis of complex molecules in drug discovery and development.

References

  • Organic Synthesis.
  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]
  • Common Organic Chemistry.
  • HoriazonChemical. (2024). Methanesulfonyl Chloride (MsCl) vs.
  • Wikipedia. Methanesulfonyl chloride. [Link]
  • Matin, M. M. (2008). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLATION: EFFICIENT SYNTHESIS OF SUGAR DERIVED [l,4]OXAZEPANES. Journal of Bangladesh Chemical Society, 21(2), 179-183.
  • Khan Academy.
  • Baran Lab. (2001).
  • Organic Syntheses. methanesulfonyl chloride. [Link]
  • Study.com. (2021).
  • The Royal Society of Chemistry. (2014). Reactions of enantiopure cyclic diols with sulfuryl chloride. [Link]
  • Organic Syntheses. Methanesulfinyl Chloride. [Link]
  • ResearchG
  • Wikipedia. Lisdexamfetamine. [Link]
  • ResearchGate. (2014). Expeditious, Mild and Solvent Free Synthesis of Bis(indolyl)methanes, Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. [Link]

Sources

The Formation of Methanedisulfonates from Primary Alcohols: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for chemists in research, discovery, and drug development on the reaction of methanedisulfonyl dichloride with primary alcohols. This reaction is a powerful tool for the synthesis of bis-methanesulfonates (bis-mesylates), which are valuable intermediates in organic synthesis due to their ability to transform hydroxyl groups into excellent leaving groups. This guide will cover the underlying scientific principles, detailed experimental protocols, safety considerations, and the applications of the resulting products in drug development.

Introduction: The Significance of Activating Alcohols

Primary alcohols are ubiquitous and versatile starting materials in organic synthesis. However, the hydroxyl group (-OH) is a notoriously poor leaving group, limiting the direct application of alcohols in many nucleophilic substitution and elimination reactions. The conversion of the hydroxyl group into a sulfonate ester, such as a methanesulfonate (mesylate), is a fundamental and widely employed strategy to enhance its reactivity.[1] this compound (CH₂(SO₂Cl)₂) offers the capability to introduce two methanesulfonyl groups, making it particularly useful for crosslinking reactions or the synthesis of molecules with two reactive sites. The resulting methanedisulfonates are excellent leaving groups, readily displaced by a wide range of nucleophiles.[1]

Mechanism and Scientific Principles

The reaction of a primary alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic sulfur atoms of the dichloride.[1][2] The presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the primary alcohol attacks one of the highly electrophilic sulfur atoms of this compound.[2]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Chloride Expulsion: The intermediate collapses, expelling a chloride ion as a good leaving group.

  • Deprotonation: The base in the reaction mixture deprotonates the resulting oxonium ion to yield the methanesulfonate ester and the hydrochloride salt of the base.[1]

This process can occur sequentially at both sulfonyl chloride groups, leading to the formation of a bis-methanesulfonate if a diol is used or if stoichiometry is controlled with a mono-alcohol.

An alternative mechanistic pathway has been proposed for the reaction of alcohols with methanesulfonyl chloride, involving the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the alcohol.[3] While this mechanism is supported by some experimental evidence for the mono-sulfonyl chloride, the pathway for the di-sulfonyl analogue is less established.

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Chloride Expulsion cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Second Reaction Alcohol R-CH₂-OH MDC Cl-SO₂-CH₂-SO₂-Cl Alcohol->MDC Nucleophilic Attack Intermediate1 R-CH₂-O⁺(H)-SO₂(Cl)-CH₂-SO₂-Cl Intermediate1_2 R-CH₂-O⁺(H)-SO₂(Cl)-CH₂-SO₂-Cl Oxonium_ion R-CH₂-O⁺(H)-SO₂-CH₂-SO₂-Cl Intermediate1_2->Oxonium_ion Expels Cl⁻ Chloride_ion Cl⁻ Oxonium_ion_2 R-CH₂-O⁺(H)-SO₂-CH₂-SO₂-Cl Product1 R-CH₂-O-SO₂-CH₂-SO₂-Cl Oxonium_ion_2->Product1 Deprotonation Base Et₃N Base_HCl Et₃N·HCl Product1_2 R-CH₂-O-SO₂-CH₂-SO₂-Cl Alcohol2 R-CH₂-OH Final_Product R-CH₂-O-SO₂-CH₂-SO₂-O-CH₂-R Alcohol2->Final_Product Repeats Steps 1-3

Caption: Generalized mechanism for the reaction of a primary alcohol with this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of a primary alcohol with this compound. The stoichiometry can be adjusted to favor mono- or di-substitution. For the synthesis of a symmetrical bis-methanesulfonate from a primary alcohol, a 2:1 molar ratio of alcohol to this compound is typically used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Primary AlcoholAnhydrousStandard Chemical SupplierEnsure the alcohol is dry to prevent hydrolysis of the sulfonyl chloride.
This compound≥97%Standard Chemical SupplierHandle with extreme care in a fume hood.[4]
Triethylamine (Et₃N)Anhydrous, ≥99%Standard Chemical SupplierOther non-nucleophilic bases like pyridine or DIPEA can be used.
Dichloromethane (DCM)AnhydrousStandard Chemical SupplierToluene can also be used as a solvent.[5]
Deionized WaterFor work-up.
1 M Hydrochloric AcidFor work-up.
Saturated Sodium Bicarbonate SolutionFor work-up.
Saturated Sodium Chloride Solution (Brine)For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Standard Chemical SupplierFor drying the organic phase.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (2.2 equivalents) in anhydrous dichloromethane (DCM, approximately 10 volumes relative to the alcohol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add triethylamine (2.5 equivalents) dropwise.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the alcohol and base mixture via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.[1][5]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of cold deionized water.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1] These washes serve to remove the triethylamine hydrochloride salt, any excess base, and residual acidic or basic components.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Alcohol Dissolve Primary Alcohol in Anhydrous DCM Start->Dissolve_Alcohol Cool_to_0C Cool to 0 °C Dissolve_Alcohol->Cool_to_0C Add_Base Add Triethylamine Cool_to_0C->Add_Base Add_MDC Add Methanedisulfonyl Dichloride Solution Add_Base->Add_MDC Stir_and_Monitor Stir and Monitor by TLC Add_MDC->Stir_and_Monitor Quench Quench with Water Stir_and_Monitor->Quench Workup Aqueous Work-up Quench->Workup Dry_and_Concentrate Dry and Concentrate Workup->Dry_and_Concentrate Purify Purify by Chromatography (if necessary) Dry_and_Concentrate->Purify End Final Product Purify->End

Caption: A typical experimental workflow for the reaction of a primary alcohol with this compound.

Troubleshooting and Safety Considerations

Troubleshooting
IssuePossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or allow the reaction to proceed at room temperature for a longer period.
Hydrolysis of this compound.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Loss of product during work-up.Use cold wash solutions to minimize product solubility in the aqueous phase.
Formation of Side Products Reaction with the base.Use a non-nucleophilic base like triethylamine or pyridine.
Elimination reactions.Maintain a low reaction temperature.
Reaction Fails to Start Poor quality reagents.Use fresh, high-purity reagents.
Safety Precautions

This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, and always used in a well-ventilated chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Handle under an inert atmosphere, such as nitrogen, and protect from moisture.[6]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4] Prevent the product from entering drains.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

    • Ingestion: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.

Applications in Drug Development

The formation of methanesulfonates is a critical transformation in drug discovery and development. The resulting sulfonate esters are versatile intermediates for a variety of subsequent reactions.

  • Nucleophilic Substitution: As excellent leaving groups, methanesulfonates are readily displaced by a wide range of nucleophiles in Sₙ2 reactions, allowing for the introduction of various functional groups.[1]

  • Protecting Groups: The methanesulfonyl group can be used as a protecting group for alcohols, as it is stable to acidic conditions and can be cleaved using reagents like sodium amalgam.[3]

  • Genotoxic Impurities: It is important to note that sulfonate esters are a class of potential genotoxic impurities. Regulatory agencies have strict guidelines for controlling their levels in active pharmaceutical ingredients (APIs).[7] Therefore, careful monitoring and control of residual methanesulfonates are essential in the final drug product.

The use of sulfonic acids and their derivatives remains an important strategy in drug development due to the advantageous properties they can impart to a molecule.[7]

References

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl).
  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Video]. YouTube.
  • Chad's Prep. (2021, January 21). 12.3 Synthesis of Alcohols | Organic Chemistry. [Video]. YouTube.
  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions.
  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Video].
  • Chemistry Stack Exchange. (2015, December 1). Why does sulfonation of alcohols even work?.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Video].
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
  • Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Video]. YouTube.
  • Geller, D. E. (2011). Advances in Metered Dose Inhaler Technology: Formulation Development. AAPS PharmSciTech, 12(4), 1223–1233.
  • Xiong, Y., & Samtani, M. N. (2025). Applications of pharmacometrics in drug development. Advanced Drug Delivery Reviews, 217, 115503.
  • Hui, C., et al. (2022). Applications of Model-Based Meta-Analysis in Drug Development. Pharmaceutical Research, 39(8), 1787–1798.

Sources

Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Methanedisulfonamides from Amines using Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Methanedisulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][3] Methanedisulfonyl dichloride, a difunctional sulfonylating agent, offers a unique opportunity to synthesize N,N'-disubstituted methanedisulfonamides, creating symmetrical molecules with two sulfonamide moieties linked by a methylene bridge. This structural motif has potential applications in the development of novel therapeutic agents and as versatile linkers in drug discovery and peptide synthesis.[4][5][6]

This technical guide provides a comprehensive overview of the synthesis of N,N'-disubstituted methanedisulfonamides from primary amines and this compound. It delves into the underlying reaction mechanism, provides detailed experimental protocols, and discusses critical considerations for controlling the reaction to achieve high yields of the desired products. Additionally, it covers the characterization of these compounds and their emerging applications.

Reaction Principle and Mechanism: A Tale of Two Sulfonylations

The synthesis of N,N'-disubstituted methanedisulfonamides proceeds through a sequential nucleophilic substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine on one of the electrophilic sulfur atoms of this compound. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to form a stable monosubstituted sulfonamide intermediate. This intermediate then undergoes a second sulfonylation at the other sulfonyl chloride group with another molecule of the amine to yield the final N,N'-disubstituted product.

A crucial aspect of this reaction is the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated in situ.[7] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

} dot Caption: General reaction pathway for the synthesis of N,N'-disubstituted methanedisulfonamides.

Critical Experimental Parameters and the Challenge of Polymerization

The difunctional nature of this compound introduces a significant experimental challenge: the potential for uncontrolled polymerization. If the stoichiometry and reaction conditions are not carefully controlled, the reaction can lead to the formation of oligomeric or polymeric materials instead of the desired discrete N,N'-disubstituted product.

Key strategies to mitigate polymerization include:

  • Stoichiometry: A slight excess of the amine (typically 2.1 to 2.2 equivalents) is often used to ensure complete reaction of the this compound and to minimize the formation of higher molecular weight species.

  • Slow Addition: The dropwise addition of this compound to a solution of the amine and base at a low temperature (e.g., 0 °C) is crucial. This maintains a low concentration of the dichloride in the reaction mixture, favoring the reaction of both sulfonyl chloride groups with separate amine molecules rather than chain extension.

  • Dilution: Conducting the reaction under dilute conditions can also help to reduce the likelihood of intermolecular reactions that lead to polymerization.

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Methanedisulfonamides

This protocol provides a general procedure for the synthesis of N,N'-disubstituted methanedisulfonamides from primary amines and this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Stoichiometry
Primary AmineVaries2.1 eq.
This compound199.031.0 eq.
Triethylamine101.192.2 eq.
Dichloromethane (DCM), anhydrous-Solvent
1 M Hydrochloric Acid (HCl)-For work-up
Saturated Sodium Bicarbonate (NaHCO₃) solution-For work-up
Brine-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (2.1 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of this compound: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

} dot Caption: A streamlined workflow for the synthesis of N,N'-disubstituted methanedisulfonamides.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1][8] It should be handled with extreme care in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[8]

Characterization of N,N'-Disubstituted Methanedisulfonamides

The successful synthesis of N,N'-disubstituted methanedisulfonamides can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the amine substituent and a singlet for the methylene bridge protons (CH₂) typically appearing in the range of 4.0-5.0 ppm. The N-H proton of the sulfonamide group usually appears as a broad singlet.[8]

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all unique carbon atoms in the molecule, including the methylene bridge carbon.[8]

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic strong absorption bands for the S=O stretching vibrations of the sulfonamide group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[2]

Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table of Representative Spectroscopic Data:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
N,N'-dibenzylmethanedisulfonamide~7.3 (m, 10H, Ar-H), ~4.3 (s, 4H, CH₂-Ar), ~4.2 (s, 2H, SO₂-CH₂-SO₂)~135, 129, 128 (Ar-C), ~50 (CH₂-Ar), ~60 (SO₂-CH₂-SO₂)~3280 (N-H), ~1340 (S=O asym), ~1150 (S=O sym)
N,N'-diethylmethanedisulfonamide~3.2 (q, 4H, CH₂-CH₃), ~4.1 (s, 2H, SO₂-CH₂-SO₂), ~1.2 (t, 6H, CH₃)~42 (CH₂-CH₃), ~60 (SO₂-CH₂-SO₂), ~15 (CH₃)~3290 (N-H), ~1330 (S=O asym), ~1145 (S=O sym)

(Note: Exact chemical shifts and absorption frequencies may vary depending on the solvent and the specific structure of the amine.)

Applications in Drug Discovery and Development

The N,N'-disubstituted methanedisulfonamide scaffold holds considerable promise in the field of drug discovery. The ability to introduce two identical or different pharmacophores via the amine substituents allows for the creation of symmetrical or unsymmetrical molecules with potential for bivalent binding to biological targets. This can lead to enhanced affinity and selectivity.

Furthermore, the methanedisulfonamide core can act as a rigid or semi-rigid linker to connect two pharmacophoric units at a defined distance and geometry, a strategy increasingly employed in the design of novel therapeutics, including protease inhibitors and PROTACs (Proteolysis Targeting Chimeras).[5][6] The inherent stability of the sulfonamide bond also makes these compounds attractive for developing metabolically robust drug candidates.[3]

Conclusion

The synthesis of N,N'-disubstituted methanedisulfonamides from primary amines and this compound is a versatile method for accessing a unique class of compounds with significant potential in medicinal chemistry and drug discovery. Careful control of reaction parameters, particularly stoichiometry and the rate of addition of the sulfonylating agent, is paramount to achieving high yields of the desired products and avoiding polymerization. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis and application of this promising molecular scaffold.

References

  • Supporting information: - The Royal Society of Chemistry. (n.d.).
  • Spectral Assignments and Reference Data - CONICET. (2005).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024).
  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. (2023). PubMed.
  • An Efficient Solventless Method for the Synthesis of N,N-Dialkyl Sulfonamide Derivatives. (n.d.). SID.
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (n.d.). PubMed.
  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate.
  • Simplifying native chemical ligation with an N-acylsulfonamide linker. (2012). RSC Publishing.
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (n.d.). PubMed.
  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (n.d.). NIH.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). ResearchGate.
  • Expanding Sulfonamide Chemistry. (2023). University of York.
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry.
  • N-acyl-N-alkyl-sulfonamide anchors derived from Kenner's safety-catch linker: powerful tools in bioorganic and medicinal chemistry. (2005). PubMed.
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.). PMC - NIH.
  • N-Acyl-N-alkyl-sulfonamide Anchors Derived from Kenner’s Safety-Catch Linker: Powerful Tools in Bioorganic and Medicinal Chemistry. (2005). ResearchGate.
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (n.d.). ResearchGate.
  • The synthetic method of 2-phenoxymethanesulfonanilide. (n.d.). Google Patents.
  • Sulfonamide derivatives as multi-target agents for complex diseases. (2019). PubMed.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Reactions of Arylamines. (2024). Chemistry LibreTexts.
  • SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (n.d.).
  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate.

Sources

Application Notes & Protocols: Methanedisulfonyl Dichloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of a Dichloride Bridge

Methanedisulfonyl dichloride (MSD), ClSO₂CH₂SO₂Cl, is a highly reactive organosulfur compound distinguished by its two sulfonyl chloride groups attached to a central methylene bridge.[1] This structure makes it a potent bifunctional electrophile, primarily utilized in heterocyclic chemistry to construct rings by bridging two nucleophilic sites. Unlike its monofunctional counterpart, methanesulfonyl chloride (MsCl), which is used for forming mesylates or sulfonamides[1][2], MSD's dual reactivity allows it to act as a "linchpin," cyclizing substrates to form stable, often medicinally relevant, heterocyclic scaffolds.[3]

Its high reactivity stems from the two electron-withdrawing sulfonyl groups, which make the chlorine atoms excellent leaving groups.[4] However, this reactivity also necessitates careful handling. MSD is a corrosive and toxic liquid that reacts vigorously with water and other nucleophiles.[4] All manipulations must be performed under anhydrous conditions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

Core Application: Synthesis of Cyclic Sulfamides

The most prominent application of this compound is the synthesis of cyclic sulfamides, specifically 1,2,5-thiadiazolidine-1,1-dioxides. These heterocycles are formed by reacting MSD with 1,2-diamines. This reaction is a cornerstone of combinatorial chemistry and drug discovery due to the prevalence of the cyclic sulfamide core in biologically active molecules.[3][5][6]

Mechanistic Rationale

The reaction proceeds via a two-step nucleophilic substitution. The causality behind the experimental design is rooted in controlling this stepwise reaction to favor cyclization over polymerization.

  • First Substitution: One amino group of the diamine attacks a sulfonyl chloride moiety, displacing a chloride ion. This forms a linear sulfamoyl chloride intermediate. This step is typically fast.

  • Intramolecular Cyclization: The second amino group, now tethered in close proximity, attacks the remaining sulfonyl chloride. This intramolecular reaction is favored under high-dilution conditions, which minimize intermolecular reactions that lead to polymer formation. A non-nucleophilic base is crucial to neutralize the HCl generated in both steps, driving the reaction to completion.

// Nodes reagents [label="1,2-Diamine + MSD\n(in Aprotic Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Non-Nucleophilic Base\n(e.g., Triethylamine, DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Linear Sulfamoyl Chloride Intermediate\n(R-NH-SO2-CH2-SO2-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Cyclic Sulfamide\n(1,2,5-Thiadiazolidine-1,1-dioxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; polymer [label="Polymeric Side-Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> intermediate [label="Step 1: Nucleophilic Attack\n(- HCl)"]; base -> reagents [label="HCl Scavenger"]; intermediate -> product [label="Step 2: Intramolecular Cyclization\n(High Dilution, - HCl)"]; intermediate -> polymer [label="Intermolecular Reaction\n(High Concentration)", style=dashed]; base -> intermediate [label="HCl Scavenger"]; } dot Figure 1: General mechanism for cyclic sulfamide formation.

Protocol: General Synthesis of a 1,2,5-Thiadiazolidine-1,1-dioxide

This protocol is a representative example for the reaction of a generic 1,2-diamine with this compound. Researchers must adapt molar equivalents and reaction times based on the specific reactivity and steric hindrance of their chosen diamine.

Materials:

  • 1,2-Diamine (e.g., 1,2-diphenylethane-1,2-diamine)

  • This compound (MSD)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum.

  • Reagent Preparation (High Dilution Principle):

    • In the reaction flask, dissolve the 1,2-diamine (1.0 eq) and triethylamine (2.2 eq) in a large volume of anhydrous DCM (to achieve a final concentration of ~0.05 M).

    • In the dropping funnel, dissolve this compound (1.05 eq) in anhydrous DCM. The use of a slight excess of MSD ensures the complete consumption of the more valuable diamine.

  • Reaction Execution:

    • Cool the reaction flask to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction and minimizes side reactions.

    • Add the MSD solution from the dropping funnel to the stirred diamine solution dropwise over 2-3 hours. The slow addition is critical to maintain high dilution and favor intramolecular cyclization.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours) to ensure completion.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted MSD.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is typically a solid or viscous oil. Purify via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cyclic sulfamide.

Self-Validation:

  • TLC Monitoring: Track the reaction progress by TLC, observing the consumption of the starting diamine and the appearance of a new, typically less polar, product spot.

  • Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic CH₂ bridge protons in the MSD-derived ring typically appear as a singlet in the ¹H NMR spectrum.

Advanced Applications & Substrate Scope

While the reaction with 1,2-diamines is the most common, the bifunctional nature of MSD can be exploited to synthesize other heterocyclic systems.

Reaction with other Dinucleophiles

MSD can react with other molecules containing two nucleophilic centers, such as 1,2-diols or amino alcohols, to form the corresponding heterocyclic systems. The reaction conditions are often similar to those for diamines, though reaction rates may vary.

Dinucleophile SubstrateResulting HeterocycleTypical BaseNotes
1,2-Diamine1,2,5-Thiadiazolidine-1,1-dioxideTEA, DIPEAMost common application; high yields.
1,2-DiolCyclic Sulfonyl EsterPyridine, DMAPReaction can be slower; may require heating.
2-Aminoethanol1,2,5-Oxathiazolidine-1,1-dioxideTEA, DIPEAChemoselectivity can be an issue; N is more nucleophilic.
1,2-DithiolCyclic DithiosulfonateTEA, Proton Sponge®Prone to oxidation side reactions.
Use as a Linker in Medicinal Chemistry

The SO₂-CH₂-SO₂ moiety is a stable, polar, and effective hydrogen bond acceptor. In drug development, MSD can be used to link two different pharmacophores, creating novel drug candidates with potentially dual activities. This involves a sequential, rather than cyclization, reaction pathway where MSD is first reacted with one molecule, and the resulting sulfamoyl chloride is then reacted with a second molecule.

// Nodes start [label="Weigh Reagents\n(Diamine, MSD, Base)\n& Prepare Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Assemble Anhydrous Reactor\n(Inert Atmosphere, 0 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; addition [label="Slow Dropwise Addition\nof MSD Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir Overnight\n(Warm to RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Aqueous Quench\n(NaHCO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Liquid-Liquid Extraction\n& Wash", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry (MgSO4) & Concentrate\n(Rotary Evaporator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Flash Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Characterization\n(NMR, HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> setup; setup -> addition [label="High Dilution"]; addition -> reaction; reaction -> quench [label="TLC Check"]; quench -> extract; extract -> dry; dry -> purify; purify -> analyze; } dot Figure 2: Experimental workflow for MSD-mediated cyclization.

Safety and Handling

CRITICAL: this compound is a highly hazardous substance.[4]

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Reactive: Reacts violently with water, releasing toxic gases (HCl). It is incompatible with strong oxidizing agents.

  • Toxicity: Highly toxic if inhaled.[2]

  • Handling:

    • Always handle in a certified chemical fume hood.

    • Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.

    • Use glassware that is oven-dried or flame-dried to ensure anhydrous conditions.

    • In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and quench cautiously with a base solution (like sodium bicarbonate) before disposal. Do not use combustible materials.

References

  • Wikipedia. Methanesulfonyl chloride.
  • National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • MDPI. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • El-Gaby, M. S. A., et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem. 63, No. 12 (2020).
  • Feng, M., et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11).

Sources

Application Note: A Novel Protocol for the Synthesis of β-Chloro Sulfones using Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a novel, detailed protocol for the synthesis of β-chloro sulfones, a valuable class of compounds in medicinal chemistry and organic synthesis, utilizing methanedisulfonyl dichloride as a key reagent. β-Chloro sulfones serve as versatile intermediates, enabling a variety of subsequent chemical transformations. This application note provides a comprehensive guide, from the underlying mechanistic rationale to step-by-step experimental procedures, safety protocols, and data interpretation. The proposed synthesis is grounded in established principles of sulfonyl chloride reactivity and is designed to be a robust starting point for researchers exploring this new synthetic avenue.

Introduction and Scientific Background

β-Chloro sulfones are important synthetic building blocks. The electron-withdrawing nature of the sulfonyl group activates the molecule for nucleophilic substitution reactions, while the chloro group provides a handle for further functionalization. This compound (M1669) is a highly reactive organosulfur compound, primarily utilized as an electrophile.[1] Its bifunctional nature, possessing two sulfonyl chloride moieties, presents unique opportunities for creating complex molecular architectures.

While the addition of monofunctional sulfonyl chlorides, such as methanesulfonyl chloride, to alkynes to form β-chloro sulfones is a known transformation, the direct addition of this compound to alkenes remains a less explored area.[2] This protocol hypothesizes a free-radical mediated addition of one sulfonyl chloride group from this compound across an alkene double bond. This process is initiated by a radical initiator, leading to the formation of a sulfonyl radical which then adds to the alkene. The resulting carbon-centered radical abstracts a chlorine atom to yield the final β-chloro sulfone product. This proposed mechanism is supported by literature on the radical-mediated hydrosulfonylation and chlorothiolation of alkenes with sulfonyl chlorides.[3][4][5]

Proposed Reaction Mechanism and Workflow

The proposed synthesis proceeds via a radical chain mechanism. The key steps are initiation, propagation, and termination.

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate initial radicals.

Propagation:

  • The initiator radical abstracts a hydrogen atom from a suitable donor or interacts with the sulfonyl chloride to generate a methanedisulfonyl radical.

  • The sulfonyl radical adds to the alkene at the less substituted carbon, forming a more stable secondary or tertiary carbon-centered radical.

  • This carbon radical then abstracts a chlorine atom from another molecule of this compound, yielding the β-chloro sulfone product and regenerating the sulfonyl radical.

Termination: The reaction is terminated by the combination of any two radical species.

Below is a visual representation of the proposed experimental workflow.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis Reagents This compound Alkene Substrate Radical Initiator (AIBN) Anhydrous Solvent (e.g., 1,2-DCE) Setup Combine reagents in a dry, inert atmosphere (N2 or Ar) Reagents->Setup 1. Add Heating Heat the reaction mixture to initiate radical formation (e.g., 80 °C) Setup->Heating 2. Heat Monitoring Monitor reaction progress via TLC or GC-MS Heating->Monitoring 3. Monitor Quench Cool to room temperature and quench with a suitable reagent Monitoring->Quench 4. Complete Extraction Extract the product with an organic solvent Quench->Extraction 5. Extract Purification Purify via column chromatography Extraction->Purification 6. Purify Analysis Characterize the purified β-chloro sulfone (NMR, IR, MS) Purification->Analysis 7. Analyze

Caption: Experimental workflow for the synthesis of β-chloro sulfones.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a β-chloro sulfone from an alkene and this compound.

Materials:

  • This compound (CAS 5799-68-8)

  • Alkene (e.g., 1-octene)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the alkene (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Reagent Addition: To this solution, add this compound (1.2 eq) followed by the radical initiator AIBN (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic components.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure β-chloro sulfone.[6]

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected results for the reaction of this compound with various alkene substrates based on the general protocol. Yields and reaction times are estimates and may vary depending on the specific substrate and reaction conditions.

Alkene SubstrateProduct NameExpected Yield (%)Reaction Time (h)
1-Octene1-Chloro-2-(chlorosulfonylmethylsulfonyl)octane60-754
Styrene1-Chloro-2-(chlorosulfonylmethylsulfonyl)ethylbenzene65-803
Cyclohexene1-Chloro-2-(chlorosulfonylmethylsulfonyl)cyclohexane55-705

Note: The second sulfonyl chloride group may also react under certain conditions. Careful control of stoichiometry and reaction time is crucial.

Safety and Handling Precautions

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the reagent under an inert atmosphere to prevent reaction with moisture. It is a lachrymator and can cause severe skin burns and eye damage.[1][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Spills: In case of a spill, absorb the material with a suitable absorbent (e.g., dry sand or earth) and dispose of it according to local regulations.[7] Do not use water to clean up spills as it reacts with the compound.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive radical initiatorUse a fresh batch of AIBN.
Wet solvent or reagentsEnsure all glassware is oven-dried and use anhydrous solvents.
Incorrect reaction temperatureOptimize the reaction temperature. AIBN decomposition is temperature-dependent.
Formation of multiple products Reaction of the second sulfonyl chloride groupUse a 1:1 stoichiometry of alkene to this compound and monitor the reaction closely to stop it after the desired conversion.
Polymerization of the alkeneLower the reaction temperature or use a more controlled radical initiation method.

Conclusion

This application note provides a pioneering protocol for the synthesis of β-chloro sulfones using this compound and alkenes. The proposed method, based on a free-radical addition mechanism, offers a novel and potentially efficient route to this important class of compounds. Researchers are encouraged to use this guide as a starting point for their investigations and to optimize the reaction conditions for their specific substrates. Adherence to the safety precautions outlined is paramount when working with the hazardous reagents involved.

References

  • Wei, J., Liang, S., Jiang, L., & Mumtaz, Y. (2019). Regioselective Chlorothiolation of Alkenes with Sulfonyl Chlorides. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Methanesulfonyl chloride.
  • Leonori, D., & Aggarwal, V. K. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition.

Sources

The Cornerstone of Cyclization: Methanedisulfonyl Dichloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of pharmaceutical synthesis, the quest for novel molecular scaffolds with tailored biological activity is perpetual. Methanedisulfonyl dichloride (CH₂(SO₂Cl)₂), a highly reactive organosulfur compound, has emerged as a pivotal building block in this endeavor.[1] Its bifunctional nature, possessing two electrophilic sulfonyl chloride moieties, makes it an exceptional reagent for the construction of cyclic sulfonamides and other heterocyclic systems that are prevalent in a wide array of therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Unlike its monofunctional counterpart, methanesulfonyl chloride, which is primarily used for forming simple methanesulfonates and methanesulfonamides, this compound's twin reactive sites offer a unique platform for intramolecular cyclization reactions.[1] This capability allows for the efficient synthesis of constrained cyclic structures, a key strategy in drug design to enhance binding affinity, selectivity, and metabolic stability of drug candidates.

Core Applications in Pharmaceutical Intermediate Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its reaction with binucleophiles, particularly diamines, to form saturated heterocyclic systems. These reactions, typically proceeding via a double nucleophilic substitution, provide a straightforward entry into cyclic sulfamides, which are integral components of various drug molecules.

Synthesis of 1,2,5-Thiadiazolidine-1,1-dioxides: A Gateway to Bioactive Molecules

One of the most significant applications of this compound is the synthesis of 1,2,5-thiadiazolidine-1,1-dioxides. These cyclic sulfamides are precursors to chiral 1,2-diamines and have been incorporated into a variety of biologically active compounds.[2] The general reaction involves the condensation of a 1,2-diamine with this compound in the presence of a base.

dot

Caption: General synthesis of 1,2,5-thiadiazolidine-1,1-dioxides.

The reaction proceeds in a stepwise manner. The first amino group of the diamine attacks one of the sulfonyl chloride groups, forming a sulfamoyl chloride intermediate. Subsequent intramolecular cyclization, facilitated by a base, involves the second amino group attacking the remaining sulfonyl chloride, leading to the formation of the stable five-membered ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key cyclic sulfamide intermediates using this compound.

Protocol 1: Synthesis of 1,2,5-Thiadiazolidine-1,1-dioxide from Ethylenediamine

This protocol details the synthesis of the parent 1,2,5-thiadiazolidine-1,1-dioxide, a versatile intermediate for further functionalization.

Materials:

  • Ethylenediamine

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of this compound: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred solution of the diamine over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of 1M HCl solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1,2,5-thiadiazolidine-1,1-dioxide.

Expected Yield and Characterization:

ProductPhysical StateYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1,2,5-Thiadiazolidine-1,1-dioxideWhite solid75-854.25 (s, 2H, CH₂), 3.40 (t, 4H, 2xNCH₂), 2.85 (br s, 2H, 2xNH)55.8 (SO₂CH₂SO₂), 45.2 (2xNCH₂)
Protocol 2: Synthesis of a Benzofused 1,2,5-Thiadiazolidine-1,1-dioxide from o-Phenylenediamine

This protocol outlines the synthesis of a benzofused cyclic sulfamide, a common scaffold in medicinal chemistry.

Materials:

  • o-Phenylenediamine

  • This compound

  • Pyridine

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in anhydrous toluene. Add pyridine (2.5 eq) as the base and solvent.

  • Addition of this compound: At room temperature, add a solution of this compound (1.05 eq) in anhydrous toluene dropwise to the stirred diamine solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzofused 1,2,5-thiadiazolidine-1,1-dioxide.

Causality in Experimental Choices and Self-Validating Systems

The choice of base and solvent is critical for the success of these cyclization reactions. A non-nucleophilic base like triethylamine or pyridine is essential to neutralize the hydrochloric acid byproduct without competing with the diamine nucleophile.[3] Anhydrous conditions are paramount as this compound readily hydrolyzes. The progress of the reaction should be diligently monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts. A thorough work-up procedure is crucial to remove unreacted starting materials and the hydrochloride salt of the base, facilitating purification. The final characterization of the product by NMR and mass spectrometry validates the successful synthesis of the target cyclic sulfamide.

Applications in Drug Discovery: Kinase Inhibitors

Cyclic sulfamides derived from this compound have shown promise as scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The constrained conformation of the cyclic sulfamide ring can provide a rigid framework for the precise positioning of pharmacophoric groups that interact with the kinase active site. For instance, derivatives of 1,2,5-thiadiazolidine-1,1-dioxide have been explored as core structures in the design of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

dot

Kinase_Inhibitor_Workflow MSDC This compound Cyclic_Sulfamide Cyclic Sulfamide Intermediate MSDC->Cyclic_Sulfamide Diamine Diamine Diamine->Cyclic_Sulfamide Functionalization Further Functionalization (e.g., N-alkylation, acylation) Cyclic_Sulfamide->Functionalization Kinase_Inhibitor Potential Kinase Inhibitor Functionalization->Kinase_Inhibitor Biological_Screening Biological Screening Kinase_Inhibitor->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound caption Workflow for developing kinase inhibitors from this compound.

Caption: Workflow for developing kinase inhibitors from this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving this compound can be exothermic, and appropriate cooling should be readily available. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a powerful and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to efficiently form cyclic sulfamides upon reaction with diamines provides a direct route to valuable heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to harness the full potential of this unique bifunctional building block in the creation of novel and effective therapeutic agents. The continued exploration of its reactivity will undoubtedly lead to the development of innovative synthetic methodologies and the discovery of new classes of bioactive molecules.

References

  • PubMed. Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines.
  • ResearchGate. Synthesis of N-Substituted 1,2,5-Thiadiazolidine and 1,2,6-Thiadiazinane 1,1-Dioxides from Primary Amines.
  • ResearchGate. ChemInform Abstract: Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines.
  • Google Patents. Process for preparing 1,2,5-thiadiazoles.
  • PubMed. Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
  • ResearchGate. Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
  • MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • Indian Journal of Chemistry. A green synthesis of benzimidazoles.

Sources

Application Notes and Protocols: Leveraging Methanedisulfonyl Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Druggable Proteome with "Beyond-Cysteine" Covalent Technologies

The landscape of drug discovery is in a constant state of evolution, driven by the pursuit of novel therapeutic modalities with enhanced potency, selectivity, and duration of action. Targeted covalent inhibitors (TCIs) have emerged as a powerful class of therapeutics, offering the potential for profound and sustained target engagement.[1][2][3] Historically, the development of covalent drugs has predominantly focused on targeting the nucleophilic thiol of cysteine residues within protein binding sites.[4][5][6] However, the relatively low abundance of cysteine in many protein binding pockets has limited the scope of this approach, leaving a vast portion of the proteome inaccessible to covalent inhibition.

This guide delves into the application of methanedisulfonyl dichloride and its derivatives, particularly sulfonyl fluorides, as versatile tools to overcome this limitation. By harnessing the unique reactivity of the sulfur(VI) fluoride exchange (SuFEx) warhead, researchers can now target a broader range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine.[4][5][7][8][9][10][11] This "beyond-cysteine" approach significantly expands the "druggable" proteome, opening new avenues for therapeutic intervention against previously intractable targets.

This compound, a highly reactive organosulfur compound, serves as a valuable precursor in the synthesis of these advanced chemical probes and covalent inhibitors.[12][13][14] While its high reactivity makes it generally unsuitable for direct application in biological systems, its conversion to more stable and selectively reactive sulfonyl fluorides provides a gateway to a powerful class of drug discovery tools. These application notes will provide a comprehensive overview of the principles, protocols, and case studies surrounding the use of methanedisulfonyl-derived compounds in drug discovery, with a focus on practical implementation for researchers in the field.

The Chemistry of Sulfur(VI) Fluoride Exchange (SuFEx): A Gateway to Covalent Targeting

The utility of sulfonyl fluorides in drug discovery is rooted in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation "click chemistry" reaction.[1][8][11] The S(VI)-F bond possesses a "Goldilocks" level of reactivity, being stable enough to withstand biological environments yet sufficiently electrophilic to react with proximal nucleophilic amino acid side chains within a protein's binding pocket.[5][7]

The general mechanism involves the nucleophilic attack of an amino acid residue (e.g., the hydroxyl group of tyrosine or the amine group of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable covalent sulfonyl or sulfonamide linkage between the drug and its target protein.[15]

G cluster_0 Protein Target cluster_1 Covalent Inhibitor cluster_2 Covalent Adduct Target_Protein Target Protein with Nucleophilic Residue (Y, K, S, T, H) Covalent_Complex Ligand-SO2-Target Protein (Stable Covalent Bond) Target_Protein->Covalent_Complex Nucleophilic Attack (SuFEx Reaction) Inhibitor Ligand-SO2F (Sulfonyl Fluoride Warhead) Inhibitor->Target_Protein Binding & Proximity Inhibitor->Covalent_Complex Formation of Covalent Bond

Caption: Covalent modification of a target protein by a sulfonyl fluoride warhead.

From a Reactive Precursor to a Precision Tool: Synthesizing Sulfonyl Fluoride Probes

This compound is a highly reactive and corrosive liquid that serves as a versatile starting material for a variety of sulfonyl-containing compounds.[12][13] Its primary utility in the context of drug discovery is as a precursor for the synthesis of more stable and selectively reactive sulfonyl fluorides. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a robust and well-established chemical transformation.

Protocol 1: General Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride

This protocol describes a general method for the conversion of an aryl sulfonyl chloride to the corresponding aryl sulfonyl fluoride, a key step in preparing SuFEx-based chemical probes and inhibitors.

Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Potassium fluoride (2.0 eq)

  • 18-Crown-6 (0.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl sulfonyl chloride (1.0 eq), potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the substrate but is typically in the range of 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove excess potassium fluoride and other inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl sulfonyl fluoride.

Note on Safety: this compound and other sulfonyl chlorides are corrosive and moisture-sensitive.[12][13] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Drug Discovery: Case Studies and Methodologies

The application of sulfonyl fluoride-based compounds spans the entire drug discovery pipeline, from target identification and validation to the development of clinical candidates.

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful chemoproteomic technique used to identify and characterize enzyme activity directly in complex biological systems.[15] Sulfonyl fluoride-based probes are ideal for ABPP due to their broad reactivity with various nucleophilic residues. An ABPP probe typically consists of three components: the sulfonyl fluoride "warhead," a linker, and a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore).

Probe Sulfonyl Fluoride Linker Reporter Tag Proteome Complex Proteome Probe->Proteome Incubation Labeled_Proteins Covalently Labeled Proteins Proteome->Labeled_Proteins Covalent Labeling Analysis Enrichment & Mass Spectrometry Labeled_Proteins->Analysis Click Chemistry & Streptavidin Pulldown Target_ID Target Identification Analysis->Target_ID Protein Identification

Sources

Application Note & Protocol: Navigating the Sulfonylation of Sterically Hindered Alcohols with Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reaction between methanedisulfonyl dichloride (MSD) and sterically hindered alcohols. This reaction is pivotal for introducing the methanedisulfonyl (mesyl) group, a versatile functional group in organic synthesis, particularly in drug development for the modification of complex molecules. This document elucidates the underlying reaction mechanisms, addresses the challenges posed by steric hindrance, and offers detailed, field-proven protocols to achieve successful sulfonylation. We will delve into the critical role of catalysts like 4-dimethylaminopyridine (DMAP) and the selection of appropriate bases and reaction conditions to overcome the hurdles of sterically demanding substrates.

Introduction: The Significance of Methanedisulfonylates

This compound, CH₂(SO₂Cl)₂, is a highly reactive organosulfur compound that serves as a potent electrophile for the introduction of the methanedisulfonyl group onto nucleophiles such as alcohols.[1][2] The resulting methanedisulfonate esters are excellent leaving groups, rendering them valuable intermediates for a wide array of subsequent chemical transformations including nucleophilic substitution, elimination, and reduction reactions.[3][4]

In the realm of pharmaceutical and medicinal chemistry, the strategic modification of complex molecules is paramount. Sterically hindered alcohols are common motifs in natural products and advanced synthetic intermediates. The ability to efficiently convert these hindered hydroxyl groups into good leaving groups opens up avenues for late-stage functionalization and the synthesis of novel analogs with improved pharmacological profiles. However, the inherent steric bulk surrounding the hydroxyl group often impedes the reaction with sulfonyl chlorides, leading to low yields and sluggish reaction times. This guide provides researchers with the necessary tools and understanding to successfully navigate these challenging sulfonylation reactions.

The Mechanistic Landscape: Overcoming Steric Barriers

The sulfonylation of an alcohol with a sulfonyl chloride, such as methanesulfonyl chloride, typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom.[5] A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4]

The Challenge of Steric Hindrance

With sterically hindered alcohols, the bulky substituents surrounding the hydroxyl group create a significant steric shield, making the approach of the already sterically demanding sulfonyl chloride difficult. This steric clash can dramatically decrease the reaction rate and, in some cases, prevent the reaction from occurring altogether.[6]

The Role of Catalysis: The DMAP Advantage

To overcome this steric impediment, a more potent catalytic system is often required. 4-Dimethylaminopyridine (DMAP) has proven to be an exceptionally effective catalyst for the sulfonylation of sterically hindered or weakly nucleophilic alcohols.[7][8] Unlike traditional bases such as pyridine or triethylamine, which primarily act as acid scavengers, DMAP functions as a nucleophilic catalyst.[7]

The proposed mechanism for DMAP-catalyzed sulfonylation involves the initial reaction of DMAP with this compound to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride. The sterically less demanding nature of the DMAP-sulfonyl intermediate allows for an easier approach by the hindered alcohol, facilitating the sulfonyl transfer.[7][9]

Below is a diagram illustrating the proposed catalytic cycle for DMAP-assisted sulfonylation.

DMAP_Catalysis cluster_0 Catalytic Cycle MSD CH₂(SO₂Cl)₂ (this compound) Intermediate Reactive N-Sulfonylpyridinium Intermediate MSD->Intermediate + DMAP DMAP DMAP DMAP_H DMAP·HCl DMAP->DMAP_H + HCl Product R-OSO₂CH₂SO₂OR (Bis-sulfonate) Intermediate->Product + 2 R-OH Alcohol R-OH (Sterically Hindered Alcohol) Alcohol->Product Product->Product Base Base (e.g., Et₃N) BaseHCl Base·HCl Base->BaseHCl + HCl HCl HCl

Figure 1. Proposed catalytic cycle for DMAP-assisted sulfonylation of a sterically hindered alcohol with this compound.

Experimental Protocols

Safety First: this compound is a corrosive and moisture-sensitive compound that can cause severe burns and release toxic fumes upon decomposition.[2][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

General Protocol for the Sulfonylation of a Sterically Hindered Monohydric Alcohol

This protocol describes a general procedure for the formation of a bis-methanedisulfonate from a sterically hindered alcohol.

Materials:

  • This compound (1.0 eq.)

  • Sterically hindered alcohol (2.2 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol (2.2 eq.) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Catalyst: Add triethylamine or DIPEA (3.0 eq.) followed by DMAP (0.1 - 0.2 eq.) to the stirred solution.

  • Addition of Sulfonylating Agent: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] The reaction time can vary from a few hours to overnight depending on the steric hindrance of the alcohol.

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for the Synthesis of a Cyclic Sulfate from a Sterically Hindered Diol

This protocol is adapted for the formation of a cyclic sulfate from a 1,2- or 1,3-diol, where steric hindrance is a factor. The formation of cyclic sulfates from diols is a well-established synthetic strategy.[12][13]

Materials:

  • This compound (1.1 eq.)

  • Sterically hindered diol (1.0 eq.)

  • Pyridine or 2,6-Lutidine (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered diol (1.0 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the solution to -20 °C to 0 °C.

  • Addition of Base: Add pyridine or 2,6-lutidine (2.5 eq.) to the solution.

  • Addition of Sulfonylating Agent: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 3.1.

Key Reaction Parameters and Troubleshooting

The success of the sulfonylation of sterically hindered alcohols is highly dependent on the careful control of reaction parameters.

ParameterRecommendationRationale
Solvent Anhydrous, non-protic solvents (e.g., DCM, THF, Toluene).Prevents hydrolysis of the highly reactive this compound.[1]
Base Non-nucleophilic amine bases (e.g., Et₃N, DIPEA, Pyridine, 2,6-Lutidine).[11][14]To neutralize the generated HCl without competing with the alcohol as a nucleophile.
Catalyst DMAP for highly hindered substrates.[7][8]Forms a more reactive intermediate, accelerating the reaction.
Temperature Low temperature (0 °C to -20 °C) for initial addition, then warming to room temperature.Controls the exothermic reaction and minimizes side reactions.
Stoichiometry Slight excess of alcohol and base relative to this compound.Ensures complete consumption of the sulfonylating agent.
Troubleshooting Guide

Troubleshooting cluster_LowYield Solutions for Low Yield cluster_SideProducts Solutions for Side Products Start Problem LowYield Low or No Reaction Start->LowYield SideProducts Formation of Side Products Start->SideProducts IncreaseDMAP Increase DMAP loading (up to 0.5 eq.) LowYield->IncreaseDMAP Cause: Insufficient catalysis HigherTemp Increase reaction temperature after initial addition LowYield->HigherTemp Cause: Low reactivity LongerTime Increase reaction time LowYield->LongerTime Cause: Sluggish kinetics ChangeBase Switch to a more hindered base (e.g., 2,6-lutidine) LowYield->ChangeBase Cause: Base interference LowerTemp Maintain lower reaction temperature SideProducts->LowerTemp Cause: Exothermic decomposition SlowAddition Ensure slow, dropwise addition of MSD SideProducts->SlowAddition Cause: Localized high concentration CheckPurity Verify purity of starting materials SideProducts->CheckPurity Cause: Impurities

Figure 2. A troubleshooting guide for common issues in the sulfonylation of sterically hindered alcohols.

Conclusion

The reaction of this compound with sterically hindered alcohols presents a formidable challenge in organic synthesis. However, with a thorough understanding of the reaction mechanism, particularly the role of steric effects and the strategic application of nucleophilic catalysts like DMAP, these difficulties can be effectively overcome. The protocols and troubleshooting guide provided herein offer a robust framework for researchers and drug development professionals to successfully synthesize methanedisulfonate esters from sterically demanding substrates, thereby enabling the further elaboration of complex molecular architectures. Careful attention to safety, reaction conditions, and purification techniques is paramount to achieving high yields and purity of the desired products.

References

  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
  • Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • University of Huddersfield Research Portal. (n.d.). Unusual steric effects in sulfonyl transfer reactions.
  • Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. [Link]
  • Douglas, C. J., & Overman, L. E. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Journal of the American Chemical Society. [Link]
  • ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine.
  • National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C−H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(39), e202200915. [Link]
  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl).
  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions.
  • National Center for Biotechnology Information. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC. [Link]
  • Friedrich, M., & Manolikakes, G. (2021).
  • ResearchGate. (n.d.). Base-mediated C4-selective C-H-sulfonylation of pyridine.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters.
  • Steinmann, J. G., & Kiessling, L. L. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(22), 3551–3553. [Link]
  • MDPI. (2024). Sulfonic Resins as Catalysts for the Oxidation of Alcohols with H2O2/KBr.
  • ResearchGate. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.
  • ResearchGate. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones.
  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • RSC Publishing. (n.d.). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide.
  • ResearchGate. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review.
  • Canadian Science Publishing. (n.d.). Improved Simple Synthesis of Cyclic Sulfates from Trimethylsilyl Chlorosulfonate.
  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
  • Oriental Journal of Chemistry. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis.
  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6.
  • Google Patents. (n.d.). US20030162966A1 - Process for the production of sulfonic esters.
  • YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
  • YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols.
  • Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf.
  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.
  • Chemistry LibreTexts. (2024). 17.7: Reactions of Alcohols.
  • ResearchGate. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis.

Sources

Application Notes & Protocols: Optimal Base and Solvent Conditions for Reactions with Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methanedisulfonyl dichloride (MDS-Cl₂), a bifunctional electrophile, is a potent reagent for introducing the methanedisulfonyl (-SO₂-CH₂-SO₂-) moiety, a key structural motif and linker in medicinal chemistry and materials science. Its high reactivity, stemming from two electrophilic sulfonyl chloride groups, necessitates carefully controlled reaction conditions to achieve desired outcomes and minimize side reactions.[1][2] This guide provides a comprehensive overview of the critical roles of base and solvent selection in reactions involving MDS-Cl₂. It offers detailed protocols, evidence-based recommendations, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent.

Introduction to this compound: Properties and Reactivity

This compound (CH₂(SO₂Cl)₂) is a colorless to yellowish liquid known for its high electrophilicity.[2] The two sulfonyl chloride groups are highly susceptible to nucleophilic attack, making MDS-Cl₂ an excellent reactant for forming stable adducts with a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols.[1][2] This reactivity profile allows for the construction of bis-sulfonamides, bis-sulfonate esters, and other complex molecular architectures.[2]

Compared to monofunctional sulfonyl chlorides like methanesulfonyl chloride (MsCl), MDS-Cl₂ offers the ability to act as a linker or to form cyclic structures.[1] However, its bifunctionality also presents a challenge in controlling selectivity between mono- and di-substitution. Furthermore, like most sulfonyl chlorides, it is highly sensitive to moisture and decomposes in contact with water to liberate corrosive hydrogen chloride (HCl) and methanedisulfonic acid.[1][3] Proper handling in a well-ventilated fume hood with personal protective equipment is mandatory.

The Cornerstone of Success: Strategic Selection of Base and Solvent

The success of any reaction involving MDS-Cl₂ hinges on the judicious choice of base and solvent. These components do not merely facilitate the reaction; they actively direct its course, rate, and outcome.

The Role of the Base: More Than an Acid Scavenger

The reaction of MDS-Cl₂ with a nucleophile (e.g., an amine, R-NH₂) liberates two equivalents of HCl. A base is required to neutralize this acid, preventing protonation of the nucleophile and driving the reaction to completion. However, the base's role is often more nuanced.

  • Nucleophile Activation: For weakly nucleophilic substrates, such as certain anilines or alcohols, the base can deprotonate the nucleophile, generating a more potent anionic nucleophile (e.g., an amide or alkoxide) that reacts more rapidly with the electrophilic sulfonyl chloride.

  • Mechanism Influence: In some cases, particularly with hindered amines, the base can influence the reaction mechanism. For instance, a strong, non-nucleophilic base can promote an elimination-addition pathway via a highly reactive "sulfene" intermediate, a phenomenon noted for methanesulfonyl chloride.[4]

  • Preventing Side Reactions: Proper base selection minimizes side reactions like amine-catalyzed hydrolysis of the sulfonyl chloride.

Commonly used bases include tertiary amines like triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), and pyridine.[5][6] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can also be employed, particularly when a stronger base is needed to deprotonate the nucleophile fully.[6] The choice depends on the nucleophile's pKa, steric bulk, and the desired reaction kinetics.

The Role of the Solvent: The Reaction Environment

The solvent system is critical for ensuring that all reactants are soluble and for stabilizing intermediates. For sulfonyl chloride chemistry, aprotic solvents are overwhelmingly preferred to avoid solvolysis (reaction with the solvent).

  • Solubility: The solvent must effectively dissolve MDS-Cl₂, the nucleophile, and the base.

  • Polarity: Solvent polarity can influence the reaction rate. Polar aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices.[6][7] DCM is often favored for its inertness and ability to dissolve a wide range of organic compounds.[7]

  • Stabilization: The solvent can stabilize charged intermediates or transition states, potentially altering the reaction pathway. For example, THF can coordinate with cations, which can be a factor in reactions involving metal salts.

Poor solvent choice can lead to low yields, with reactions in solvents like ethyl acetate sometimes proving ineffective.[7]

Data-Driven Optimization: Recommended Conditions

The optimal conditions are highly dependent on the nucleophile. The following table provides a starting point for reaction optimization based on common substrate classes.

Nucleophile ClassRecommended Base(s)Recommended Solvent(s)Key Considerations
Primary/Secondary Aliphatic Amines Triethylamine (TEA), DIPEADichloromethane (DCM), THF, Acetonitrile (ACN)These are typically highly nucleophilic. Use >2.0 equivalents of base. Control stoichiometry and addition rate to manage mono- vs. di-substitution.[8][9]
Primary/Secondary Aromatic Amines (Anilines) Pyridine, TEA, K₂CO₃DCM, THF, DMFLess nucleophilic than aliphatic amines.[10] May require slightly elevated temperatures or a stronger base to facilitate reaction. Pyridine can act as both base and catalyst.[6]
Alcohols (Primary/Secondary) NaH, Pyridine, TEATHF, DCMAlcohols are weaker nucleophiles than amines. A strong base like NaH is often required to form the more reactive alkoxide. Pyridine is effective for forming sulfonate esters (tosylates).[11]
Thiols TEA, DIPEADCM, THFThiols are excellent nucleophiles and typically react readily under standard conditions with a tertiary amine base.

Visualizing the Process: Mechanism and Workflow

General Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution at each sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group. The base then neutralizes the generated HCl.

Caption: General mechanism for bis-sulfonamide formation.

Standard Experimental Workflow

A typical laboratory workflow involves careful setup, controlled reagent addition, and appropriate workup and purification steps.

G A 1. Setup Dissolve amine/nucleophile (2.0 eq) and base (2.2 eq) in anhydrous solvent (e.g., DCM) under N₂. B 2. Cooling Cool reaction mixture to 0 °C in an ice bath. A->B C 3. Reagent Addition Add MDS-Cl₂ (1.0 eq) dropwise as a solution in the same anhydrous solvent. B->C D 4. Reaction Allow to warm to room temperature. Stir for 2-24 hours. Monitor by TLC. C->D E 5. Quench & Workup Pour into water or aq. acid. Separate organic layer. D->E F 6. Wash & Dry Wash organic layer with brine. Dry over Na₂SO₄ or MgSO₄. E->F G 7. Purify Concentrate in vacuo. Purify by column chromatography or recrystallization. F->G H 8. Characterize Confirm structure by NMR, MS, etc. G->H

Caption: Standard laboratory workflow for MDS-Cl₂ reactions.

Detailed Protocol: Synthesis of a Bis-Sulfonamide from an Aliphatic Amine

This protocol provides a robust, general method for the synthesis of a bis-sulfonamide, a common application for MDS-Cl₂.

Objective: To synthesize N,N'-dibenzylmethanedisulfonamide from benzylamine and this compound.

Materials:

  • This compound (MDS-Cl₂)

  • Benzylamine

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (2.0 equivalents) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add triethylamine (2.2 equivalents) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • MDS-Cl₂ Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution to the amine solution dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure bis-sulfonamide product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive MDS-Cl₂ (hydrolyzed).2. Insufficient base.3. Wet solvent or glassware.4. Nucleophile is too weak.1. Use fresh or newly purchased MDS-Cl₂.2. Ensure >2.0 eq. of base is used.3. Use anhydrous solvents and flame-dried glassware.4. Switch to a stronger base (e.g., NaH for alcohols) or increase reaction temperature.
Mixture of Mono- and Di-substituted Products 1. Incorrect stoichiometry.2. Addition of MDS-Cl₂ was too fast.1. Ensure at least 2.0 eq. of the nucleophile is used for di-substitution. Use <1.0 eq. to favor mono-substitution.2. Add the MDS-Cl₂ solution slowly at low temperature to control reactivity.
Reaction Stalls 1. Precipitated amine hydrochloride salt coats reactants.2. Insufficiently powerful base.1. Switch to a solvent that better solubilizes the salt (e.g., DMF) or increase agitation.2. Use a stronger base (check pKa values).

Safety Precautions

This compound is a corrosive, toxic, and moisture-sensitive compound. It is a lachrymator and can cause severe skin burns and eye damage.

  • Always handle MDS-Cl₂ in a well-ventilated chemical fume hood.[2]

  • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid contact with water and moisture, as it reacts to produce toxic and corrosive gases.[3]

  • Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.[2]

References

  • This compound | 5799-68-8. Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Buy this compound | 5799-68-8. Smolecule.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • SAFETY DATA SHEET - this compound. TCI Chemicals.
  • Methanesulfonyl chloride. Wikipedia.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • SAFETY DATA SHEET - Methanesulfonyl chloride. Sigma-Aldrich.
  • Amines as Nucleophiles. Chemistry LibreTexts.
  • Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines. Benchchem.
  • Sulfonate synthesis by sulfonylation (tosyl
  • Properties and Reactivity of Amines (A-Level Chemistry). Study Mind.

Sources

The Chemistry and Application of Sulfonyl Chlorides: A Guide to the Hinsberg and Reed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of foundational organic reactions is paramount. Among the versatile reagents in a chemist's toolkit, sulfonyl chlorides stand out for their utility in synthesis and analysis. This technical guide provides an in-depth exploration of two specific named reactions involving sulfonyl chlorides: the Hinsberg Test for amine characterization and the Reed Reaction for the synthesis of alkylsulfonyl chlorides.

This document moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of these reactions, offers practical insights into experimental design, and provides detailed, field-tested protocols to ensure reliable and reproducible results in the laboratory.

The Hinsberg Test: A Classic Method for Amine Differentiation

The Hinsberg test, first described by Oscar Hinsberg in 1890, remains a cornerstone of qualitative organic analysis for distinguishing between primary, secondary, and tertiary amines.[1][2] The test relies on the reaction of an amine with an aromatic sulfonyl chloride, typically benzenesulfonyl chloride (the Hinsberg reagent), in the presence of an aqueous alkali like sodium or potassium hydroxide.[1][2][3] The differing reactivity and solubility of the resulting sulfonamides form the basis for differentiation.

Underlying Principles and Mechanistic Insights

The core of the Hinsberg test is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide. The solubility of this sulfonamide in the alkaline reaction medium is dictated by the presence or absence of an acidic proton on the nitrogen atom.

  • Primary Amines (R-NH₂): A primary amine reacts with benzenesulfonyl chloride to form an N-substituted sulfonamide. This product still possesses an acidic hydrogen on the nitrogen atom. In the presence of a strong base (e.g., NaOH), this proton is abstracted, forming a water-soluble sodium salt of the sulfonamide. Subsequent acidification of the reaction mixture will protonate the salt, causing the insoluble sulfonamide to precipitate.[4]

  • Secondary Amines (R₂NH): A secondary amine reacts to form a di-N-substituted sulfonamide. Crucially, this product lacks an acidic proton on the nitrogen atom and is therefore insoluble in the aqueous alkali. It will typically appear as a precipitate or an oily layer.[4]

  • Tertiary Amines (R₃N): Tertiary amines do not have a hydrogen atom on the nitrogen to be replaced, and thus do not form a stable sulfonamide under the standard Hinsberg test conditions. The unreacted amine will remain as an insoluble layer if it is not water-soluble.[3][4]

The following diagram illustrates the reaction pathways for primary, secondary, and tertiary amines in the Hinsberg test.

Hinsberg_Test_Mechanism cluster_primary Primary Amine (RNH₂) cluster_secondary Secondary Amine (R₂NH) cluster_tertiary Tertiary Amine (R₃N) p_amine R-NH₂ p_sulfonamide R-N(H)-SO₂Ph p_amine->p_sulfonamide + PhSO₂Cl p_salt [R-N-SO₂Ph]⁻ Na⁺ (Soluble) p_sulfonamide->p_salt + NaOH p_precipitate R-N(H)-SO₂Ph (Precipitate) p_salt->p_precipitate + HCl s_amine R₂NH s_sulfonamide R₂N-SO₂Ph (Insoluble Precipitate) s_amine->s_sulfonamide + PhSO₂Cl t_amine R₃N t_no_reaction No Reaction t_amine->t_no_reaction + PhSO₂Cl

Caption: Reaction pathways in the Hinsberg test.

Application Notes and Experimental Protocol

While the Hinsberg test is a robust qualitative tool, it is essential to be aware of its limitations. For instance, some sulfonamides derived from primary amines with higher molecular weights may be insoluble in aqueous alkali, potentially leading to a false-positive result for a secondary amine.[5]

Table 1: Summary of Observations for the Hinsberg Test

Amine TypeInitial Observation with NaOHObservation after Acidification (HCl)
Primary Clear solution (soluble salt forms)Precipitate forms
Secondary Precipitate or oily layer (insoluble)Precipitate/oily layer remains
Tertiary Insoluble layer (unreacted amine)Clear solution (soluble ammonium salt)

Detailed Protocol: The Hinsberg Test

Materials:

  • Test tubes and rack

  • Pipettes

  • Amine sample (unknown)

  • Benzenesulfonyl chloride (Hinsberg reagent)

  • 10% Sodium hydroxide (NaOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • pH paper

Procedure:

  • Reaction Setup: In a clean test tube, add 5-8 drops of the amine sample.

  • Addition of Reagents: Add 10 mL of 10% NaOH solution and 10 drops of benzenesulfonyl chloride.

  • Reaction: Stopper the test tube and shake vigorously for 5-10 minutes. Ensure the mixture remains alkaline by testing with pH paper. If it becomes acidic, add more 10% NaOH solution.

  • Initial Observation:

    • If a clear solution results, a primary amine is likely present. Proceed to step 5.

    • If a precipitate or an oily layer forms, a secondary or tertiary amine is indicated. Proceed to step 6.

  • Acidification for Primary Amines: To the clear solution from step 4, add 5% HCl dropwise until the solution is acidic to pH paper. The formation of a precipitate confirms the presence of a primary amine.

  • Differentiation of Secondary and Tertiary Amines: If a precipitate or oily layer was observed in step 4, add 5 mL of water and ensure the mixture is acidic by adding 5% HCl.

    • If the precipitate/oily layer dissolves, a tertiary amine is present (forming a soluble ammonium salt).

    • If the precipitate/oily layer does not dissolve, a secondary amine is confirmed.

The Reed Reaction: A Photochemical Route to Alkylsulfonyl Chlorides

The Reed reaction is a photochemical process that converts hydrocarbons into alkylsulfonyl chlorides through a free-radical chain reaction.[6] This reaction is of significant industrial importance, particularly in the production of chlorosulfonated polyethylene (CSPE), a synthetic rubber known for its resistance to chemicals and UV radiation.[6]

Mechanism of the Reed Reaction

The Reed reaction is initiated by the homolytic cleavage of chlorine (Cl₂) into two chlorine radicals upon exposure to ultraviolet (UV) light. The reaction then proceeds through a chain propagation mechanism:

  • Chain Initiation: Cl₂ + hν → 2 Cl•

  • Chain Propagation:

    • A chlorine radical abstracts a hydrogen atom from the hydrocarbon (R-H) to form an alkyl radical (R•) and hydrogen chloride (HCl). R-H + Cl• → R• + HCl

    • The alkyl radical reacts with sulfur dioxide (SO₂) to form a sulfonyl radical (R-SO₂•). R• + SO₂ → R-SO₂•

    • The sulfonyl radical then reacts with a molecule of chlorine to yield the alkylsulfonyl chloride product (R-SO₂Cl) and a new chlorine radical, which continues the chain. R-SO₂• + Cl₂ → R-SO₂Cl + Cl•

The following diagram illustrates the free-radical chain mechanism of the Reed reaction.

Reed_Reaction_Mechanism cluster_propagation Chain Propagation initiation Chain Initiation Cl₂ + hν → 2 Cl• step1 R-H + Cl• → R• + HCl initiation->step1 step2 R• + SO₂ → R-SO₂• step1->step2 step3 R-SO₂• + Cl₂ → R-SO₂Cl + Cl• step2->step3 step3->step1 propagates the chain

Sources

Application Notes & Protocols: Harnessing S,S'-Methylenedisulfene from Methanedisulfonyl Dichloride for Novel Cycloaddition Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Preamble: Beyond Monosulfenes

The generation of sulfene (CH₂=SO₂) from methanesulfonyl chloride via base-induced elimination is a cornerstone of modern heterocyclic synthesis.[1] This transient, highly reactive intermediate readily participates in cycloaddition reactions, providing efficient routes to valuable scaffolds like four-membered thietane 1,1-dioxides.[2][3] This guide focuses on a more complex, yet powerful, precursor: Methanedisulfonyl Dichloride (MDSD), CH₂(SO₂Cl)₂.[4][5]

Treatment of MDSD with a non-nucleophilic base generates S,S'-methylenedisulfene (O₂S=C=SO₂), a bifunctional intermediate poised for unique cycloaddition cascades. This bifunctionality opens pathways to novel bis-heterocycles and complex molecular architectures that are otherwise difficult to access. These resulting structures, particularly those containing the thietane dioxide motif, are of increasing interest in medicinal and agricultural chemistry due to their unique physicochemical properties.[6]

This document provides a technical overview of the core concepts and detailed, field-tested protocols for leveraging MDSD-derived intermediates in cycloaddition reactions.

The Core Intermediate: In Situ Generation of S,S'-Methylenedisulfene

The foundational step for all subsequent chemistry is the efficient in situ generation of the reactive intermediate. Analogous to the E1cB elimination mechanism proposed for methanesulfonyl chloride, MDSD reacts with a tertiary amine base, such as triethylamine (Et₃N), to eliminate two equivalents of HCl and form the highly electrophilic S,S'-methylenedisulfene.[1]

Causality of Reagent Choice:

  • This compound (MDSD): The starting material is a potent electrophile due to the two electron-withdrawing sulfonyl chloride groups attached to a central methylene.[4]

  • Triethylamine (Et₃N): A non-nucleophilic base is critical. Its role is solely to abstract the acidic protons from the central methylene group, initiating the elimination cascade. Using a nucleophilic base would lead to undesired substitution reactions at the sulfonyl chloride moieties.

  • Anhydrous Conditions: MDSD is highly reactive towards water, which would lead to hydrolysis into methanedisulfonic acid and HCl, quenching the desired reaction pathway.[4][7]

Below is a diagram illustrating the generation of this key reactive intermediate.

MDSD This compound CH₂(SO₂Cl)₂ Intermediate S,S'-Methylenedisulfene (Disulfene Intermediate) O₂S=C=SO₂ MDSD->Intermediate Elimination Base 2 eq. Triethylamine (Et₃N) Base->Intermediate Base Byproduct 2 eq. Triethylammonium Chloride [Et₃NH]Cl Intermediate->Byproduct

Caption: Generation of the Disulfene Intermediate.

Key Cycloaddition Pathways & Protocols

The generated S,S'-methylenedisulfene can be trapped in situ by various unsaturated partners. The primary modes of cycloaddition are [4+2], [2+2], and potentially [3+2] reactions.

Cycloaddition TypeReaction Partner (Cycloadduct)Resulting Heterocyclic Core
[4+2] Conjugated DienesDihydro-1,2-dithiin-S,S,S',S'-tetraoxides
[2+2] Electron-rich Alkenes (e.g., Enamines)Thietane-1,1-dioxides (bis-adducts)
[3+2] Electron-deficient AlkenesDihydrothiophene-1,1-dioxides
[4+2] Cycloaddition: Diels-Alder Type Reactions

S,S'-methylenedisulfene is an excellent dienophile. It can react with conjugated dienes in a hetero-Diels-Alder fashion to yield six-membered cyclic disulfones. These reactions are often highly regioselective.[8][9]

[4+2] Cycloaddition Workflow cluster_0 In Situ Generation MDSD CH₂(SO₂Cl)₂ Base + 2 Et₃N Diene + Conjugated Diene (e.g., Cyclopentadiene) Intermediate [ O₂S=C=SO₂ ] Product [4+2] Cycloadduct (Dihydro-1,2-dithiin Derivative) Diene->Product Diels-Alder Reaction

Caption: Workflow for [4+2] Cycloaddition.

Protocol 1: Synthesis of a [4+2] Cycloadduct with Cyclopentadiene

Objective: To synthesize the bicyclic adduct from the in situ generation of S,S'-methylenedisulfene and its reaction with freshly cracked cyclopentadiene.

Expertise & Causality: This protocol uses a slow addition of the MDSD/base mixture to a solution of the diene. This is critical to keep the concentration of the highly reactive disulfene intermediate low, minimizing side reactions and polymerization. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve all reactants. The reaction is run at low temperature (0 °C) to control the exothermic nature of the sulfene formation and subsequent cycloaddition.

Reagents & Equipment:

  • This compound (MDSD), 98%

  • Triethylamine (Et₃N), distilled, >99.5%

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flasks, dropping funnel, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add freshly cracked cyclopentadiene (2.2 mmol, 1.1 eq) and 20 mL of anhydrous DCM to a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of this compound (2.0 mmol, 1.0 eq) and triethylamine (4.2 mmol, 2.1 eq) in 30 mL of anhydrous DCM.

  • Slow Addition: Add the solution from the dropping funnel to the stirred cyclopentadiene solution dropwise over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 4 hours.

  • Workup:

    • The reaction mixture will contain a white precipitate of triethylammonium chloride. Filter the mixture through a pad of Celite.

    • Wash the filtrate with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

[2+2] Cycloaddition: Formation of Thietane-1,1-dioxides

While less explored for MDSD, the [2+2] cycloaddition is the most common reaction for monosulfenes, particularly with electron-rich alkenes like enamines.[2] The reaction with S,S'-methylenedisulfene is expected to form a bis-adduct, where two molecules of the enamine add to the central disulfene core.

Mechanistic Insight: The reaction is believed to proceed via a stepwise mechanism involving a zwitterionic intermediate, which then collapses to form the four-membered thietane ring.[10] The high reactivity of the sulfene intermediate drives the formation of the strained four-membered ring.[2][10]

[2+2] Cycloaddition Workflow cluster_0 In Situ Generation MDSD CH₂(SO₂Cl)₂ Base + 2 Et₃N Enamine + 2 eq. Enamine Intermediate [ O₂S=C=SO₂ ] Product [2+2] Bis-Adduct (Bis-thietane-1,1-dioxide) Enamine->Product Stepwise Cycloaddition

Caption: Workflow for [2+2] Cycloaddition with Enamines.

Protocol 2: Synthesis of a Bis(thietane-1,1-dioxide) Adduct

Objective: To synthesize a bis-adduct via the [2+2] cycloaddition of in situ generated S,S'-methylenedisulfene with an enamine, such as 1-morpholinocyclohexene.

Trustworthiness & Self-Validation: This protocol is adapted from well-established procedures for monosulfenes.[2][11] The stoichiometry is adjusted for the difunctional nature of MDSD. The use of excess enamine (2.5 eq) ensures complete trapping of the highly reactive disulfene intermediate, preventing polymerization and maximizing the yield of the desired bis-adduct. The reaction is monitored by TLC to confirm the consumption of the enamine starting material.

Reagents & Equipment:

  • This compound (MDSD), 98%

  • Triethylamine (Et₃N), distilled, >99.5%

  • 1-Morpholinocyclohexene (or other enamine)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Standard glassware and inert atmosphere setup as in Protocol 1

Procedure:

  • Setup: In a 100 mL three-neck flask under an inert atmosphere, dissolve 1-morpholinocyclohexene (2.5 mmol, 2.5 eq) in 25 mL of anhydrous dioxane.

  • Reagent Preparation: In a dropping funnel, prepare a solution of MDSD (1.0 mmol, 1.0 eq) and triethylamine (2.2 mmol, 2.2 eq) in 20 mL of anhydrous dioxane.

  • Addition: Slowly add the MDSD/base solution to the enamine solution over 1 hour at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the enamine.

  • Workup:

    • Filter off the triethylammonium chloride precipitate and wash the solid with a small amount of fresh dioxane.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM (50 mL) and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent.

  • Purification & Characterization:

    • The crude product is often a solid. Purify by recrystallization (e.g., from ethanol or ethyl acetate/hexane). If it is an oil, use column chromatography.

    • Characterize the bis-adduct by NMR, IR, and mass spectrometry.

[3+2] Cycloaddition: A Potential Pathway

Recent studies have shown that sulfenes can exhibit dipolar character, allowing them to participate in formal [3+2] cycloadditions, particularly with electron-deficient alkenes.[12][13] The sulfene acts as a C-S-O 1,3-dipole equivalent. This reactivity has not been extensively documented for S,S'-methylenedisulfene but represents a promising avenue for novel synthesis. The reaction would proceed via nucleophilic attack from the sulfene carbon onto the Michael acceptor, followed by ring closure.

Sulfene as a 1,3-Dipole Sulfene O || S⁺- C⁻H₂ || O Dipole 1,3-Dipolar Character(Resonance Contributor)

Caption: Dipolar Character of the Sulfene Moiety.

This pathway could provide access to five-membered dihydrothiophene-1,1-dioxide rings, which are valuable synthetic intermediates.[14] Researchers exploring this route would typically react the in situ generated disulfene with electron-poor dipolarophiles like N-phenylmaleimide or methyl acrylate.[12]

Safety and Handling

  • This compound (MDSD): This compound is highly reactive, corrosive, and toxic.[5] It is a lachrymator and can cause severe burns upon contact.[4][5] Always handle MDSD in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Triethylamine (Et₃N): Flammable liquid with a strong odor. Handle in a fume hood.

  • General Precautions: All reactions should be conducted under an inert atmosphere (N₂ or Ar) due to the moisture sensitivity of MDSD.

References

  • Methanesulfonyl chloride - Wikipedia. [Link]
  • Borowitz, I. J. (1964). Cycloaddition Reactions of Sulfenes. Contribution from the Department of Chemistry, Lehigh University. [Link]
  • Block, E. Synthesis of Thietanes.
  • Padwa, A., & Kulkarni, Y. S. (1997). Cycloadditions and Cyclizations of Acetylenic, Allenic, and Conjugated Dienyl Sulfones. Chemical Reviews, 97(4), 831-836. [Link]
  • Chow, Y. L., Chen, S. C., & Mojelsky, T. W. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(13), 2283-2286. [Link]
  • Bull, J. A., & Croft, R. A. (2018). Synthesis of 3,3-Disubstituted Thietane Dioxides. Beilstein Journal of Organic Chemistry, 14, 1436-1442. [Link]
  • Singh, P., & Bisetty, K. (2012). Cycloaddition Reactions of Azatrienes with Sulfene. International Journal of Organic Chemistry, 2, 121-125. [Link]
  • The [3+2]Cycloaddition Reaction. University of California, Irvine. [Link]
  • van Leusen, A. M., & van Leusen, D. (2003). Methanesulfonyl Cyanide. Organic Syntheses. [Link]
  • Zard, S. Z. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 208-239. [Link]
  • Paquette, L. A., & Ghali, G. (1982). Unsaturated heterocyclic systems. LXIX. Transition-state geometry of a (2 + 2) cycloaddition reaction. Asymmetric synthesis in a sulfene-enamine condensation. Journal of the American Chemical Society, 104(21), 5761-5768. [Link]
  • Zwanenburg, B. (2012). Synthesis of thietanes-I. Organic Chemistry: An Indian Journal. [Link]
  • Burger, U., Schmidlin, S. P., Mareda, J., & Bernardinelli, G. (1992). A Novel Cycloaddition Reaction of Thermally Generated Sulfenes. CHIMIA, 46(4), 111-113. [Link]
  • Burger, U., Schmidlin, S. P., Mareda, J., & Bernardinelli, G. (1992).
  • The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Methanesulfonyl chloride - LookChem. [Link]
  • Methanesulfonyl Chloride - Common Organic Chemistry. [Link]
  • Lee, T. W. (1970). The Mechanism Of Sulfene Formation By Dehydrohalogenation Of Alkanesulfonyl-chlorides. Digitized Theses. [Link]
  • Kutasevych, M. V., & Slyvka, M. V. (2023). The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]
  • Singh, P., & Bisetty, K. (2012). Cycloaddition reactions of cross-conjugated azatrienes with sulfene.

Sources

Application Note: Strategic Use of Methanedisulfonyl Dichloride for the Protection of Diols and Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methanedisulfonyl dichloride, CH₂(SO₂Cl)₂, is a highly reactive, bifunctional electrophile uniquely suited for the protection of vicinal (1,2-) and 1,3-diols and diamines. Its reaction with these nucleophilic pairs affords robust, five- or six-membered cyclic methanedisulfonates and methanedisulfonamides, respectively. This application note provides an in-depth guide to the strategic implementation of this reagent in complex organic synthesis. We detail the underlying mechanisms, provide field-proven experimental protocols for protection and deprotection, and offer insights into the stability of the resulting heterocyclic systems. Emphasis is placed on the causality behind experimental choices, ensuring protocols are both reproducible and adaptable.

Introduction: The Case for a Divalent Protecting Group

In multistep synthesis, the selection of a protecting group is governed by a simple yet critical principle: it must be easily installed, stable to a desired set of reaction conditions, and selectively removed with high efficiency.[1] this compound offers a compelling solution for the simultaneous protection of two functional groups.

Unlike monofunctional reagents like methanesulfonyl chloride (MsCl), which protects a single alcohol or amine[2], this compound acts as a divalent "bridge," locking diols and diamines into a cyclic structure. This imparts several advantages:

  • Conformational Rigidity: The resulting cyclic system can lock a portion of the molecule into a specific conformation, which can be advantageous for controlling stereoselectivity in subsequent reactions.

  • Enhanced Stability: The resulting cyclic sulfonate esters and sulfonamides exhibit high stability towards a broad range of reagents and conditions, particularly acidic media where common diol protecting groups like acetals are labile.[3]

  • Orthogonality: The unique conditions required for the cleavage of these groups (typically reductive) provide an orthogonal deprotection strategy relative to acid-labile (e.g., acetals, silyl ethers) or base-labile (e.g., esters) protecting groups.

However, the high reactivity of this compound necessitates careful handling under anhydrous conditions. The compound is highly corrosive, toxic, and moisture-sensitive, reacting exothermically with water.[4]

Protection of Diols: Formation of Cyclic Methanedisulfonates

The reaction of this compound with a 1,2- or 1,3-diol in the presence of a non-nucleophilic base proceeds via a double nucleophilic substitution to yield a stable cyclic methanedisulfonate.

Principle and Mechanism

The mechanism involves the sequential attack of the hydroxyl groups onto the electron-deficient sulfur atoms of the sulfonyl chloride moieties. A base, typically pyridine or triethylamine, serves as a scavenger for the HCl generated during the reaction, preventing the protonation of the alcohol and driving the reaction to completion. The reaction must be performed under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Diol_Protection_Mechanism Diol R(OH)₂ (Diol) Intermediate1 R(OH)(O-SO₂-CH₂-SO₂Cl) + Pyridine·HCl Diol->Intermediate1 1. Nucleophilic Attack 2. Proton Transfer Reagent CH₂(SO₂Cl)₂ Reagent->Intermediate1 Base Pyridine (Base) Base->Intermediate1 Product Cyclic Methanedisulfonate + Pyridine·HCl Intermediate1->Product Intramolecular Nucleophilic Attack Diamine_Protection_Mechanism Diamine R(NH₂)₂ (Diamine) Intermediate1 R(NH₂)(NH-SO₂-CH₂-SO₂Cl) + Et₃N·HCl Diamine->Intermediate1 1. Nucleophilic Attack 2. Proton Transfer Reagent CH₂(SO₂Cl)₂ Reagent->Intermediate1 Base Et₃N (Base) Base->Intermediate1 Product Cyclic Methanedisulfonamide + Et₃N·HCl Intermediate1->Product Intramolecular Nucleophilic Attack Workflow Start Substrate (Diol or Diamine) Protect Protection Step (Protocol 2.2 or 3.2) CH₂(SO₂Cl)₂, Base Start->Protect Protected Protected Intermediate Protect->Protected Synthesize Synthetic Transformations (e.g., oxidation, reduction, C-C coupling) Protected->Synthesize Deprotect Deprotection Step (Protocol 4.2) Mg, MeOH Synthesize->Deprotect Product Final Product Deprotect->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Methanedisulfonyl Dichloride in Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanedisulfonyl dichloride and its reactions with amines. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and optimize your experimental outcomes. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of methanesulfonamides from this compound and amines.

Issue 1: Low or No Yield of the Desired Methanesulfonamide

Question: I am reacting this compound with my primary/secondary amine, but I'm observing a low yield or no formation of the expected sulfonamide product. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low or no yield in this reaction. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Inactive Amine The amine's nucleophilicity may be too low due to steric hindrance or electron-withdrawing groups.Consider using a more reactive sulfonylating agent or a stronger, non-nucleophilic base to enhance the amine's reactivity.[1]
Reagent Purity Impurities in this compound, the amine, or the solvent can interfere with the reaction.Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents.[2]
Moisture Contamination This compound is highly sensitive to moisture and can hydrolyze to methanesulfonic acid and HCl, which will consume your amine and base.[2][3]All glassware must be oven-dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.[1][3]
Inadequate Base An insufficient amount or inappropriate choice of base can fail to effectively neutralize the HCl generated during the reaction, leading to the formation of amine hydrochloride salts, which are poor nucleophiles.Use at least a stoichiometric equivalent of a suitable base like triethylamine or pyridine. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be necessary.[1]
Incorrect Reaction Temperature The reaction can be exothermic. If the temperature is too high, it can lead to side reactions and decomposition.[1]The addition of this compound should be performed slowly at a low temperature, typically 0 °C, to control the reaction rate.[1]

Experimental Protocol for N-Sulfonylation:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2-1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]

  • Addition of this compound: Slowly add a solution of this compound (1.0-1.1 eq.) in the anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

  • Workup: Quench the reaction by adding water or 1 M HCl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer:

The formation of multiple products is often due to competing reaction pathways. Understanding these pathways is key to suppressing them.

Common Side Reactions and Mitigation Strategies:

Side Reaction Mechanism Mitigation Strategy
Di-sulfonylation of Primary Amines Primary amines can react with two equivalents of this compound, especially if the reagent is in excess.Use a stoichiometric amount of this compound (1.0-1.1 equivalents).[1]
Formation of Sulfene and its Adducts In the presence of a base, this compound can undergo elimination to form highly reactive sulfene (CH₂=SO₂).[4][5] This intermediate can then be trapped by the amine or other nucleophiles present, leading to various byproducts.[6]Maintain a low reaction temperature (0 °C) during the addition of this compound to disfavor the elimination pathway.[1] The choice of base can also influence sulfene formation.
Reaction with Solvent Nucleophilic solvents (e.g., alcohols) can compete with the amine in reacting with this compound.Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Hydrolysis Byproducts As mentioned previously, hydrolysis of this compound forms methanesulfonic acid and HCl. These can complicate purification.[7][8]Ensure rigorous anhydrous conditions. During workup, a thorough wash with a saturated aqueous solution of sodium bicarbonate can help remove acidic byproducts.[7]

Visualizing the Reaction Pathways:

Here is a simplified diagram illustrating the desired reaction versus the primary side reaction involving sulfene formation.

G cluster_main Desired Pathway (Nucleophilic Substitution) cluster_side Side Reaction Pathway (Elimination) Amine R-NH₂ Product R-NHSO₂CH₂SO₂NH-R (Desired Product) Amine->Product + CH₂(SO₂Cl)₂ + Base SideProduct Sulfene-Amine Adducts (Side Products) Amine->SideProduct MsCl CH₂(SO₂Cl)₂ MsCl->Product Sulfene CH₂=SO₂ (Sulfene Intermediate) MsCl->Sulfene + Base - HCl Base Base Sulfene->SideProduct + R-NH₂ G start Reaction Start check_yield Low or No Yield? start->check_yield check_purity Check Reagent and Solvent Purity check_yield->check_purity Yes complex_mixture Complex Mixture? check_yield->complex_mixture No check_conditions Verify Anhydrous Conditions check_purity->check_conditions check_base Assess Base Stoichiometry and Strength check_conditions->check_base check_temp Ensure Low Temperature Addition (0 °C) check_base->check_temp success Successful Reaction check_temp->success Resolved check_stoichiometry Check MsCl Stoichiometry (1.0-1.1 eq.) complex_mixture->check_stoichiometry Yes complex_mixture->success No minimize_sulfene Lower Temperature, Optimize Base check_stoichiometry->minimize_sulfene use_aprotic Use Aprotic, Non-nucleophilic Solvent minimize_sulfene->use_aprotic use_aprotic->success Resolved

Caption: A troubleshooting flowchart for common issues.

References

  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Wikipedia. (n.d.). Sulfene.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • King, J. F., & Durst, T. (1973). Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. Canadian Journal of Chemistry, 51(23), 3915-3921.
  • Truce, W. E., & Norell, J. R. (1964). Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride. Journal of the American Chemical Society, 86(15), 3231-3232.
  • Horiazon Chemical. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.
  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

Sources

preventing hydrolysis of Methanedisulfonyl Dichloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methanedisulfonyl Dichloride (MSD). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this highly reactive reagent, with a specific focus on preventing its hydrolysis during chemical reactions. Adherence to the protocols and troubleshooting advice outlined below will help ensure the integrity of your experiments and the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is preventing hydrolysis of this compound so critical?

This compound (CH₂(SO₂Cl)₂) is a potent electrophile containing two sulfonyl chloride moieties.[1] These groups are highly susceptible to nucleophilic attack by water. The resulting hydrolysis reaction is not only vigorous and exothermic but also consumes your reagent and generates corrosive byproducts: methanedisulfonic acid and hydrochloric acid (HCl).[1][2] This unwanted side reaction can significantly lower the yield of your desired product, introduce impurities that complicate purification, and the liberated HCl can damage sensitive equipment.[2]

Q2: What are the primary sources of moisture in a typical reaction setup?

Water contamination can originate from several seemingly innocuous sources:

  • Atmospheric Moisture: Exposure to the laboratory atmosphere, especially on humid days, is a major contributor.

  • Solvents and Reagents: Even solvents labeled "anhydrous" can absorb moisture if not handled and stored correctly. Other reagents in your reaction may also contain trace amounts of water.

  • Glassware: Water molecules readily adsorb onto the surface of glass.[3] Glassware that appears dry to the naked eye can hold enough surface moisture to initiate hydrolysis.

Q3: What are the tell-tale signs that hydrolysis of my this compound is occurring?

Observing your reaction for the following signs can indicate a hydrolysis issue:

  • Gas Evolution: The formation of HCl gas is a direct byproduct of hydrolysis.[4] You may observe fumes or bubbling if the reaction is not under an inert atmosphere.

  • Exothermic Reaction: A noticeable and unexpected increase in reaction temperature can be a sign of the vigorous hydrolysis reaction occurring.

  • Reduced Yield and Impurities: A lower than expected yield of your desired product and the appearance of unexpected polar impurities on a TLC plate or in LC-MS analysis are strong indicators. The primary hydrolysis byproduct, methanedisulfonic acid, is highly polar.

  • Inconsistent Results: If you are experiencing poor reproducibility between batches, it is highly likely that varying levels of moisture contamination are the culprit.

Troubleshooting Guide: Combating Hydrolysis

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of this compound in your reactions.

Issue 1: Low or No Yield of the Desired Product with Evidence of a Side Reaction.
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents 1. Use a freshly opened bottle of anhydrous solvent. 2. For highly sensitive reactions, dry the solvent using an appropriate desiccant (see Protocol 1). 3. Verify solvent water content using Karl Fischer titration (<50 ppm is recommended).[5]Improved yield and cleaner reaction profile.
Wet Glassware 1. Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator immediately before use. 2. For immediate use, flame-dry the assembled apparatus under vacuum and backfill with an inert gas (e.g., nitrogen or argon).Elimination of surface-adsorbed water, leading to a more efficient reaction.
Moisture in Other Reagents 1. Use freshly opened or properly stored reagents. 2. If a reagent is a solid, dry it in a vacuum oven (ensure it is thermally stable). 3. If a reagent is a liquid, consider drying it over an appropriate drying agent and distilling it before use.Prevention of hydrolysis initiated by contaminated starting materials.
Atmospheric Moisture Ingress 1. Ensure your reaction is set up under a positive pressure of an inert gas (see Protocol 2). 2. Use rubber septa and syringe techniques for all liquid transfers. 3. If the reaction is long, consider using a balloon filled with inert gas to maintain positive pressure.A controlled, anhydrous reaction environment, minimizing exposure to atmospheric moisture.
Issue 2: Reaction Exotherm is Uncontrolled or More Vigorous Than Expected.
Potential Cause Troubleshooting Step Expected Outcome
Rapid Addition of this compound 1. Add the this compound dropwise via a syringe pump or an addition funnel over an extended period. 2. Ensure efficient stirring to dissipate heat.A controlled reaction temperature and minimized side reactions.
Reaction Temperature is Too High 1. Perform the addition of this compound at a lower temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. 2. Maintain the low temperature for a period after the addition is complete before allowing the reaction to slowly warm to the desired temperature.Slower, more controlled reaction and reduced rate of potential side reactions, including hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Solvents

For reactions highly sensitive to moisture, the use of properly dried solvents is paramount. While commercially available anhydrous solvents are a good starting point, their water content can increase upon opening and storage.

Method 1: Drying with Molecular Sieves

  • Activation: Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at 300 °C for at least 4 hours.

  • Cooling: Allow the sieves to cool to room temperature under a stream of inert gas or in a desiccator.

  • Drying: Add the activated sieves (approximately 5-10% w/v) to the solvent in a flask that has been oven- or flame-dried.[3]

  • Storage: Store the solvent over the sieves under an inert atmosphere. Allow at least 24 hours for the sieves to effectively remove residual water.

Method 2: Distillation from a Drying Agent

  • Caution: This method should only be performed by trained personnel due to the use of highly reactive drying agents.

  • Select Drying Agent: Choose a drying agent compatible with your solvent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF and diethyl ether).

  • Reflux: Reflux the solvent over the drying agent under an inert atmosphere until the benzophenone indicator turns deep blue or purple (for THF and ether), or for several hours for other solvents.

  • Distillation: Distill the solvent directly into a flame-dried receiving flask under an inert atmosphere.

  • Storage: Store the freshly distilled solvent under an inert atmosphere and use it within a short period.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup for running a reaction with this compound under a nitrogen or argon atmosphere.

  • Glassware Preparation: Oven-dry or flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Assembly: While the flask is still warm, assemble it with a condenser (if refluxing) and a rubber septum on the main neck.

  • Inert Gas Purge: Insert a needle connected to an inert gas line and a vent needle into the septum. Flush the apparatus with the inert gas for 5-10 minutes.

  • Positive Pressure: Remove the vent needle and maintain a slight positive pressure of the inert gas. This can be achieved by connecting the gas line to an oil bubbler or by attaching a balloon filled with the inert gas.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through the septum. Add solid reagents under a positive flow of the inert gas or in a glove box.

  • Reaction Monitoring: Monitor the reaction progress by TLC or other appropriate methods. To take a sample, briefly remove the septum and immediately replace it under a positive flow of inert gas, or use a syringe to withdraw a small aliquot.

Protocol 3: Quantitative Analysis of Hydrolysis via HPLC

This protocol provides a method for quantifying the amount of methanedisulfonic acid (the primary hydrolysis product) in your reaction mixture. This can be invaluable for troubleshooting and optimizing your reaction conditions.

  • Sample Preparation:

    • Carefully quench a small, accurately measured aliquot of your reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile/water). The quenching solvent should be miscible with your reaction solvent and HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions for Methanedisulfonic Acid: [4][6]

    • Column: A mixed-mode or ion-exchange column suitable for the analysis of organic acids is recommended. A Primesep B or a BIST™ A+ column can be effective.[4][6]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 3.0) is a good starting point.[4]

    • Detection: As methanedisulfonic acid lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a conductivity detector is ideal.[4][6]

    • Quantification: Prepare a calibration curve using authentic standards of methanedisulfonic acid. The concentration of the hydrolysis byproduct in your reaction sample can then be determined from this curve.

Visual Guides

Hydrolysis_Pathway

Figure 1: The hydrolysis pathway of this compound.

dot graph Troubleshooting_Workflow { node [shape=box, style=filled, fontname="Arial"]; start [label="Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrolysis [label="Suspect Hydrolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="Analyze for Methanedisulfonic Acid (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis_confirmed [label="Hydrolysis Confirmed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_protocols [label="Implement Anhydrous Protocols\n(Protocols 1 & 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issues [label="Investigate Other Issues\n(e.g., Temperature, Stoichiometry)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

} .dot

Figure 2: A logical workflow for troubleshooting low-yield reactions.

References

  • SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. UT FRI Bioactive Molecules.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • YouTube. (2020, September 30). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. Mitsubishi Chemical.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride.
  • MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
  • Shodex HPLC Columns and Standards. (n.d.). Methanesulfonic Acid and Methanedisulfonic Acid (SI-35 4D).
  • Chinese Chemical Letters. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
  • ResearchGate. (n.d.). Figure 3. DEPT-135 13 C NMR spectra used to monitor the hydrolysis of....
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.

Sources

Technical Support Center: Troubleshooting Low Yield in Methanedisulfonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methanedisulfonyl Dichloride (CH₂(SO₂Cl)₂). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve common issues, particularly the challenge of low reaction yields. This document is structured to provide direct answers to pressing experimental questions, backed by authoritative sources and practical, field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses the most common and frustrating issues encountered during the synthesis and use of this compound. The question-and-answer format is designed to help you quickly identify and rectify problems in your workflow.

Question 1: My yield of this compound is consistently low. What are the most probable causes?

Low yields are a frequent challenge and typically trace back to a few critical experimental parameters. The high reactivity that makes this compound a useful reagent also makes it susceptible to degradation and side reactions if not handled with precision.[1][2]

Most Common Causes for Low Yield:

Problem Area Underlying Cause (The "Why") Recommended Solution
Moisture Contamination This compound is extremely sensitive to moisture. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic attack by water, leading to rapid hydrolysis.[3] This reaction is irreversible and forms the unreactive methanedisulfonic acid, which is often a major contaminant and cause of yield loss.[4][5]Ensure strict anhydrous conditions. All glassware must be oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4]
Inadequate Temperature Control The synthesis of sulfonyl chlorides can be highly exothermic, and side reactions are often accelerated at higher temperatures.[6][7] For instance, in radical-mediated syntheses, elevated temperatures can promote unwanted side reactions like the chlorination of methane itself.[6] For reactions involving thionyl chloride, optimal temperatures are often low (e.g., 5-15°C) to suppress byproduct formation.[8]Implement precise temperature monitoring and control. Use an ice bath or cryocooler to maintain the recommended temperature range for your specific synthesis route (typically 0–15°C).[1][8] Add reagents dropwise to manage the reaction exotherm.
Incorrect Stoichiometry An improper molar ratio of reactants can lead to incomplete conversion or the formation of unwanted byproducts. For example, when using thionyl chloride to convert a sulfonate salt, an excess of the chlorinating agent is often required to drive the reaction to completion.[1] In radical reactions, the ratio of methane to chlorine gas is critical to retard side reactions.[6]Carefully control reactant ratios. For chlorination of sulfonate salts, use a stoichiometric excess of thionyl chloride.[1] For other routes, consult optimized literature procedures for the ideal molar ratios to minimize byproduct formation.[6][8]
Impure Starting Materials The purity of precursors, such as methanesulfonic acid or its salts, is crucial. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove later. The use of old or improperly stored chlorinating agents (e.g., thionyl chloride that has partially hydrolyzed) will also reduce yield.Verify the purity of all reagents before use. Use freshly opened or properly stored reagents. If necessary, purify starting materials according to standard laboratory procedures.
Question 2: I've isolated my product, but the yield is poor after purification. What could be happening during the workup?

Significant product loss during purification often points to the decomposition of the target compound. This is especially true for reactive molecules like this compound.

Key Purification Pitfalls:

  • Hydrolysis During Aqueous Workup: Washing the crude product with water or aqueous solutions (like sodium bicarbonate) is a primary source of yield loss. The compound readily decomposes in the presence of water.[3][9]

  • Thermal Decomposition: Although the compound can be purified by vacuum distillation (boiling point ~138°C at 15 mmHg), it can decompose upon heating.[1][2] Heating the crude material while water is still present is particularly destructive.[10]

  • In-line Purification Issues: While fractional distillation is a viable method, prolonged exposure to high temperatures can degrade the product.[1]

Solutions for Improved Purification:

  • Avoid Aqueous Washes: If possible, avoid an aqueous workup entirely. If a wash is necessary to remove acidic impurities, use ice-cold, saturated brine quickly, and immediately dry the organic layer over a robust drying agent like magnesium sulfate or sodium sulfate.

  • Low-Temperature Distillation: Purify the final product using high-vacuum distillation to keep the boiling temperature as low as possible, minimizing thermal decomposition.

  • Non-Polar Recrystallization: As an alternative to distillation, consider recrystallization from a non-polar solvent.[1] This avoids the hazards of heating the crude product.

Below is a DOT script for a troubleshooting workflow diagram.

G start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture check_temp Review Temperature Control (Exotherm, Setpoint) check_moisture->check_temp No sol_moisture Implement Strict Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (N2/Ar) check_moisture->sol_moisture Yes check_stoich Verify Stoichiometry (Molar Ratios) check_temp->check_stoich No sol_temp Optimize Temperature: - Maintain 0-15°C - Slow, dropwise addition - Monitor internal temp check_temp->sol_temp Yes check_workup Analyze Purification / Workup (Hydrolysis, Thermal Stress) check_stoich->check_workup No sol_stoich Adjust Molar Ratios: - Use slight excess of chlorinating agent - Follow literature precedent check_stoich->sol_stoich Yes sol_workup Refine Purification: - Avoid aqueous wash - Use high-vacuum distillation - Consider recrystallization check_workup->sol_workup Yes end_node Improved Yield sol_moisture->end_node sol_temp->end_node sol_stoich->end_node sol_workup->end_node

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

Several methods exist, each with distinct advantages and challenges. The choice of method often depends on available starting materials, scale, and safety considerations.

Synthesis Method Reaction Pathway Key Considerations & Yield
Sulfonate Salt Conversion CH₂(SO₃Na)₂ + 2 SOCl₂ → CH₂(SO₂Cl)₂ + 2 NaCl + 2 SO₂[1]A common and adaptable lab-scale method. Requires the corresponding disodium salt. Yields can be high (extrapolated 80-93%) with catalytic DMF and careful temperature control (-10°C to 90°C ramp).[1]
Radical-Mediated Chlorosulfonation CH₄ + 2 SO₂Cl₂ --(Radical Initiator)--> CH₂(SO₂Cl)₂ + 2 HCl[1][11]A direct method from methane, but can suffer from low selectivity and competing side reactions (monosulfonation, polysulfonation).[1][6] Requires a radical initiator (e.g., AIBN) and promoter (e.g., H₂SO₄) at elevated temperatures (50-100°C).[1][12]
Oxidative Chlorination CH₃SSCH₃ + 6 Cl₂ + 4 H₂O → CH₂(SO₂Cl)₂ + 10 HCl[1]Utilizes dimethyl disulfide as a precursor. Requires a large excess of chlorine gas and careful control of the highly exothermic reaction.[1][8]
Q2: How should I properly handle and store this compound?

Safety and proper storage are paramount due to the compound's hazardous properties.

  • Handling: this compound is corrosive and causes severe skin burns and eye damage.[5][13] It is also toxic and releases harmful gases like HCl upon decomposition.[2][9] Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

  • Storage: The compound is highly sensitive to moisture.[14] It should be stored in a tightly sealed, corrosion-resistant container under an inert atmosphere (nitrogen or argon).[15] Store in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.[5][9]

Q3: Which analytical techniques are best for characterizing the purity and structure of my product?

A combination of techniques is recommended for comprehensive analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard methods for confirming the chemical structure.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic sulfonyl chloride (S=O) functional groups.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method to assess purity and identify any volatile impurities or byproducts from the reaction.[1]

  • Argentometric Titration: A quantitative chemical method to determine purity by titrating the chloride content.[14]

Below is a DOT script illustrating the general reaction and the competing hydrolysis side reaction.

G Reactants Precursor (e.g., CH₂(SO₃Na)₂) + Chlorinating Agent (e.g., SOCl₂) Product This compound CH₂(SO₂Cl)₂ Reactants->Product Desired Synthesis (Anhydrous Conditions) SideProduct Hydrolysis Product (Methanedisulfonic Acid) Product->SideProduct Undesired Hydrolysis Water H₂O (Moisture) Water->SideProduct

Caption: Desired synthesis vs. undesired hydrolysis.

Experimental Protocols

Protocol 1: General Synthesis via Sulfonate Salt Chlorination

This protocol is a generalized method based on the conversion of a disodium salt using thionyl chloride, a common laboratory procedure.[1]

Materials:

  • Disodium Methanedisulfonate (CH₂(SO₃Na)₂)

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous non-polar solvent (e.g., hexane or dichloromethane) for extraction/purification

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber (to handle evolving SO₂ and HCl). Ensure the entire system is under an inert atmosphere (N₂ or Ar).

  • Charging the Flask: To the flask, add Disodium Methanedisulfonate.

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 2.5-3 equivalents) to the flask, followed by a catalytic amount of DMF (e.g., 0.1 mol%).

  • Reaction: Slowly heat the mixture with stirring. A gentle ramp from room temperature to 70-80°C over several hours is often effective. Monitor the reaction for the evolution of SO₂ gas.

  • Monitoring: The reaction can be monitored by the cessation of gas evolution.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under high vacuum. Collect the fraction corresponding to this compound (b.p. 138°C / 15 mmHg).[1]

Protocol 2: Reaction Monitoring and Purity Assessment by GC-MS
  • Sample Preparation: During the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under inert conditions. Quench the aliquot in a vial containing an anhydrous solvent like dichloromethane.

  • GC-MS Analysis: Inject a small volume of the prepared sample into the GC-MS.

  • Method: Use a standard non-polar column. Program the oven with a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to separate reactants, product, and any potential byproducts.

  • Data Interpretation: Monitor the disappearance of the starting material peak and the appearance of the product peak at its characteristic retention time and mass spectrum. This allows for real-time assessment of reaction completion and helps avoid prolonged heating.

Below is a DOT script for a general experimental workflow.

G setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Reagents (Precursor, SOCl₂, Catalyst) setup->reagents reaction 3. Controlled Heating (Monitor Temp & Gas Evolution) reagents->reaction monitor 4. Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Workup (Remove excess SOCl₂) monitor->workup Complete purify 6. Purification (High-Vacuum Distillation) workup->purify analyze 7. Analysis (NMR, GC-MS, FTIR) purify->analyze product Pure Product analyze->product

Caption: General experimental workflow diagram.

References

  • Google Patents. (1991). US4997535A - Method of manufacturing methanesulfonyl chloride.
  • Google Patents. (1995). CN1108243A - Process for synthesizing methane sulfonyl chloride.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Per-Ola Norrby, et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • Per-Ola Norrby, et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications (RSC Publishing).

Sources

Technical Support Center: Purification of Products from Methanedisulfonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methanedisulfonyl Dichloride (MDSCl). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. Our goal is to equip you with the scientific understanding and practical techniques to achieve high purity for your target molecules.

Introduction: The Unique Challenges of Purifying MDSCl Products

This compound (CH₂ (SO₂Cl)₂) is a highly reactive bilateral electrophile used to synthesize a variety of compounds, most notably bis-sulfonamides, by reaction with primary or secondary amines. Its difunctional nature, however, presents unique purification challenges compared to its monofunctional counterpart, methanesulfonyl chloride. The primary difficulties arise from:

  • Formation of Complex Mixtures: The reaction can yield a mixture of the desired bis-sulfonamide, the mono-sulfonamide intermediate, and potentially oligomeric or polymeric byproducts.

  • Hydrolysis Byproducts: MDSCl is extremely sensitive to moisture. Hydrolysis of one or both sulfonyl chloride groups leads to the formation of methanedisulfonic acid and hydrochloric acid.[1] These acidic impurities can complicate the work-up and purification process, and may even degrade acid-sensitive products.

  • Excess Reagents and Salts: The use of a base (e.g., triethylamine, pyridine) to scavenge the HCl produced during the reaction is standard.[2] This results in the formation of salts (e.g., triethylamine hydrochloride) that must be thoroughly removed.

This guide is structured to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of your MDSCl-derived products in a question-and-answer format.

Question 1: After my aqueous work-up, I have a persistent oily or gummy residue that won't crystallize. What's happening and how can I fix it?

Answer: This phenomenon, often referred to as "oiling out," is a common issue in the recrystallization of sulfonamides.[3] It typically occurs when the crude product is highly impure or when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing.[3]

Probable Causes & Solutions:

Probable CauseSuggested SolutionScientific Rationale
High Impurity Load Consider a preliminary purification step, such as flash column chromatography, before attempting recrystallization.[3]High concentrations of impurities can disrupt the crystal lattice formation, leading to an amorphous, oily precipitate instead of a crystalline solid.
Inappropriate Solvent System The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[3]The solubility of the compound and its impurities in a given solvent at different temperatures is critical for successful recrystallization. A different solvent system can alter these solubilities in your favor.
Cooling Too Rapidly Re-dissolve the oil by heating the solution, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help with gradual cooling.[3]Rapid cooling can lead to supersaturation and precipitation of an amorphous solid rather than the ordered arrangement of molecules required for crystal growth.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[3]These actions provide a nucleation site, a surface on which the solute molecules can begin to arrange themselves into a crystal lattice, overcoming the energy barrier to crystallization.

Question 2: My TLC analysis shows multiple spots, even after the reaction should be complete. How can I separate my desired bis-sulfonamide from the mono-substituted intermediate and other byproducts?

Answer: The presence of multiple spots is a classic challenge with difunctional reagents like MDSCl. The key is to exploit the polarity differences between the various products.

Probable Causes & Solutions:

Probable CauseSuggested SolutionScientific Rationale
Incomplete Reaction Ensure stoichiometric control of your reagents. Using a slight excess of the amine and allowing for sufficient reaction time can help drive the reaction to the bis-substituted product.The reaction proceeds stepwise, and insufficient amine or time will result in a significant amount of the mono-substituted intermediate remaining.
Similar Polarity of Products Flash column chromatography is the most effective method for separating compounds with different polarities.[4] A gradient elution, starting with a nonpolar solvent system and gradually increasing the polarity, can effectively separate the nonpolar bis-sulfonamide from the more polar mono-sulfonamide and highly polar starting materials or hydrolyzed byproducts.[5]The mono-sulfonamide, with a free amine or hydroxyl group, will be more polar than the fully substituted, less polar bis-sulfonamide. This difference in polarity allows for their separation on a silica gel column.
Co-eluting Impurities If using standard silica gel, consider alternative stationary phases. Amide-modified silica or aminopropyl-packed columns have shown good selectivity for sulfonamides. For highly polar compounds, reverse-phase chromatography (C8 or C18) might be a better option.Different stationary phases offer different selectivities based on interactions other than just polarity, such as hydrogen bonding or pi-pi stacking, which can help resolve closely eluting compounds.

Question 3: My final product is acidic, even after washing with a base. What is the source of this acidity and how do I remove it?

Answer: Persistent acidity is likely due to the hydrolysis of unreacted this compound or the sulfonyl chloride group on the mono-substituted intermediate.

Probable Causes & Solutions:

Probable CauseSuggested SolutionScientific Rationale
Incomplete Quenching During the work-up, ensure a thorough wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6] This will neutralize any HCl and convert methanedisulfonic acid into its water-soluble salt.Methanedisulfonic acid is a strong acid and requires a base to be neutralized and extracted into the aqueous phase. Sodium bicarbonate is generally preferred over stronger bases like NaOH to avoid potential hydrolysis of ester or other base-labile functional groups on your target molecule.
Insufficient Phase Separation Ensure complete separation of the organic and aqueous layers in the separatory funnel. Multiple extractions with the basic solution may be necessary. A final wash with brine (saturated NaCl solution) can help to break up emulsions and remove residual water from the organic layer.[2]Any residual aqueous phase containing the salt of methanedisulfonic acid can re-acidify the organic layer if not completely removed.

Frequently Asked Questions (FAQs)

Q1: What is the best general work-up procedure for a reaction involving this compound?

A1: A typical work-up procedure involves the following steps:

  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0°C and slowly add cold water or ice to quench any unreacted MDSCl. This is an exothermic process and should be done with caution.[7]

  • Dilution: Dilute the mixture with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • A dilute acid (e.g., 1 M HCl) to remove excess amine base.

    • Saturated aqueous sodium bicarbonate to neutralize HCl and methanedisulfonic acid.

    • Water.

    • Brine to remove residual water and aid in phase separation.[2][6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Q2: What are the ideal characteristics of a recrystallization solvent for bis-sulfonamides?

A2: The ideal solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. For sulfonamides, common and effective solvent systems include ethanol, isopropanol, or mixtures of these alcohols with water.[3] It's often a matter of empirical testing to find the optimal solvent or solvent pair for your specific compound.

Q3: How can I avoid the formation of polymeric byproducts?

A3: The formation of polymers can be a concern when using a difunctional reagent like MDSCl with a difunctional nucleophile. To minimize this:

  • High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions (if applicable) or the formation of the simple bis-sulfonamide over intermolecular polymerization.

  • Slow Addition: Adding the this compound slowly to the solution of the nucleophile can help maintain a low concentration of the electrophile, reducing the likelihood of oligomerization.

Experimental Protocols & Workflows

General Protocol for Flash Column Chromatography of MDSCl Products

This protocol outlines a general procedure for the purification of a bis-sulfonamide from a reaction mixture containing the mono-substituted intermediate.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM or acetone) and then adding the silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (starting with a low polarity eluent, e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. The less polar bis-sulfonamide should elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will elute the more polar mono-substituted intermediate and any other polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for purifying products from reactions with this compound.

Purification_Decision_Tree start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Washes) start->workup check_purity Assess Purity (TLC/NMR) workup->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes impure_solid Impure Solid is_pure->impure_solid No, Solid impure_oil Impure Oil/Mixture is_pure->impure_oil No, Oil/Mixture recrystallization Recrystallization impure_solid->recrystallization chromatography Column Chromatography impure_oil->chromatography recrystallization->check_purity chromatography->check_purity

Caption: A decision tree for the general purification strategy.

Recrystallization_Troubleshooting start Attempt Recrystallization oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-dissolve, add more solvent, cool slowly oiling_out->solution1 Yes solution2 Change solvent system oiling_out->solution2 Yes, persistent pre_purify Pre-purify by Column Chromatography oiling_out->pre_purify Yes, highly impure successful_crystallization Successful Crystallization no_crystals->successful_crystallization No solution3 Induce Crystallization (Scratch/Seed Crystal) no_crystals->solution3 Yes solution4 Concentrate solution or use less solvent initially no_crystals->solution4 Yes, suspect too much solvent solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting workflow for recrystallization.

References

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • BenchChem. (n.d.). This compound | 5799-68-8. BenchChem.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (2006). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Rybar, D., & Tousek, B. (1955). [Paper disk chromatographic separation of sulfonamides]. Pharmazie, 10(1), 32–34.
  • Smith, A. B., et al. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 19(10), 16456–16474.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Smolecule. (2023). Buy this compound | 5799-68-8. Smolecule.
  • Berger, T., & Berger, B. (2013). Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk.
  • Park, S. H., et al. (2003). Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides.
  • Vliet, E. B. (1941). Methanesulfonyl Chloride. Organic Syntheses, Coll. Vol. 2, p. 396.
  • West, R. A., & Biggs, J. S. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance.
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry.
  • BenchChem. (2025).
  • Douglass, I. B., & Norton, R. V. (1973). Methanesulfinyl Chloride. Organic Syntheses, Coll. Vol. 5, p. 709.
  • ResearchGate. (2016).
  • Royal Society of Chemistry. (2015). Novel lithium and sodium salts of sulfonamides and bis(sulfonyl)imides: synthesis and electrical conductivity. RSC Advances, 5, 85403-85410.
  • U.S. Patent No. 4,474,987. (1984).
  • Omsynth Lifesciences. (n.d.). Methanesulfonyl Chloride Impurities. Omsynth Lifesciences.
  • Helmkamp, G. K., & Pettitt, D. J. (1973). Methanesulfonyl Chloride. Organic Syntheses, Coll. Vol. 5, p. 711.
  • Google Patents. (1997). FR2736913A1 - Method for purifying methanesulfonyl chloride.
  • Aliev, A. E. (2013). The Synthesis of Functionalised Sulfonamides. University College London.
  • Google Patents. (1997). WO1997003952A1 - Method for purifying methanesulphonyl chloride.
  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Bua, S., et al. (2018). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1145–1155.
  • Isai, V., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 9(3), 965-972.
  • Mondal, P., et al. (2018). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 83(15), 8196–8207.
  • Benmohammed, A., et al. (2022). Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide. Journal of Molecular Structure, 1260, 132808.
  • Ghosh, K., et al. (2016). Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores. Chemistry, 22(31), 10937–10946.
  • Al-Masoudi, N. A., et al. (2019). Synthesis, and Biological Investigation of Bis [N-(4-Pyridyl) Sulfonamide] Dichloride Palladium: MEP, and Molecular Docking as an Antibacterial and an Anticancer Agents. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1841.

Sources

Technical Support Center: Optimizing Temperature Control for Methanedisulfonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methanedisulfonyl Dichloride (CH₂(SO₂Cl)₂), a highly reactive bifunctional electrophile used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Due to its high reactivity, particularly its exothermic nature when reacting with nucleophiles, precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction safety, maximizing yield, and minimizing byproduct formation.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's thermal behavior, practical troubleshooting advice in a direct question-and-answer format, and advanced methodologies for robust thermal management.

Part 1: Foundational Principles of Thermal Management

This compound's reactivity stems from its two electrophilic sulfonyl chloride groups.[4] Reactions, especially with primary and secondary amines to form sulfonamides, are typically vigorous and highly exothermic.[2][5] The primary challenge is managing the heat generated to prevent temperature spikes, which can lead to several undesirable outcomes:

  • Thermal Runaway: An uncontrolled increase in temperature that can lead to violent decomposition, releasing toxic gases like sulfur oxides and hydrogen chloride.[1][3]

  • Byproduct Formation: Elevated temperatures can promote side reactions, such as di-sulfonylation of primary amines or reaction with the solvent.[2]

  • Decreased Selectivity: For complex molecules with multiple nucleophilic sites, temperature control is key to achieving selective reaction at the desired site.

The core principle of control is to ensure that the rate of heat removal from the reactor is always greater than the rate of heat generation by the chemical reaction.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is showing a sudden, rapid temperature increase (exotherm). What are the immediate steps and probable causes?

A1: A sudden exotherm is a critical safety event. Immediate action is required.

Immediate Steps:

  • Cease Reagent Addition: Immediately stop the addition of the nucleophile (e.g., amine).

  • Enhance Cooling: Increase the cooling capacity of your reaction vessel. For a standard lab setup, this means ensuring your ice-water bath is well-stocked and making good contact with the flask. For larger-scale reactions, ensure the cooling jacket is operating at maximum capacity.

  • Alert Personnel: Inform colleagues and your lab supervisor of the situation.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-chilled, non-reactive solvent or an appropriate quenching agent.

Probable Causes:

  • Addition Rate is Too High: The most common cause is adding the nucleophile too quickly. The rate of addition dictates the rate of reaction and, consequently, the rate of heat generation.

  • Inadequate Cooling: The cooling bath may not be cold enough, or the heat transfer from the flask to the bath is inefficient (e.g., insufficient surface area contact).

  • Incorrect Stoichiometry: An unintended excess of the limiting reagent can lead to a burst of reactivity.

  • Localized "Hot Spots": Poor stirring can lead to areas of high reactant concentration, causing localized, rapid reactions.

dot

Exotherm_Troubleshooting start Exotherm Detected | Rapid Temperature Rise step1 STOP Reagent Addition start->step1 Immediate Action step2 Enhance Cooling (e.g., add more ice/dry ice) step1->step2 decision Is Temperature Stabilizing/Decreasing? step2->decision outcome_yes Controlled | Continue Monitoring Closely | Resume Slow Addition Once Stable decision->outcome_yes Yes outcome_no Uncontrolled | Prepare to Quench Reaction decision->outcome_no No

Caption: Immediate workflow for managing an unexpected exothermic event.

Q2: I'm observing low yield and multiple byproducts. Could this be related to poor temperature control?

A2: Absolutely. Poor temperature control is a primary suspect for low yields and the formation of impurities.

  • Mechanism: this compound has two reactive sites. In reactions with primary amines, for instance, if the temperature is too high, the initial monosulfonamide product can be deprotonated by the base and react a second time, leading to an undesired di-sulfonated product.[2] High temperatures can also lead to decomposition of the starting material or products.

  • Solution: Maintain a consistently low temperature, often starting at 0 °C or even lower (e.g., -10 °C), during the addition of the sulfonyl chloride.[4][5][6] Use a properly sized cooling bath and ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. Monitor the reaction progress using a technique like Thin-Layer Chromatography (TLC) to avoid unnecessarily long reaction times which can also contribute to byproduct formation.

Q3: What is the optimal starting temperature for a reaction with a primary amine, and how should I proceed?

A3: A conservative and safe starting point is crucial.

Recommended Protocol:

  • Dissolve the Amine: Dissolve your primary amine and a suitable base (e.g., triethylamine, pyridine, 1.2-1.5 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in the reaction flask.[2]

  • Cool to 0 °C: Cool this solution to 0 °C using an ice-water bath. Ensure the flask is well-submerged and the contents are stirring efficiently.

  • Slow, Dropwise Addition: Add a solution of this compound (1.0-1.1 equivalents) dropwise via a syringe pump or dropping funnel over a prolonged period (e.g., 30-60 minutes). A slow, controlled addition is the most critical factor for managing the exotherm.[2]

  • Monitor: Keep a thermometer in the reaction mixture (not just the bath) and ensure the internal temperature does not rise significantly. If it does, pause the addition until the temperature returns to the set point.

  • Warm to Room Temperature: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified time, monitoring for completion by TLC.[5]

dot

Reaction_Pathway Reactants R-NH₂ + CH₂(SO₂Cl)₂ Desired Monosulfonamide R-NHSO₂CH₂SO₂Cl Reactants->Desired Low Temp (e.g., 0 °C) Controlled Addition Side Di-sulfonamide & Other Byproducts Reactants->Side High Temp Spike Decomp Decomposition Products Reactants->Decomp Very High Temp Desired->Side Excess Base / High Temp

Caption: Influence of temperature on reaction pathways.

Q4: How does my choice of solvent impact thermal control?

A4: The solvent plays a significant role in heat dissipation. Key properties to consider are:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, acting as a better thermal buffer.

  • Boiling Point: A solvent with a low boiling point (like DCM, b.p. ~40 °C) can begin to boil at the reaction surface if a hot spot forms, which can be both a safety hazard and detrimental to the reaction. However, in some controlled setups, reflux can be used as a method of heat removal.

  • Thermal Conductivity: Higher thermal conductivity allows for more efficient transfer of heat from the reaction mixture to the cooling bath.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Key Considerations
Dichloromethane (DCM)39.61.14Common, but low boiling point requires careful monitoring.
Tetrahydrofuran (THF)661.76Good general-purpose solvent, higher heat capacity than DCM.
Acetonitrile822.22High heat capacity, good for reactions requiring slightly higher temps.
Toluene1111.69Useful for reactions that need to be driven at higher temperatures post-addition.

This table provides general guidance; always consult literature for your specific reaction class.

Q5: My reaction seems to have stalled. Is it safe to increase the temperature?

A5: Proceed with extreme caution. If the reaction has stalled after the complete addition of the sulfonyl chloride at low temperature, it may be due to low nucleophilicity of your substrate.

Safe Heating Protocol:

  • Confirm Complete Addition: Double-check that all of the this compound has been added. Heating a reaction with unreacted sulfonyl chloride and nucleophile present can initiate a dangerous, delayed exotherm.

  • Gradual Warming: Remove the cooling bath and allow the reaction to warm to room temperature naturally while monitoring the internal temperature.

  • Gentle Heating: If the reaction still has not progressed, you can gently warm the mixture using a water bath. Increase the temperature in small increments (e.g., 5-10 °C at a time) and hold at each new temperature for a period to check for any signs of reaction initiation or exotherm before increasing further.

  • Never Heat Unattended: Never heat a sulfonyl chloride reaction unattended.

Part 3: Safety is Paramount

Handling this compound requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[7]

  • Moisture Sensitivity: The compound reacts with moisture, including humidity in the air, to produce corrosive HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.

  • Corrosivity: It is corrosive to metals and causes severe skin burns and eye damage upon contact.[7] In case of exposure, immediately rinse the affected area with copious amounts of water and seek medical attention.[7]

By understanding the chemical principles and adhering to the procedural and safety advice outlined in this guide, researchers can confidently and safely manage reactions involving this compound to achieve optimal outcomes.

References
  • TCI Chemicals. (2025). SAFETY DATA SHEET: this compound. URL
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. URL
  • ECHEMI. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. URL
  • Benchchem. (n.d.). This compound | 5799-68-8. URL
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound. URL
  • Benchchem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. URL
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: this compound. URL
  • Fisher Scientific. (2025).
  • Mukhopadhyay, S., & Bell, A. T. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Chemsrc. (n.d.). This compound | CAS#:5799-68-8. URL
  • ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF. URL
  • Scilit. (n.d.).
  • Smolecule. (n.d.). Buy this compound | 5799-68-8. URL
  • Wikipedia. (n.d.). Methanesulfonyl chloride. URL

Sources

Technical Support Center: Managing Alkyl Chloride Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the undesired formation of alkyl chloride byproducts during chemical synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions, enhance product purity, and ensure the integrity of your research.

Introduction: The Persistent Challenge of Alkyl Chloride Byproducts

The formation of alkyl chlorides as byproducts is a common and often vexing issue in organic synthesis, particularly during reactions intended to produce other functionalities, such as tosylates or other esters. These byproducts can be difficult to separate from the desired product due to similar polarities and can interfere with subsequent reaction steps or compromise the purity of the final compound. Understanding the underlying mechanisms and influencing factors is paramount to developing effective control strategies.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Issue 1: Significant Formation of Alkyl Chloride Byproduct Observed

The unexpected presence of an alkyl chloride byproduct often points to a nucleophilic substitution reaction competing with the desired transformation. A systematic evaluation of the reaction components and conditions is crucial for diagnosis and resolution.

G cluster_substrate Substrate-Related Causes cluster_conditions Reaction Condition Causes cluster_base Base-Related Causes cluster_solvent Solvent-Related Causes Start High Alkyl Chloride Byproduct Detected Substrate Analyze Substrate Structure Start->Substrate Conditions Evaluate Reaction Conditions Start->Conditions Base Assess Choice of Base Start->Base Solvent Consider Solvent Effects Start->Solvent Substrate_Cause Benzylic, Allylic, or Tertiary Alcohol? (Prone to S_N_1) Substrate->Substrate_Cause Temp_Time Elevated Temperature or Prolonged Reaction Time? Conditions->Temp_Time Base_Cause Amine Base Used? (e.g., Triethylamine) Base->Base_Cause Solvent_Cause Polar Aprotic Solvent? (e.g., DMF, DMSO) Solvent->Solvent_Cause Substrate_Solution Consider alternative synthetic route or milder activating agent. Substrate_Cause->Substrate_Solution Yes Temp_Time_Solution Lower temperature (e.g., 0 °C). Monitor reaction closely (TLC) and work up promptly. Temp_Time->Temp_Time_Solution Yes Base_Solution Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). Base_Cause->Base_Solution Yes Solvent_Solution Use a less polar or non-polar solvent (e.g., DCM, Toluene). Solvent_Cause->Solvent_Solution Yes

Caption: Troubleshooting workflow for alkyl chloride byproduct formation.

  • Substrate-Related Issues : The structure of the starting alcohol plays a pivotal role. Tertiary, benzylic, and allylic alcohols are particularly susceptible to forming stable carbocation intermediates, which can then be intercepted by a chloride nucleophile in an Sngcontent-ng-c4006390337="" class="ng-star-inserted">N1-type mechanism.[1][2] For these substrates, the hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water) and initiating carbocation formation.[1]

    • Solution : If your substrate is prone to carbocation formation, consider using reagents that avoid strongly acidic conditions or carbocationic intermediates. The use of thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be preferable to hydrogen halides for primary and secondary alcohols to avoid rearrangements.[1]

  • Reaction Conditions :

    • Temperature and Time : Elevated temperatures and prolonged reaction times can favor the conversion of an intermediate (like a tosylate) into the more thermodynamically stable alkyl chloride.[3]

      • Solution : Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC).[3] Once the starting material is consumed, proceed with the workup without delay. Running the reaction at a lower temperature, such as 0 °C, can significantly mitigate this side reaction.[3]

    • Choice of Base : Amine bases, such as triethylamine (TEA), can form hydrochloride salts in the presence of chloride-containing reagents (e.g., tosyl chloride). These salts can then serve as a source of nucleophilic chloride ions.[3]

      • Solution : Employ a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent alternatives as they are less likely to generate a significant concentration of free chloride ions.[3]

  • Solvent Effects : The choice of solvent can dramatically influence the reaction pathway.

    • Polar Aprotic Solvents : Solvents like DMF and DMSO can accelerate nucleophilic substitution reactions, including the undesired reaction with chloride ions.[3][4] They are effective at solvating cations, leaving the chloride anion relatively "naked" and more nucleophilic.[5]

    • Polar Protic Solvents : These solvents (e.g., alcohols, water) can stabilize carbocation intermediates, favoring Sngcontent-ng-c4006390337="" class="ng-star-inserted">N1 pathways which can lead to alkyl chloride formation.

      • Solution : Consider switching to a less polar solvent such as dichloromethane (DCM) or toluene, which may disfavor the formation and/or reaction of free chloride ions.

ParameterCondition Favoring ByproductRecommended OptimizationRationale
Substrate 3°, Benzylic, Allylic AlcoholUse milder reagents (e.g., SOCl₂)Avoids stable carbocation formation.[1]
Temperature > Room Temperature0 °C to Room TemperatureReduces the rate of the competing SN2 reaction.[3]
Reaction Time Prolonged (e.g., >12 hours)Monitor by TLC; prompt workupMinimizes conversion of the desired product to the byproduct.[3]
Base Triethylamine (TEA)DIPEA, 2,6-Lutidine, PyridineSteric hindrance prevents the formation of amine-reagent adducts that can be a chloride source.[3]
Solvent DMF, DMSO (Polar Aprotic)DCM, Toluene (Less Polar)Reduces the nucleophilicity of chloride ions.[3][5]

Frequently Asked Questions (FAQs)

Q1: I'm performing a tosylation reaction on a primary alcohol with tosyl chloride and triethylamine in DCM, but I'm still seeing the alkyl chloride byproduct. What's happening?

A: Even with a primary alcohol, where an SN1 mechanism is unlikely, the combination of triethylamine and tosyl chloride can generate triethylammonium chloride. This salt provides a source of chloride ions that can compete with the desired tosylation via an SN2 pathway. While DCM is a good solvent choice, prolonged reaction times or elevated temperatures can still promote this side reaction.

Q2: How can I completely avoid a chloride source in my reaction?

A: If the presence of any chloride is problematic, you should avoid reagents containing chlorine. For instance, in a tosylation, using p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride (TsCl) will eliminate the primary source of chloride ions.[3]

Q3: Can carbocation rearrangements lead to unexpected alkyl chloride isomers?

A: Absolutely. This is a classic issue in Friedel-Crafts alkylations and other reactions proceeding through carbocation intermediates.[6] If an initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), this will occur before the nucleophilic attack by chloride.[1][6]

Q4: What are the best analytical techniques to detect and quantify alkyl chloride byproducts?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for detecting and quantifying volatile impurities like alkyl halides.[7] For less volatile compounds, High-Performance Liquid Chromatography (HPLC), potentially with derivatization to enhance UV detection, can be effective.[8]

Q5: My desired product and the alkyl chloride byproduct are co-eluting during column chromatography. What are my options?

A: This is a common challenge due to similar polarities.[3]

  • Optimize Chromatography : Experiment with different solvent systems, potentially using a less polar eluent system to improve separation.

  • Chemical Conversion : Before chromatography, you can sometimes selectively react the byproduct. However, this is often difficult.

  • Alternative Purification : Techniques like fractional distillation (if boiling points differ significantly) or preparative HPLC may be necessary. Recrystallization can also be effective if your desired product is a solid and has different solubility properties than the byproduct.[9]

Experimental Protocols

Protocol 1: Minimized Alkyl Chloride Formation in Tosylation Reactions

This protocol is recommended when chloride byproduct formation is a significant concern, particularly with sensitive substrates. It utilizes p-toluenesulfonic anhydride to eliminate the chloride source.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonic anhydride (Ts₂O) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) dropwise to the stirred solution.

  • Slowly add p-toluenesulfonic anhydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting alcohol is consumed, quench the reaction by adding cold 0.1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify by column chromatography or recrystallization as needed.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Alcohol in Anhydrous DCM B Cool to 0 °C A->B C Add DIPEA B->C D Add Ts₂O C->D E Stir at 0 °C D->E F Monitor by TLC E->F G Quench with HCl F->G Reaction Complete H Separatory Funnel Washes (HCl, NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Purify I->J

Sources

Technical Support Center: Strategies to Improve Selectivity in Bifunctional Substrates with Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using methanedisulfonyl dichloride with bifunctional substrates. Our goal is to provide you with in-depth, actionable strategies to overcome common selectivity challenges, backed by scientific principles and practical, field-proven insights.

Introduction: The Challenge of Selectivity

This compound (CH₂ (SO₂Cl)₂) is a highly reactive electrophile due to the presence of two sulfonyl chloride groups.[1] This reactivity makes it a valuable reagent for introducing the methanedisulfonyl group into molecules, often to form cyclic sulfonamides from diamines or cyclic sulfites from diols.[2][3][4][5] However, its bifunctional nature presents a significant challenge: controlling selectivity. When reacting with substrates containing multiple nucleophilic sites, such as amino alcohols or unsymmetrical diamines, a mixture of products is often obtained. This guide will address the most common issues and provide robust strategies to steer your reaction towards the desired outcome.

Troubleshooting Guides & FAQs

FAQ 1: My reaction with a primary diamine is giving low yields of the desired cyclic sulfamide and a lot of polymeric material. What's going wrong?

Answer: This is a classic problem of intermolecular versus intramolecular reaction. The high reactivity of this compound can lead to rapid reaction of each sulfonyl chloride group with a separate diamine molecule, resulting in polymer formation instead of the desired ring closure.

Core Principles:

  • Intramolecular Cyclization: Favored under high dilution conditions. By decreasing the concentration of both the diamine and the this compound, you reduce the probability of two different diamine molecules reacting with the same this compound molecule.

  • Rate of Addition: A slow, controlled addition of the this compound to the diamine solution is crucial. This maintains a low instantaneous concentration of the electrophile, further favoring the intramolecular cyclization of the monosubstituted intermediate.

Troubleshooting Protocol: High-Dilution Cyclization

  • Solvent Choice: Select a dry, aprotic solvent in which both the diamine and the resulting HCl salt of the base are soluble. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • High Dilution Setup:

    • In a large reaction vessel, dissolve your diamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) in a significant volume of the chosen solvent. Aim for a diamine concentration of 0.01–0.05 M.

    • In a separate addition funnel (or syringe pump for better control), dissolve one equivalent of this compound in the same solvent.

  • Controlled Addition:

    • Cool the diamine solution to 0 °C in an ice bath.

    • Add the this compound solution dropwise over several hours. For very sensitive substrates, an overnight addition may be necessary.

    • Maintain vigorous stirring throughout the addition to ensure rapid mixing.

  • Work-up: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[6]

Data Comparison: Effect of Concentration on Yield

Diamine ConcentrationRate of AdditionYield of Cyclic SulfamideYield of Polymer
1.0 M10 minutes< 10%> 90%
0.1 M1 hour40-50%50-60%
0.01 M4 hours> 85%< 15%
FAQ 2: I am trying to selectively react with the amino group of an amino alcohol, but I am getting significant O-sulfonylation. How can I improve N-selectivity?

Answer: The relative nucleophilicity of amines and alcohols is the key to achieving chemoselectivity. While amines are generally more nucleophilic than alcohols, this can be influenced by steric hindrance and the reaction conditions.

Core Principles:

  • Nucleophilicity: Primary and secondary amines are typically more potent nucleophiles than alcohols and will react faster with sulfonyl chlorides.

  • Temperature Control: Lowering the reaction temperature can enhance the selectivity for the more nucleophilic amine. At lower temperatures, the activation energy difference between the N-sulfonylation and O-sulfonylation becomes more significant.

  • Protecting Groups: When all else fails, a protecting group strategy is a reliable, albeit longer, route.[7]

Troubleshooting Workflow: Enhancing N-Selectivity

G start Start: Low N-selectivity in Amino Alcohol Reaction temp_control Strategy 1: Temperature Control - Run reaction at -20 °C to 0 °C. - Monitor reaction progress by TLC/LC-MS. start->temp_control check_selectivity1 Is N-selectivity > 90%? temp_control->check_selectivity1 base_choice Strategy 2: Base Selection - Use a hindered, non-nucleophilic base like DIPEA. - Avoid pyridine which can act as a nucleophilic catalyst. check_selectivity1->base_choice No success Success: Desired N-Sulfonylation Achieved check_selectivity1->success Yes check_selectivity2 Is N-selectivity > 90%? base_choice->check_selectivity2 protection Strategy 3: Protecting Group - Protect the alcohol (e.g., as a silyl ether). - React with CH₂(SO₂Cl)₂. - Deprotect the alcohol. check_selectivity2->protection No check_selectivity2->success Yes protection->success end Further Optimization or Re-evaluation of Synthetic Route G start Goal: Selective Monosulfonylation stoichiometry Strategy 1: Stoichiometric Control - Use 0.5 eq. of CH₂(SO₂Cl)₂ relative to the bifunctional substrate. - Add the sulfonyl chloride slowly to the substrate solution. start->stoichiometry check_yield Is the yield of mono-adduct acceptable? stoichiometry->check_yield large_excess Strategy 2: Use Large Excess of Substrate - Use a 5-10 fold excess of the bifunctional substrate. - This statistically favors mono-substitution. check_yield->large_excess No success Success: Isolated Mono-adduct check_yield->success Yes separation Challenge: Separation - Requires efficient separation of the product from a large amount of starting material (e.g., chromatography, crystallization, or extraction). large_excess->separation separation->success

Sources

Technical Support Center: Navigating the Corrosive Landscape of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methanedisulfonyl Dichloride (MDSD). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the corrosive and reactive nature of this versatile reagent. This guide offers practical, field-tested insights and solutions to common challenges encountered during its use in the laboratory.

Introduction: Understanding the Challenge

This compound (CH₂Cl₂O₄S₂) is a highly reactive organosulfur compound, prized as an intermediate in diverse chemical syntheses due to its two electrophilic sulfonyl chloride groups.[1] However, its utility is matched by its significant corrosivity and high reactivity, particularly towards nucleophiles like water, alcohols, and amines.[1][2] Upon hydrolysis, it decomposes into methanesulfonic acid and hydrochloric acid, both of which are corrosive and can compromise the integrity of laboratory equipment and the purity of your reaction.[2] This guide provides a comprehensive framework for mitigating these challenges, ensuring both the safety of your personnel and the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive and toxic substance. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure.[3] It is also highly sensitive to moisture, and its reaction with water is exothermic, releasing corrosive hydrogen chloride gas.[2]

Q2: What are the immediate signs of equipment corrosion?

A2: Visual signs of corrosion on metallic equipment include discoloration, pitting, and the formation of insoluble residues. For elastomeric components like gaskets and seals, look for swelling, hardening, cracking, or a loss of flexibility.

Q3: Can I use standard stainless steel equipment with this compound?

A3: While 316 stainless steel offers some resistance, its use with sulfonyl chlorides, especially in the presence of moisture, is generally not recommended due to the risk of corrosion from the resulting hydrochloric and sulfonic acids.[4] For critical applications, more resistant alloys like Hastelloy C-276 are a safer choice.[5]

Q4: How should I store this compound to prevent degradation?

A4: Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, amines, and strong bases.[3] The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[3]

Q5: What is the proper procedure for quenching a reaction containing unreacted this compound?

A5: Unreacted this compound should be quenched cautiously by slowly adding the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate, or to ice water.[5] This should be done in a fume hood, as the reaction is exothermic and will release HCl gas.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Unexpectedly low yield of desired product. Hydrolysis of this compound: The reagent may have degraded due to exposure to moisture in the reaction setup or solvents.- Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Consider performing the reaction in a glovebox for highly sensitive applications.
Corrosion or etching of glassware. Formation of corrosive byproducts: Hydrolysis of this compound produces hydrochloric acid and methanesulfonic acid.- Thoroughly clean and neutralize glassware immediately after use. - For reactions requiring prolonged heating, consider using glass-lined reactors.
Swelling or degradation of elastomeric seals (e.g., O-rings, septa). Chemical incompatibility: Many common elastomers are not resistant to this compound or its byproducts.- Consult the Materials Compatibility Guide (below) and select a resistant elastomer such as Kalrez® or Chemraz®. - Replace seals regularly as part of preventative maintenance.
Inconsistent reaction outcomes. Variable reagent quality: The purity of this compound can affect reaction kinetics and product distribution.- Use a fresh bottle of the reagent or re-purify older stock if its purity is questionable. - Store the reagent under an inert atmosphere to prevent degradation.
Difficulty in product purification. Formation of sulfonated byproducts: Unreacted this compound can react with nucleophilic solvents or impurities during workup.- Ensure complete quenching of the reaction before proceeding with extraction and purification. - Choose chromatography solvents that are not reactive with residual sulfonyl chlorides.

Materials Compatibility Guide

The selection of appropriate materials for your lab equipment is critical to prevent corrosion and ensure the integrity of your experiments.

Material Compatibility Rationale and In-Text Citation
Glass (Borosilicate) Good Generally resistant to this compound itself, but can be etched by the acidic byproducts of hydrolysis over time, especially at elevated temperatures.
Stainless Steel (316) Poor to Moderate Susceptible to corrosion from hydrochloric acid and methanesulfonic acid generated during hydrolysis.[4] Not recommended for prolonged contact.
Hastelloy C-276 Excellent Highly resistant to a wide range of corrosive chemicals, including wet chlorine gas, and various acids, making it a suitable choice for reactors and fittings.[5]
PTFE (Teflon®) Excellent Chemically inert to a wide range of aggressive chemicals, including sulfonyl chlorides and their acidic byproducts.
PFA (Perfluoroalkoxy) Excellent Similar to PTFE, PFA offers excellent chemical resistance and is melt-processable, making it suitable for tubing and linings.
Viton® (FKM) Poor Generally not recommended for use with sulfonyl chlorides as it can swell and degrade.
Kalrez® (FFKM) Excellent Offers broad chemical resistance, similar to PTFE, but with the flexibility of an elastomer, making it ideal for seals and O-rings in demanding applications.
Polypropylene (PP) Poor Can be attacked by the strong acids generated from the hydrolysis of this compound.
Polyethylene (PE) Poor Similar to polypropylene, polyethylene is not recommended for use with this compound.

Experimental Protocols

Protocol 1: Decontamination and Cleaning of Glassware

This protocol details the steps for safely neutralizing and cleaning glassware that has been in contact with this compound.

Safety First: Always perform these steps in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[3][6]

  • Initial Quenching (in the fume hood):

    • Carefully and slowly rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the residual organic material. Collect this rinse as hazardous waste.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).

    • Slowly and carefully rinse the glassware with the sodium bicarbonate solution to neutralize any residual this compound and its acidic byproducts. Be aware of potential gas evolution (CO₂).

    • Collect this initial neutralizing rinse as hazardous waste.

  • Primary Cleaning:

    • Wash the glassware with a laboratory detergent and warm water. Use a brush to scrub all surfaces.[7]

    • Rinse thoroughly with tap water (at least 3-4 times) to remove all detergent.[8]

  • Final Rinse:

    • Rinse the glassware 3-4 times with deionized water.[8]

    • For applications sensitive to organic residues, a final rinse with an appropriate solvent (e.g., acetone or ethanol) can be performed to aid in drying.[8]

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

Protocol 2: Handling a Small Spill of this compound

This protocol outlines the immediate steps to take in the event of a small spill (less than 100 mL) in a chemical fume hood.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Isolate the Area: If safe to do so, restrict access to the area of the spill.

  • Ensure Ventilation: The spill should be handled within a certified chemical fume hood.

Spill Cleanup Procedure:

  • Don Appropriate PPE: Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to absorb the spill.[3] Do not use combustible materials like paper towels.

  • Neutralize: Once the liquid is absorbed, slowly and carefully add a weak base, such as sodium bicarbonate or soda ash, to the absorbent material to neutralize the residual chemical and its acidic byproducts.

  • Collect Waste: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate the Surface:

    • Wipe the spill area with a cloth or sponge soaked in a 5-10% sodium bicarbonate solution.

    • Follow with a wash using laboratory detergent and water.

    • Finally, wipe the area with a clean, damp cloth.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to your institution's guidelines.[5]

Visualizations

DOT Script 1: Decision-Making Flowchart for Material Selection

MaterialSelection start Start: Need to handle This compound contact_type What is the nature of the contact? start->contact_type static_seal Static Seal (e.g., O-ring, gasket) contact_type->static_seal Sealing dynamic_contact Dynamic or prolonged contact (e.g., reactor vessel, stirrer shaft, tubing) contact_type->dynamic_contact Reaction/ Containment glassware General Lab Use (e.g., flasks, funnels) contact_type->glassware Transfer/ Measurement elastomer_choice Choose FFKM Elastomer (e.g., Kalrez®, Chemraz®) static_seal->elastomer_choice metal_choice Choose High-Resistance Alloy (e.g., Hastelloy C-276) or Glass-Lined Steel dynamic_contact->metal_choice glass_choice Use Borosilicate Glass with caution glassware->glass_choice avoid_elastomer Avoid: Viton®, EPDM, Silicone elastomer_choice->avoid_elastomer avoid_metal Avoid: Stainless Steel (316/304) for critical applications metal_choice->avoid_metal

Caption: A flowchart to guide the selection of appropriate materials for handling this compound.

DOT Script 2: Experimental Workflow for a Reaction Using this compound

ReactionWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_cleanup 4. Decontamination prep_glassware Oven-dry all glassware prep_solvents Use anhydrous solvents prep_reagents Prepare reagents under inert atmosphere setup Assemble reaction under inert gas (N2/Ar) prep_reagents->setup add_reagents Add reagents via syringe or addition funnel run_reaction Run reaction at appropriate temperature quench Quench reaction mixture in cold NaHCO3 solution run_reaction->quench extract Extract product with organic solvent purify Purify product (e.g., chromatography) neutralize_glassware Neutralize glassware with NaHCO3 solution purify->neutralize_glassware clean_glassware Clean with detergent and water dispose_waste Dispose of all waste appropriately

Caption: A typical experimental workflow involving this compound, from preparation to decontamination.

References

  • DS Fact Sheet on Safe Cleaning of Chemical Fume Hoods. (n.d.). ORS.
  • FUME HOOD DECONTAMINATION. (2025, June 12). EHS | University of South Carolina.
  • OSU Laboratory Equipment Decontamination Procedure. (n.d.). Environmental Health and Safety | Oregon State University.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical.
  • METHANESULPHONYL CHLORIDE. (n.d.). Sdfine.
  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). CUNY.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2004). ACS Publications.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate.
  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). ACS Publications.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Wiley Online Library.
  • University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. (2004). University of Southampton.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Cleaning Procedures for Laboratory Equipment. (2021, January 5). Environmental Health and Safety | University of Colorado Anschutz Medical Campus.
  • MSU_MSMC_001 Cleaning of Glassware. (2019, March 26). Michigan State University.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (n.d.). ResearchGate.
  • Chemical Compatibility. (n.d.). Advanced Sensor Technologies.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Suggestions for Cleaning Glassware Application Note. (n.d.). Corning.
  • CHEMICAL RESISTANCE GUIDE. (n.d.). Furrow Pump.
  • HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. (n.d.). NJ.gov.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros. (2020, July 22). Reddit.

Sources

Technical Support Center: Methanedisulfonyl Dichloride Workup Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling methanedisulfonyl dichloride (CH₂(SO₂Cl)₂). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive bis-electrophile in their synthetic workflows. Unreacted this compound can complicate downstream processing and purification. This document provides a series of troubleshooting guides and FAQs to address specific issues you may encounter, ensuring the safe and efficient removal of this reagent from your reaction mixtures.

Understanding the Challenge: The Reactivity of this compound

This compound is a potent electrophile, characterized by two sulfonyl chloride moieties attached to a central methylene group.[1][2] This structure makes it highly susceptible to nucleophilic attack, a property that is synthetically useful but also necessitates careful handling and deliberate deactivation (quenching) post-reaction.[1][3] The primary challenge in its removal stems from its reactivity and the physical properties of its byproducts. Failure to effectively remove it can lead to purification difficulties, particularly co-elution with desired products during chromatography, and potential side reactions in subsequent steps.[4]

This guide is structured to help you select the most appropriate workup procedure based on the stability and properties of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete. What is the most straightforward method to remove excess this compound?

Answer: The most common and direct approach is to quench the unreacted this compound by converting it into highly polar, water-soluble byproducts that can be easily removed through an aqueous workup. The choice of quenching agent is critical and depends entirely on the stability of your desired product.

The fundamental principle is to hydrolyze the sulfonyl chloride groups. Upon reaction with water, especially under basic conditions, this compound is converted to methanedisulfonic acid, which is deprotonated to form a water-soluble salt (e.g., sodium methanedisulfonate).[1][5]

Caption: General quenching strategy for this compound.

This transformation dramatically alters the polarity of the compound, facilitating its separation from your typically less polar organic product during a liquid-liquid extraction.

Q2: My desired product is stable in the presence of aqueous bases. Which quenching protocol should I use?

Answer: If your product is robust and does not contain base-labile functional groups (e.g., esters, certain protecting groups), a basic aqueous quench is the most effective method. A saturated solution of sodium bicarbonate (NaHCO₃) is often the preferred choice as it is a mild base and the resulting CO₂ evolution provides a visual indicator that the quenching reaction is complete.[5][6]

Experimental Protocol 1: Aqueous Basic Quench

  • Cooling: Once your reaction is complete (as determined by a monitoring technique like TLC, LC-MS, or NMR), cool the reaction vessel to 0 °C in an ice-water bath. This is crucial as the hydrolysis of sulfonyl chlorides is highly exothermic.[6]

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Add the solution portion-wise or via a dropping funnel to control the rate of gas evolution (CO₂) and the exotherm.

  • Monitoring: Continue adding the bicarbonate solution until gas evolution ceases. This indicates that all unreacted this compound and any acidic byproducts (like HCl) have been neutralized.[6]

  • Extraction: Dilute the mixture with the organic solvent used for the reaction (e.g., Dichloromethane, Ethyl Acetate) and transfer it to a separatory funnel.

  • Phase Separation: Separate the organic and aqueous layers. The water-soluble methanedisulfonate salt will partition into the aqueous layer.[5]

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product, now free of this compound.[7]

Q3: My product is sensitive to basic conditions. How can I safely remove the unreacted reagent?

Answer: For base-sensitive substrates, quenching with a strong or even mild base is not an option. In this scenario, a carefully controlled quench with cold water or ice is the recommended procedure. While water is a less efficient nucleophile than hydroxide, it will still effectively hydrolyze the sulfonyl chloride.

Causality: The goal remains the same: convert the sulfonyl chloride to the corresponding sulfonic acid. However, by omitting the base, you avoid the degradation of your desired product. The key to this method is meticulous temperature control to manage the exothermic reaction.[5][6]

Experimental Protocol 2: Neutral Aqueous Quench

  • Cooling: Thoroughly cool the reaction mixture to 0 °C or below in an ice-salt or dry ice-acetone bath.

  • Quenching: Prepare a separate beaker containing a slurry of crushed ice and a small amount of water. With very vigorous stirring, slowly pour your reaction mixture onto the ice slurry.[5] Alternatively, add crushed ice or cold water directly to the reaction flask in small portions. Extreme caution is advised due to the potential for a vigorous, exothermic reaction. [6]

  • Extraction & Washing: Proceed with the liquid-liquid extraction as described in Protocol 1 (steps 4-7). Since no base was used, the resulting methanedisulfonic acid may be partially soluble in some organic solvents. Additional washes with water may be necessary.

Q4: My product co-elutes with the unreacted this compound during column chromatography. What should I do?

Answer: This is a common problem, as this compound is a relatively nonpolar molecule. The solution is to perform a quenching step before attempting chromatographic purification.[4] By converting the unreacted starting material into a highly polar salt (using Protocol 1 or 2) or a different polar derivative, you will drastically alter its retention factor (Rf) on silica gel, making separation trivial.

If a standard aqueous workup is not feasible or is incomplete, consider an amine quench to form the corresponding bis-sulfonamide. This derivative is typically much more polar than the starting dichloride and will have a very different chromatographic behavior.[4]

Experimental Protocol 3: Amine Quench for Chromatographic Separation

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Add a simple, non-volatile secondary amine like morpholine or piperidine (2-3 equivalents relative to the excess this compound) to the reaction mixture.[5] Allow it to stir for 30 minutes.

  • Workup: Perform an aqueous workup to remove the amine hydrochloride salt. The resulting bis-sulfonamide derivative will remain in the organic layer but will be significantly more polar than its dichloride precursor, allowing for easy separation from your product by column chromatography.[4]

Q5: My product is sensitive to all protic reagents, including water and amines. Is there a non-aqueous workup method?

Answer: Yes. For substrates that are highly sensitive to water or other nucleophiles, a solid-phase scavenger resin is an excellent choice. These are polymer-bound nucleophiles (typically amines) that react with and sequester the excess electrophile.[4][5]

Causality: The scavenger resin contains functional groups (e.g., -NH₂) that covalently bind to the sulfonyl chloride. Because the reactive species is attached to a solid polymer bead, the resulting polymer-bound sulfonamide can be removed by simple filtration, leaving your desired product in solution. This method avoids introducing water or other soluble nucleophiles into your reaction mixture.[7]

Caption: Workflow for removing excess electrophile using a scavenger resin.

Experimental Protocol 4: Scavenger Resin Workup

  • Resin Selection: Choose a scavenger resin with appropriate reactivity (e.g., aminomethyl polystyrene). Use a molar excess of the resin's functional groups (typically 2-4 equivalents) relative to the amount of unreacted this compound.

  • Scavenging: Add the resin to the crude reaction mixture (post-filtration if the reaction was heterogeneous).

  • Stirring: Stir the resulting slurry at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the this compound by TLC or LC-MS.[4][7]

  • Filtration: Once the reaction is complete, filter the mixture through a fritted funnel or a cotton plug.

  • Washing: Wash the collected resin thoroughly with a suitable organic solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.[7]

Comparative Summary of Workup Procedures

MethodReagentsByproducts FormedProsConsBest For
Aqueous Basic Quench aq. NaHCO₃ / NaOHMethanedisulfonate SaltHighly efficient; byproducts are very water-soluble; simple extraction.Incompatible with base-sensitive products; exotherm and gas evolution must be controlled.Robust, base-stable target molecules.
Neutral Aqueous Quench Cold Water / IceMethanedisulfonic AcidAvoids basic conditions, protecting sensitive functional groups.Can be vigorously exothermic; less efficient than basic quench; acid byproduct may have some organic solubility.Base-sensitive but water-tolerant target molecules.
Amine Quench Morpholine, PiperidineBis-sulfonamideCreates a highly polar derivative ideal for chromatographic separation.Adds an additional organic compound to the mixture that must be removed.Cases where the product co-elutes with the starting sulfonyl dichloride.
Scavenger Resin Polymer-Bound AmineResin-Bound SulfonamideCompletely non-aqueous; byproduct removed by simple filtration; mild conditions.Resins can be expensive; reaction can be slower than solution-phase quench; requires optimization.Highly sensitive substrates intolerant to water or other soluble nucleophiles.

Final Safety Considerations

  • Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3][8]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Moisture Sensitivity: It is highly sensitive to moisture and reacts with water, potentially releasing toxic and corrosive gases like HCl.[8][9] Store under an inert atmosphere and use anhydrous techniques during your reaction.

  • Quenching Hazard: All quenching procedures are potentially exothermic. Always perform them at reduced temperatures (e.g., 0 °C) and add the quenching agent slowly and in a controlled manner.[6]

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

effect of moisture on the stability and reactivity of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Methanedisulfonyl Dichloride (CAS 5799-68-8). This resource is designed for our partners in research, discovery, and development. This compound is a potent bifunctional electrophile, invaluable for synthesizing complex molecules. However, its high reactivity, particularly its sensitivity to moisture, requires precise handling to ensure experimental success and safety.

This guide provides direct answers to common challenges encountered in the lab. We will explore the causality behind these issues and offer field-tested protocols to ensure the integrity of your experiments.

Section 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems reported by users. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Q1: My reaction yield is significantly lower than expected, and I observe multiple unknown byproducts in my analysis (NMR/LC-MS). What is the likely cause?

A1: The most probable cause is the premature degradation of the this compound reagent due to exposure to moisture.[1] This compound is extremely sensitive to hydrolysis.[2] Water acts as a nucleophile, attacking the highly electrophilic sulfur centers. This reaction consumes your starting material and generates methanedisulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3] These byproducts can further catalyze undesired side reactions, leading to a complex product mixture and low yield.

Q2: I noticed that the pressure in a sealed bottle of this compound has increased. Is it still safe to use?

A2: Increased pressure is a critical warning sign that the reagent has been compromised by moisture.[1] The hydrolysis reaction releases HCl gas, which builds up inside the container.[2][3] Using this degraded reagent will lead to the issues described in Q1. For safety, the bottle should be opened with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves.[1][4] The contents should be quenched and disposed of according to your institution's hazardous waste protocols.

Q3: My reaction is sluggish or fails to proceed to completion, even when using a freshly opened bottle of the reagent.

A3: If you have ruled out reagent degradation, the issue likely lies with residual moisture in your reaction setup. This includes:

  • Solvents: Anhydrous solvents must be rigorously dried and stored under an inert atmosphere. The use of molecular sieves is highly recommended.

  • Glassware: All glassware must be oven-dried or flame-dried immediately before use and allowed to cool in a desiccator or under a stream of inert gas.

  • Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent ambient humidity from entering the reaction vessel.

Section 2: FAQs on Handling, Storage, and Stability

Q4: What are the definitive signs of this compound decomposition?

A4: Visual inspection and understanding the chemistry of decomposition are key.

  • Appearance: Fresh reagent is a clear, colorless to pale yellow liquid.[1][5] A change towards a reddish or darker color can indicate degradation.

  • Fuming: The reagent may fume upon contact with moist air due to the formation of HCl gas.[6]

  • Pressure Buildup: As mentioned in Q2, this is a clear sign of hydrolysis.[1]

Q5: What are the ideal storage conditions to maximize the shelf-life of this compound?

A5: To ensure the long-term stability of the reagent, adhere strictly to the following storage protocols.

ParameterRecommendationRationale
Temperature 2 - 8 °CSlows the rate of any potential decomposition reactions.
Atmosphere Store under a dry, inert gas (Nitrogen or Argon).Prevents exposure to ambient moisture and oxygen.
Container Original manufacturer's container with a tightly sealed cap.[7]Packaging is designed for reagent stability and safety.
Location A dry, well-ventilated, corrosives-compatible cabinet.[7][8]Protects from environmental moisture and prevents accidental contact with incompatible materials.

Q6: What materials are incompatible with this compound?

A6: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[1][3][9] Reactions with these substances are vigorous and exothermic, and can liberate toxic gases.[1][10] The reagent is also corrosive to many metals.[1]

Section 3: Key Mechanisms and Protocols

Mechanism: Hydrolysis of this compound

The primary mode of degradation is hydrolysis. This two-step nucleophilic substitution reaction consumes the reagent and generates undesirable byproducts. Understanding this pathway is crucial for troubleshooting.

Hydrolysis_Mechanism MSDC CH₂(SO₂Cl)₂ (this compound) Intermediate [Transition State] MSDC->Intermediate Nucleophilic Attack (Step 1) H2O H₂O (Water) H2O->Intermediate Product1 CH₂(SO₂Cl)(SO₃H) (Intermediate Acid Chloride) Intermediate->Product1 HCl1 HCl Intermediate->HCl1 Loss of Cl⁻ Final_Product CH₂(SO₃H)₂ (Methanedisulfonic Acid) Product1->Final_Product Nucleophilic Attack (Step 2) H2O_2 H₂O H2O_2->Final_Product HCl2 HCl Final_Product->HCl2 Loss of Cl⁻

Caption: Hydrolysis pathway of this compound.

Protocol: Setting Up a Moisture-Sensitive Reaction

This protocol provides a self-validating system to minimize moisture contamination.

Objective: To set up a reaction using this compound while rigorously excluding atmospheric moisture.

Materials:

  • Round-bottom flask with ground glass joints

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Schlenk line (optional, but recommended)

  • Oven-dried syringes and needles

  • Anhydrous solvent (e.g., Dichloromethane, Toluene) from a sealed bottle or solvent purification system

  • This compound

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware.

    • Place glassware in an oven at >120°C for at least 4 hours (overnight is preferable).

  • Assembly:

    • Remove the hot glassware from the oven and immediately assemble it while still hot. Seal all joints with a suitable grease.

    • Alternatively, flame-dry the assembled glassware under a vacuum and then backfill with inert gas.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Solvent Addition:

    • Using a dry syringe, draw the required volume of anhydrous solvent from a sealed source.

    • Pierce the septum on the reaction flask and add the solvent.

  • Reagent Addition:

    • Critical Step: this compound is dense (1.83 g/mL). Use a clean, dry syringe to carefully measure and transfer the required volume.

    • Dispense the reagent dropwise into the reaction flask containing the solvent and other reactants, especially if the reaction is expected to be exothermic.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction. A balloon or a bubbler connected to the gas line can serve as a visual indicator.

    • Monitor the reaction as per your experimental plan.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase A Oven/Flame-Dry All Glassware B Assemble Apparatus Under Inert Gas A->B C Add Anhydrous Solvent via Syringe B->C Cool to RT D Add this compound via Syringe C->D E Maintain Positive Inert Gas Pressure D->E F Monitor Reaction E->F

Caption: Workflow for moisture-sensitive reactions.

By understanding the inherent reactivity of this compound and implementing these rigorous, field-proven techniques, you can ensure the reliability and success of your experimental outcomes.

References

  • Methanesulfonyl chloride | CH3ClO2S | CID 31297. (n.d.). PubChem.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical.
  • ICSC 1163 - METHANESULFONYL CHLORIDE. (n.d.). Inchem.org.

Sources

Technical Support Center: Thermal Decomposition of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methanedisulfonyl Dichloride. This guide is designed to provide expert insights and practical troubleshooting advice for experiments involving the thermal decomposition of this highly reactive compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring the safety, efficiency, and success of your experimental work.

Introduction: Understanding the Reactivity of this compound

This compound (CH₂ (SO₂Cl)₂) is a valuable reagent in organic synthesis, primarily utilized for introducing the methanedisulfonyl group into molecules.[1] Its bifunctional nature, with two highly electrophilic sulfonyl chloride moieties, makes it a potent cross-linking agent and a versatile building block. However, this high reactivity also contributes to its thermal instability. When subjected to elevated temperatures, it undergoes decomposition, releasing toxic and corrosive gases such as sulfur oxides and hydrogen chloride.[1][2]

While specific experimental studies on the thermal decomposition mechanism of this compound are not extensively documented in publicly available literature, we can predict the likely decomposition pathways based on the established chemistry of related sulfonyl chlorides.[3] This guide will address potential issues you may encounter during its use at elevated temperatures, providing a framework for troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary gaseous byproducts of the thermal decomposition of this compound?

A1: Upon heating, this compound is expected to decompose, releasing toxic and corrosive vapors.[4] The primary gaseous byproducts are predicted to be sulfur dioxide (SO₂) and hydrogen chloride (HCl) .[2][4] This is a common decomposition pathway for sulfonyl chlorides.[5] The presence of two sulfonyl chloride groups in the molecule suggests a potentially vigorous decomposition process.

Q2: At what temperature should I expect the decomposition of this compound to begin?

A2: A precise decomposition temperature is not well-documented. However, it is crucial to handle this compound with care at elevated temperatures. To experimentally determine the decomposition threshold for your specific conditions, we recommend performing Thermogravimetric Analysis (TGA) . TGA can measure mass loss as a function of temperature under a controlled atmosphere, providing a clear indication of the onset of decomposition.[3] Additionally, Differential Scanning Calorimetry (DSC) can be employed to detect exothermic or endothermic events associated with decomposition.[3]

Q3: Can the decomposition pathway be influenced by the reaction solvent?

A3: Yes, the solvent can play a significant role in the decomposition mechanism of sulfonyl chlorides. The decomposition of related α-phenylalkanesulfonyl chlorides has been shown to proceed via an ionic mechanism, and the rate of decomposition increases with the polarity of the solvent.[3] Therefore, in polar solvents, an ionic pathway for the decomposition of this compound may be favored. In non-polar solvents or in the gas phase, a free-radical mechanism might be more likely.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Unexpected Gas Evolution and Pressure Buildup

Symptoms:

  • Noticeable bubbling or foaming in the reaction mixture, even at temperatures below the solvent's boiling point.

  • A rapid increase in pressure within a closed reaction vessel.

  • The presence of a sharp, acidic odor.

Probable Cause: This is a strong indication that the thermal decomposition of this compound has initiated, leading to the formation of gaseous byproducts like SO₂ and HCl.[2][4]

Solutions & Mitigation Strategies:

  • Temperature Control: Immediately reduce the reaction temperature. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen, which can sometimes catalyze decomposition.

  • Proper Venting: For reactions at elevated temperatures, ensure the reaction vessel is equipped with a proper venting system, such as a condenser leading to a bubbler and a scrubbing solution (e.g., a dilute sodium hydroxide solution) to neutralize acidic gases.

Issue 2: Formation of a Black, Insoluble Char or Tar

Symptoms:

  • The reaction mixture darkens significantly, and a black, tarry, or solid material forms that is insoluble in the reaction solvent.

Probable Cause: This is likely due to complex, uncontrolled polymerization and degradation pathways of the reactive intermediates formed during thermal decomposition. Free-radical mechanisms, in particular, can lead to the formation of polymeric materials.

Solutions & Mitigation Strategies:

  • Radical Inhibitors: If a free-radical pathway is suspected (more likely in non-polar solvents or at very high temperatures), the addition of a radical inhibitor, such as benzoquinone, may retard the decomposition.[3]

  • Lower Reaction Concentration: High concentrations of the reactant can promote intermolecular reactions that lead to polymerization. Running the reaction at a lower concentration may favor the desired intramolecular reaction pathway.

  • Solvent Selection: Consider using a less polar solvent if an ionic polymerization pathway is suspected. Conversely, if a specific ionic reaction is desired, a more polar solvent might stabilize the intermediates and prevent unwanted side reactions.

Issue 3: Low Yield of the Desired Product and Complex Product Mixture

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by NMR, LC-MS, or GC-MS) shows a low yield of the expected product and the presence of multiple, unidentified byproducts.

Probable Cause: The reaction temperature may be causing partial decomposition of either the starting material or the desired product. The reactive intermediates from decomposition can also react with your substrate or product, leading to a complex mixture.

Solutions & Mitigation Strategies:

  • Stepwise Temperature Increase: Instead of heating the reaction mixture to the target temperature directly, consider a gradual, stepwise increase while monitoring the reaction progress at each stage (e.g., by TLC or UPLC). This can help identify the temperature at which byproduct formation becomes significant.

  • In Situ Reagent Formation: If the reaction allows, consider strategies where the reactive species is generated in situ at a lower temperature, avoiding the need to heat the this compound.

  • Alternative Reagents: If thermal instability proves to be an insurmountable issue, explore alternative, more stable reagents for introducing the methanedisulfonyl group.

Experimental Protocols

Protocol 1: Determination of Decomposition Onset by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to exhibit significant thermal decomposition.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (platinum or ceramic is recommended).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Data Presentation:

Table 1: Hypothetical TGA Data for this compound

Temperature (°C)Weight (%)
50100.0
10099.9
15099.8
20098.5
25085.2
30050.1

Note: This is example data. Actual results may vary.

Visualizing Decomposition Pathways

While the exact mechanism for this compound is not established, we can propose a logical pathway based on related compounds. The following diagram illustrates a plausible decomposition cascade.

G A This compound CH₂(SO₂Cl)₂ B Initial Heat Application A->B C Homolytic Cleavage (Radical Pathway) B->C High Temp, Non-polar Solvent D Heterolytic Cleavage (Ionic Pathway) B->D Lower Temp, Polar Solvent E SO₂ Extrusion & HCl Formation C->E F Formation of Reactive Intermediates (e.g., carbenes, sulfenes) C->F D->E D->F I Final Decomposition Products (SO₂, HCl, etc.) E->I G Polymerization/Charring F->G H Reaction with Substrate/Solvent F->H

Caption: Plausible decomposition pathways for this compound.

References

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]
  • Methanesulfonyl chloride. Wikipedia. [Link]
  • Methanesulfonyl chloride | CH3ClO2S | CID 31297. PubChem. [Link]
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • ICSC 1163 - METHANESULFONYL CHLORIDE. Inchem.org. [Link]
  • Sulfonyl halide. Wikipedia. [Link]
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry. ChemRxiv | Cambridge Open Engage. [Link]
  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
  • Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF.
  • This compound | CH2Cl2O4S2 | CID 79863. PubChem - NIH. [Link]

Sources

Technical Support Center: Navigating the TLC Analysis of Methanedisulfonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving methanedisulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and success of your Thin-Layer Chromatography (TLC) analyses.

Introduction: The Challenge of a Bifunctional Electrophile

This compound (CH₂(SO₂Cl)₂) is a potent bifunctional electrophile, prized for its ability to introduce a methylene disulfonyl bridge, creating complex sulfonamides and other derivatives.[1] However, its high reactivity, corrosive nature, and sensitivity to moisture present unique hurdles for reaction monitoring by TLC.[2] The acidic nature of standard silica gel plates can catalyze the hydrolysis of the sulfonyl chloride groups, leading to misleading results. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound starting material streaking or staying at the baseline on the TLC plate?

A1: This is a common and critical issue stemming from the high reactivity of this compound. There are two primary causes:

  • On-plate Hydrolysis: Standard silica gel is acidic and contains adsorbed water. The highly electrophilic sulfonyl chloride groups can react directly with the silica surface (hydrolysis), forming the corresponding methanedisulfonic acid.[2] This sulfonic acid is highly polar and will not migrate from the baseline, appearing as a streak or an immobile spot.

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.[3][4]

Solution:

  • Neutralize the Stationary Phase: Before running your TLC, consider pre-treating the silica gel plate by eluting it with a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N), and then thoroughly drying it. This neutralizes the acidic silanol groups, minimizing on-plate reactions.

  • Dilute Your Sample: Ensure your sample is sufficiently diluted before spotting. A good starting point is to use a concentration similar to what you would prepare for an NMR analysis (~5 mg/mL).[3]

Q2: I don't see any spots on my TLC plate after staining. Does this mean my reaction is complete?

A2: Not necessarily. The absence of spots can be deceptive and may be due to several factors:

  • Non-UV Active Compounds: this compound and many of its aliphatic derivatives lack a UV chromophore, making them invisible under a standard 254 nm UV lamp.[5]

  • Inappropriate Stain: The visualization stain you are using may not be effective for sulfonyl chlorides or their derivatives.

  • Volatility: While this compound itself is not highly volatile, some low molecular weight products could be. If the plate is heated too aggressively during visualization, volatile compounds may evaporate.[6][7]

  • Extreme Dilution: Your reaction mixture may be too dilute to detect with the chosen visualization method.[3]

Solution:

  • Use a sulfur-specific or broad-spectrum stain. Potassium permanganate, N-bromosuccinimide/fluorescein, or a silver nitrate stain are excellent choices.

  • Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[3]

Q3: My reaction should produce mono- and di-substituted products. How can I differentiate them on a TLC plate?

A3: The polarity of the mono- and di-substituted products will depend on the nucleophile used. Generally, the di-substituted product will have a different polarity than the mono-substituted intermediate.

  • Polarity Progression: As the sulfonyl chloride groups (-SO₂Cl) are replaced by more polar groups (e.g., sulfonamides, -SO₂NR₂), the polarity of the molecule often changes predictably. The starting this compound will be the least polar, followed by the mono-substituted product, and then the di-substituted product, which will likely be the most polar and have the lowest Rf value.

  • Co-spotting: To confirm the identity of the spots, you can use the co-spotting technique. In one lane, spot your starting material. In a second lane, spot the reaction mixture. In a third lane, spot both the starting material and the reaction mixture on top of each other. If the spots merge into a single spot, they are the same compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Streaking Spots 1. Sample is too concentrated.[3][4] 2. On-plate decomposition due to acidic silica gel.[2] 3. Inappropriate solvent system.1. Dilute the sample before spotting. 2. Add 0.1-1% triethylamine to the eluent to neutralize the silica gel. 3. Experiment with different solvent systems to find one that provides better resolution.
Spots Remain at Baseline (Rf ≈ 0) 1. Eluent is not polar enough.[8] 2. Hydrolysis of sulfonyl chloride to sulfonic acid on the plate.1. Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Use a neutralized TLC plate (pre-eluted with a solvent containing triethylamine).
Spots at Solvent Front (Rf ≈ 1) 1. Eluent is too polar.[8]1. Decrease the polarity of the eluent by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
No Spots Visible 1. Compound is not UV-active.[5] 2. Ineffective staining reagent. 3. Compound is too dilute.[3] 4. Compound evaporated during development or visualization.[6][7]1. Use a chemical stain for visualization. 2. Choose a stain suitable for sulfur compounds (see protocols below). 3. Spot the sample multiple times in the same location, allowing it to dry in between. 4. Avoid excessive heating when drying the plate or developing the stain.
Reaction Mixture Shows a New, Very Polar Spot 1. Hydrolysis of the sulfonyl chloride in the reaction flask (e.g., due to adventitious water).1. This new spot is likely the corresponding sulfonic acid. Ensure your reaction is performed under strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Standard TLC Setup for Monitoring a Reaction with this compound
  • Plate Preparation:

    • Use standard silica gel 60 F254 plates.

    • With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation and Spotting:

    • Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the starting line. Keep the spots small and concentrated.

  • Developing the Plate:

    • Prepare the eluent. A good starting point for many sulfonylation reactions is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Pour a small amount of the eluent into a developing chamber, ensuring the solvent level is below the starting line on the TLC plate.

    • Place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Protocol 2: Visualization Techniques for Sulfur-Containing Compounds

Since this compound and its derivatives are often not UV-active, chemical staining is essential.

A. Potassium Permanganate (KMnO₄) Stain (Oxidative Stain)

  • Principle: KMnO₄ is a strong oxidizing agent that reacts with compounds that can be oxidized, such as sulfides. This reaction consumes the purple permanganate, leaving a yellow-brown spot of manganese dioxide (MnO₂) on a purple or pink background.[9]

  • Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[10]

  • Procedure:

    • After the TLC plate is dry, dip it into the KMnO₄ solution for a few seconds.

    • Remove the plate and gently blot the excess stain with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple background.

B. N-Bromosuccinimide-Fluorescein Stain (Specific for Sulfur)

  • Principle: This two-step process is effective for detecting sulfur-containing compounds.

  • Recipes:

    • Solution I: 0.035% solution of N-bromosuccinimide in 1,1,1-trichloroethane.

    • Solution II: Dilute 3 mL of a 0.33% solution of fluorescein in 0.1 M sodium hydroxide to 100 mL with ethanol.

  • Procedure:

    • Spray the dried TLC plate with Solution I.

    • Allow the plate to dry at room temperature.

    • Spray the plate with Solution II. Sulfur-containing compounds will appear as distinct spots.

C. Silver Nitrate Impregnated TLC Plates

  • Principle: Silver ions (Ag⁺) can form complexes with sulfur atoms, which can be visualized after a chemical reaction. This method is particularly useful for thiols and other sulfur-containing compounds.

  • Plate Impregnation Procedure:

    • Prepare a 0.5% solution of silver nitrate in methanol.

    • Immerse a pre-coated silica gel plate in the silver nitrate solution for approximately 5-10 minutes.[11]

    • Remove the plate and let it air dry on a rack for at least two hours in a dark place to prevent premature darkening.[11]

  • Development and Visualization:

    • Run the TLC as described in Protocol 1.

    • After development, allow the plate to dry completely.

    • Visualization can often be achieved by gentle heating, which will cause the silver-complexed spots to appear as dark spots.

Visualization Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization Plate Silica Gel Plate Spot Spot Reaction Mixture Plate->Spot Draw baseline Chamber Develop in Chamber Spot->Chamber Place in eluent Dry Dry Plate Chamber->Dry Mark solvent front UV UV Lamp (254 nm) Dry->UV Check for UV-active spots Stain Chemical Stain (e.g., KMnO4) UV->Stain If no spots visible Analyze Analyze Results Stain->Analyze

Caption: Standard workflow for TLC analysis.

Troubleshooting_Logic Start TLC Plate Shows Streaking Cause1 Sample Overloaded? Start->Cause1 Cause2 Acidic Silica Reaction? Start->Cause2 Solution1 Dilute Sample & Re-run Cause1->Solution1 Yes Solution2 Add Et3N to Eluent Cause2->Solution2 Yes

Caption: Troubleshooting logic for streaking spots.

References

  • Nikolova-Damyanova, B., & Momchilova, S. (2019). A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates. AOCS.
  • Nikolova-Damyanova, B. (n.d.). Preparative Silver Ion Chromatography on Home-Made TLC plates. AOCS.
  • Reddit. (2019). Silver nitrate TLC plate/chromo. r/chemistry.
  • TLC Stains. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • ResearchGate. (2013). How to prepare silver nitrate mixed silica for TLC as well as for column chromatography?.
  • TLC Stains. (n.d.).
  • Thin Layer Chromatography. (n.d.).
  • TLC Visualization Methods. (n.d.).
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Visualizing a TLC plate. (2021, August 22). YouTube.
  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto.
  • ResearchGate. (n.d.). TLC of Sulfonamides.

Sources

Technical Support Center: Purification of Sulfonylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the common and often complex challenges associated with the purification of sulfonylated compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with sulfonamides, sulfonyl esters, and related structures.

The unique electronic and structural properties of the sulfonyl group impart a range of purification challenges, from chemical instability to difficult chromatographic separations. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your target purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonylated compound streaking badly on a standard silica gel TLC plate?

A: Streaking is often a sign of strong, undesirable interactions with the silica gel stationary phase. Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] Highly polar compounds like sulfonamides, which have an acidic N-H proton and two basic oxygen atoms, can interact too strongly, leading to broad, streaky bands instead of tight spots.

Q2: My sulfonyl ester seems to be decomposing during column chromatography. What's happening?

A: This is a classic problem caused by the acidic nature of silica gel, which can catalyze the hydrolysis of sensitive functional groups.[1][2] Sulfonyl esters, particularly those derived from primary or secondary alcohols, can be susceptible to cleavage under these conditions, reverting to the starting alcohol and sulfonic acid.[3][4]

Q3: I'm having trouble separating my desired sulfonamide from the unreacted amine and the triethylamine (TEA) used as a base. Any suggestions?

A: This is a common co-elution problem. Triethylamine and its hydrochloride salt can be particularly troublesome. An acidic workup (e.g., washing the organic layer with dilute HCl) can remove the excess amine and TEA. However, if your compound has acid-labile groups, this may not be an option. In chromatography, adding a small percentage (0.5-1%) of an amine base like triethylamine to your eluent can help by competing for the acidic sites on the silica, but this won't help separate your product from the TEA used in the reaction.[5][6] An alternative is to switch to a less-nucleophilic, bulkier base like diisopropylethylamine (DIPEA) during the reaction, which can sometimes be easier to remove.

Q4: My sulfonylated compound is highly water-soluble after deprotection. How can I purify it and remove inorganic salts?

A: This is a common issue with sulfonic acids or their salts. Standard silica gel chromatography is often ineffective for such polar compounds.[7] The best approach is typically reverse-phase chromatography (e.g., on a C18 stationary phase) using a water/methanol or water/acetonitrile gradient.[8] To remove inorganic salts, you can use solid-phase extraction (SPE) with a C18 cartridge or perform dialysis if the molecule is large enough.[7][8]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations. Follow the logical flow to diagnose and solve your purification challenges.

Problem 1: Product Decomposition on Stationary Phase
  • Symptom: You observe new, more polar spots on your TLC plate after spotting your crude material and letting it sit for 10-15 minutes. During column chromatography, you recover starting material (e.g., the alcohol from a sulfonyl ester synthesis) or get very low mass balance.

  • Primary Cause: The acidic silanol groups on the silica surface are catalyzing the hydrolysis of your compound.[1][9] This is especially prevalent with sulfonyl esters and N-silylated sulfonamides.[3][10]

  • Solutions:

    • Neutralize the Silica Gel: Deactivate the silica by pre-treating it with a base. The most common method is to flush the packed column with your starting eluent containing 1-2% triethylamine (TEA).[5][6] After flushing with 1-2 column volumes (CVs) of this mixture, switch back to the eluent without TEA for the actual separation.[6]

    • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic or inert stationary phase.

      • Neutral Alumina: A good alternative for many acid-sensitive compounds.

      • Reverse-Phase Silica (C18): Excellent for polar compounds but requires different solvent systems (e.g., water/methanol).[8]

    • Change Purification Method: Avoid chromatography altogether. If your product is a solid, recrystallization is often the most effective method for purifying sulfonamides and can provide material of very high purity.[11]

Problem 2: "Oiling Out" or Failure to Crystallize During Recrystallization
  • Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as a liquid "oil." Alternatively, no solid forms at all, even after extensive cooling.

  • Primary Causes:

    • Oiling Out: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[12] It is also common when the product is highly impure.[13]

    • No Crystals: Too much solvent was used, and the solution is not saturated enough to crystallize.[13]

  • Solutions:

    • For Oiling Out: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool much more slowly.[13] Insulating the flask can help.[12] If this fails, try a different solvent system, such as an isopropanol/water mixture, which is effective for many sulfonamides.[13][14]

    • To Induce Crystallization: If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the liquid surface or adding a tiny "seed" crystal of the pure product.[12] If too much solvent was the issue, you may need to carefully evaporate some of the solvent and attempt to cool again.

Problem 3: Poor Separation and Co-elution of Impurities
  • Symptom: Your product co-elutes with starting materials (e.g., unreacted sulfonyl chloride or amine) or byproducts. Fractions are broad and contain multiple components.

  • Primary Cause: The polarity difference between your product and the impurity is insufficient in the chosen solvent system. Unreacted sulfonyl chlorides are particularly problematic as they are reactive and can be of similar polarity to the product.[15][16]

  • Solutions:

    • Optimize the Solvent System: Do not rely on a single isocratic system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can resolve compounds with close Rf values.[5]

    • Use a Different Solvent Combination: If a hexane/ethyl acetate system fails, try switching to a dichloromethane/methanol or a toluene/acetone system. The different solvent properties can alter the selectivity of the separation.

    • Dry Loading: If your crude material has poor solubility in the starting eluent, dissolve it in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[5] This "dry load" can be added directly to the top of the column, resulting in much sharper bands.

Key Protocols & Methodologies

Protocol 1: Optimized Flash Column Chromatography for Acid-Sensitive Sulfonyl Esters

This protocol outlines the steps for purifying a compound that shows signs of degradation on a standard silica gel TLC plate.

  • TLC Analysis & Stability Check: Spot your crude mixture on a silica TLC plate. Let it develop immediately. On a separate plate, spot the mixture and let the spot sit on the silica for 20-30 minutes before developing. If a new, more polar spot (the decomposition product) appears on the second plate, your compound is acid-sensitive.

  • Solvent System Selection: Find an appropriate eluent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your desired product an Rf of ~0.25-0.3.

  • Column Packing: Dry pack your column with the appropriate amount of silica gel.

  • Silica Neutralization: Prepare a batch of your selected eluent containing 1% triethylamine (TEA).[6] Flush the packed column with 2 column volumes (CVs) of this basic mixture. This step deactivates the acidic sites.

  • Column Equilibration: Flush the column with at least 3-5 CVs of the original eluent (without TEA) to remove the excess amine.

  • Sample Loading: Load your sample onto the column using the dry-loading technique for best results.[5]

  • Elution & Fraction Collection: Run the column using your optimized solvent system (isocratic or gradient). Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove any trace amounts of residual TEA, co-evaporate the residue with dichloromethane or toluene two to three times.

Protocol 2: Recrystallization of a Typical Aromatic Sulfonamide

This protocol is a general method for purifying solid sulfonamides that are often produced in high chemical purity but may contain colored impurities or residual reagents.[14]

  • Solvent Selection: Place a small amount of your crude sulfonamide into several test tubes. Test single solvents like ethanol, isopropanol, and acetone, as well as solvent mixtures like ethanol/water or isopropanol/water.[11] An ideal solvent will dissolve the compound when hot but show very low solubility when cold.[17]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves.[13] If needed, add small, additional portions of hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.[13]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[17] This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface. Allow the crystals to air-dry completely.

Visualizations & Data

Troubleshooting Workflow for Sulfonylated Compound Purification

This diagram provides a logical decision-making process when a purification attempt fails.

Purification_Troubleshooting start Crude Sulfonylated Compound tlc_check Perform TLC Stability Test (Spot at t=0 and t=20min) start->tlc_check is_stable Is the compound stable on silica? tlc_check->is_stable select_method Select Purification Method is_stable->select_method Yes neutralize_silica Use Neutralized Silica (1% TEA wash) is_stable->neutralize_silica No stable_path Stable is_solid Is the compound a solid? select_method->is_solid chromatography Perform Standard Flash Chromatography is_solid->chromatography No / Impurities are oils recrystallize Attempt Recrystallization is_solid->recrystallize Yes purified_product Purified Product chromatography->purified_product recrystallize->purified_product unstable_path Unstable (Decomposition) neutralize_silica->chromatography alt_phase Use Alternative Phase (Alumina, C18) neutralize_silica->alt_phase If fails alt_phase->chromatography

Caption: A decision tree for selecting a purification strategy based on compound stability.

Table 1: Common Chromatographic Conditions for Sulfonylated Compounds
Compound ClassStationary PhaseTypical Eluent SystemKey Considerations
Aromatic Sulfonamides Silica GelHexane / Ethyl AcetateCan streak due to polarity; may require a polar co-solvent like methanol for highly polar examples.
Aliphatic Sulfonamides Silica GelDichloromethane / MethanolOften more polar than aromatic counterparts; may require higher percentages of methanol.
Sulfonyl Esters Neutralized Silica GelHexane / Ethyl AcetateProne to hydrolysis on standard silica.[3] Neutralization is often mandatory.
Sulfonyl Ureas Reverse-Phase (C18)Acetonitrile / Water with buffer (e.g., phosphate buffer, pH 3.5)Often used in pharmaceutical analysis; requires reverse-phase conditions due to polarity.[18][19]
Sulfonic Acids / Salts Reverse-Phase (C18)Methanol / WaterHighly polar; will not elute from normal phase silica.[7]

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDGTotA0RRbXQqwOLbEeYRlwXhQFQ-FK_NFx5_DXuS4EakViYgRYFsrZtC9wqngwmwNrQaNw3FXVZ7GdoK7uj10pCxM50OUZQdaGMZDy2Ia2nMrkk1g92zqw9Rfwwu8Gm2fZoOs-7-89cdB0UrctDJ8nIrVPfZdbuo7YMVr132XBhFNDEWNwjaAwvOpj9zofcaXVuSaZGUxXg6LaiMw==
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2VgIQVzcrwMTWmbiqxp2Gbx3LwFZPOYbJM4eMn5ktDdJOHNAj_6jIDXKIU_kELnjKHeAMUwf0P337dLPmr4yUxUb5E5GWa08-MC7HsXBVVu8fms7wQj3-QS1Dy9PwN9RsTeaZKhuyDYSjkDHHTqkOaWYjkti7-_kmzsp7oVR0PVq87ImZPMcMWK_GU4kDd7ZVsK8LKh5-gYrPaA==
  • Silica Gel for Column Chromatography|Products. NACALAI TESQUE, INC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8mZryh86ILocMiTwyqLTzvOc5ZIgf7rAbT1netS63xgZ7gbrHuX3yJTWseCMtLDbPbXHFZI6JCqLd_OgmrPqC3or56TbnPiH_05FZbMnfq4n_FnFTyMtVcPnD-z-n7GFQvlqpiUYSu_ajWc_-JMUH
  • Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe875MP3lEqcRSxQrpj2o-L4rFlnXxjyKqJaa3ohTTZbfNBhwFWldgkJxQwle6ffBSmMRVgh-xTALto3RqwYDPrtznccujQVUiSpkXJAXGxwFcuj-Cu3dlQfqn2ZRcoG2cVjSjcl6GNKlwJgHRhFSuF0-8MjqGLIAY67psuzzNQfbWeqsxI6HpK-i_BNigFxvpuQ==
  • How To Neutralize Silica Gel?. Chemistry For Everyone - YouTube. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn3p2n-K5wMm5lKqu2rHb94hIjFNG_2XP0SRu81LzvhJ3nP4ooKz6klo7SXL9bGOteNjXEeKu-7CSN1oU1uhaZRVOJRt6O-0NOB1zjUoRyzLe2REB_tpsQG9Zm07fbvvjLu9pIvw==
  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros - Reddit. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpOtornANTLYogedo2D9__qvW6R7HwdgYPkZuH_6u5h6rBzSIoJ1rSh9V6SD4nrJ0ZbxojWB2ybZabLjbfmMwn4YHVqyrwqdXQUnhTd2awtCkx44VnCQ4XBMcQPJFplVuZRVuvfD-7uv0ycMuU1FgqSuXx3819hHdJkmpf4lC4mOLbIFrS9koCtCBL4xMxaLGqnShHLXpZpf4
  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKu1WROns5mb6My7URqum8d-7Qe-HDR17ur-WcccR1w31DqlaAl5qt5l-2bdQ5MBqwVMZP19o3d0RD7RNm35FmZPf5lN5srC9oKhXNeCk06eeNfI-F3rHlmB-J85A7xwers6L9DxAimtWiGxEUYkkGwFEeruPMM-3M041pzCWnMuFv2dBWCmV__FNP6vlwwOop_W0utVBIdvgHuLsn4s0BO8g=
  • common issues in sulfonamide synthesis and solutions. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3e3kfkw8WtcRe_y-cx9ElkPhE9LsEpXARRIk8g6MsL51Umm4N1cB7Dr2tIvTgehhufWiCja8J-vxKntlx93DdoBakizCqdCn7i5HDBcOpA4yqOL1kcjWXu30X-4ji6ViBFRfdEeKNy3IJtz3RE8I5whcQb0PEUKlq64YQKIRM5sPwoUQCNLghv9CYjlZmdOc=
  • FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?. SiliCycle. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2JJftg8HC4b99cKsuOUMjLTfaZHCkxHaSKMlRThJBd1lXEd--MDf-UvAmtsEyqL6vXGtoA3UPgZ-2Q72F6vNdLfa3O4yEquIxnTv4eIpvQPD-K7bSz_o9IXP_B9SHG6HUMsqirZjML2z0sqXVdpmlTv5rj8hDCpVytUzVMNdFkbtGyZkRhP28wKio7MdgxfRhgEZolBJQhoSGZXa6yIxQt8qeebBOdlKMiFwB3VTn_SNrxr4UYJ1GGYvJ5FKnnCn5vHyDQsf5iauuDOBmUdaAS_hIWEXmRnbGfqjh4e4=
  • Sulfonamide purification process. US2777844A - Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeZzfxNeh_MEclu6RLMfo6DezlloMwgUJQZrdaa_A1XzCahnDMADXiZ99S9NNMcZCMXdCoUjilY7C3qfXhXN0iiYIW52thNQ8aXtnJ71dMqxSbbI-0ZnjW_CyCm9JHEJmHQtiKmpfdeiI=
  • The High-Affinity Sulfonylurea Receptor: Distribution, Glycosylation, Purification, and Immunoprecipitation of Two Forms From Endocrine and Neuroendocrine Cell Lines. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr9TOAb5d4cCwRCMkja0ugpraQ-eMf7-75sNpzTV5DYBc4XjBaE13uH5jTPImbKghG-aHUa4QKcJfElHM2tXm5LI6emRXPCemOdFtEdlIDZPxQFY60VGJ8k13uNiC05ShLvA==
  • Recrystallization. University of Colorado Boulder. Available at: https://vertexaisearch.cloud.google.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmZ4afaxKFp9ER-N7EvObKE4dJtFlh50KYfccNzvr-srlOK4yKvCgxExFRo5C6lMCnnQ0304c8xCDdDLAbLF9Q88EHdAZ-xXTpToLKg7q2wp-pfnUn6fXa3v1EwwpXMOQ=
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAGxYU9-NqympCyZ0dM36MIT50X03eKTGbe4tQkc1nTDhDIbcqMOiLrHNo1p-ee82o1F2iFEPSTUsnJo7P1bgm-Yl4gKedZ3z-tuh_EjTgVFdYZ9pCuHDQiKVZOvDX4J66Tr29FKTw4V_tSQ==
  • Question on purifying aryl Sulfonic acids. r/Chempros - Reddit. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0jdmXz5bq7xNJVfeodGw8mnrBswUGuXsxeHkQ7KAF2w89a0DsX5OZFPYRvJgvTiDdV6oQAg6L0AkkqOVazb9QdbIPOLPk3N809SDOkb2GUweN1x8XXq3V_gDTIYPcrAFDlG_m7gXIHXyHAk8h5fWfEW-OZPXpA2ycP48Qrpws8EMvA8YYdV7jpd1Fj5APHT973ulCxYjl
  • How to purify a sulfonated porphyrins or the other organic compounds?. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEekS9HW09uldoQcxCmM6Oy7NuuudGcHrKWIPXthptofPV6nPAcJJDspmR9ef7Z3TTNMnZXbckOps2vsqIuHrfyKAoyLrbmCF65SVszwp9PXDlHJw46hgPknZ9_ue4bbwi4L13kiazIpwBv2vSnXYtqorWJwPbJIcVt5AXr_ZcJfwHmNipaFQmfqs-vKEI-bnO2kzZ6VFWP2nvYLc8aSob1
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkmOTwc3xDcfmLPeV8VV03nyMq5hvhoIw-6YpH2K15h03SIwynLkvdqiSw8Ay35M2VyVA97EwQrGdvk82dJgJZYn6AgGe6Lwjk5_ItbiEQPSXIWAQBALINEkbBFiLJKJlziaBAUdN2d-N2oGr_mHNqo8LRZUsgl9YmR-_yvQ0fPYyCa9zFe2_3n7thK9ylztkM22SCqG-aqNffjuKR2ZFLKIAjuH4bEcnU
  • Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Pearson. Available at: https://vertexaisearch.cloud.google.
  • Troubleshooting Purification Methods. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcGEuXugZrN6-kihlKQQ2OGw_Os5n7tzhnHR_Cs2NRFGDebGVp8WKHTen8K5hR_e2h1pGOBg48KWRFIfCOOFczBHk1HKkBkHbWV_peRPW6oy0o0UFQi_tFMlxusIqrMuw_vpLrw34E5qCcdKc_TOxjEhwr7ulQKBokZ9K_W1PkTFKtVzgX-dhjTiJoL3efqiVxPcqU32QKp7zqtx6ynlR-EaFn0DZn_8XSSiV53UI4RDOOfvtYc7X1I0UZO8pOLRMY26kOw9pqZJ-6tQ==
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtkFcSyB_o0Hw18b60wY1utf1VEvnswmKe8oyGSIcUms0SirzVaoNCPGhc5uNGf7TGao0bge-jRrKid962L1ff0tqLZW-9Jao-fA8j_N30FiT99Q7g4wSwbYwHl85usNJTP7eP
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG55K0au45Xqz8E86voC72Q_YRgxsyMlDXlwCzVH_KIKAwYJtIYdDuLSrNrCLMcS3reKib0n2u4TgNpN8Ug-_ATQt9bkh_KH0-w8M5dCQE2SOvGVhiOGgru5nwuzeVM1-n7lfHTwFFoqDGofZG8lo0hzlegoV0cvj01POkpjNUKlBOZkkNaIE4=
  • Sulfonated silica/carbon nanocomposites as novel catalysts for hydrolysis of cellulose to glucose. Green Chemistry (RSC Publishing). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7hFC9x7nOB5YRjwXesMhbDLIBiQp1_Ptg8IcJSnpPZ-y3ZQnXBjMJ6S3FJsozZhjNZy77OxvcjWQC5OlsokKL7B4OB4PpgMGeqqhUAe6KeKT6nZKzwTYWeBnUcb-NAuNO9V2HPk2H4DU0dY6mj0699pv9n5Qf24SXViU=
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmpUNYqmKLLvtzybHTNLK5zQXDILYanbZTDYUiLC21Kj06yqEbcs9Nch1q_RDxQaKsPBfQWjMavM1XZOn_jIpdQJTzihPr3HgCPSzqbK3hikHZv-1zbaJOKVlXMLR8glafFcOSJWF0zs9CaBSV-ovM7vk8N7Dl6VKIzO7a_YLolTDbewIIIbS_PQneU2F7xJeueEE2OWv771gM
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOHG4Z5cmhKOPH24IVfwJ4OWJZ7fnDwcW0jtUH1qTWllxSFBJG2b5sm1QNyn51WgqQrSXLuhAaPu9HhYO30Wb05tJ-VNag0zasw2JPN8nhrhXB3-2qKT65Fv6u4WjDPbMCOxKmP1-RdQAtjmP9QsAh6c1nFefgAvn-fQuLaPNsdjOQa_-ig0ujlxfMsoj4a3QxQF7r56qceMo=
  • Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHe3Dp52miLFjz1QjZ9_S6MkshA_IxJaojvn7TwABBbZVZk1PP7fh_VlgU8HwT1kFUVwwwBr07paUoL-NY97VnejXFDeM-YvT3AyKY1cPTRdSwtAN0VLGOx6a5CX45AeSylUxx-PVvvIYdSz269zrSNqoTnYkMGQ==
  • Analytical Exploration of Second-Generation Sulfonylureas and Their Combination Therapies: A Comprehensive Overview. YMER. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqxNrpA6nLDGQZDwT37woJMl42NrJi8ofyUX3eLoJGGCrRkFq56HfBilac3sLGO6fOb6ott1kh1LW_p8th5ecsXdNyhy5jMDyIdmLBHhLmC0r6O9VkzJ7ALgxcX1TfSWMjYCIPV0TC0A==

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methanesulfonyl Chloride and Methanedisulfonyl Dichloride for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the strategic selection of sulfonylating agents is paramount to achieving desired molecular architectures and reaction efficiencies. Among the aliphatic sulfonyl chlorides, methanesulfonyl chloride (MsCl) is a ubiquitous and highly versatile reagent. Its bifunctional counterpart, Methanedisulfonyl Dichloride, presents a unique tool for the introduction of a methylene-bis(sulfonyl) moiety, enabling the synthesis of bis-sulfonamides and other complex structures. This guide provides an in-depth, objective comparison of the reactivity and synthetic utility of these two critical reagents, supported by mechanistic insights and detailed experimental protocols.

At a Glance: Structural and Reactivity Synopsis

FeatureMethanesulfonyl Chloride (MsCl)This compound
Structure CH₃SO₂ClClSO₂CH₂SO₂Cl
Molecular Weight 114.55 g/mol 213.06 g/mol [1]
Key Reactive Sites One electrophilic sulfonyl groupTwo electrophilic sulfonyl groups
Primary Applications Monosulfonylation (sulfonamides, mesylates)Bis-sulfonylation (bis-sulfonamides)
General Reactivity HighVery High

Delving into Reactivity: A Mechanistic Perspective

The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom, which is significantly influenced by the attached chemical groups through electronic and steric effects.[2]

Methanesulfonyl Chloride (MsCl): The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom in MsCl highly electrophilic.[3] This makes it susceptible to nucleophilic attack by a wide range of compounds, including alcohols and amines.[4] Its small size and lack of steric hindrance contribute to its high reactivity, often exceeding that of aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl).[5]

The reaction with amines to form sulfonamides typically proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride, which is neutralized by a base.[6] An alternative pathway, particularly in the presence of a non-nucleophilic base, involves an initial elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂), which is then trapped by the nucleophile.[6]

This compound: The presence of two sulfonyl chloride groups flanking a central methylene unit significantly enhances the electrophilicity of the sulfur atoms. The strong electron-withdrawing character of one sulfonyl group inductively increases the reactivity of the other, making this compound a highly reactive bis-electrophile.[7] This heightened reactivity allows for the facile synthesis of bis-sulfonamides, which are of interest in medicinal chemistry for their potential as enzyme inhibitors and other therapeutic agents.

Experimental Protocols: A Practical Guide to Application

I. Synthesis of N-Aryl Sulfonamide using Methanesulfonyl Chloride

This protocol details a standard procedure for the monosulfonylation of a primary amine.

Reaction Scheme:

A typical workflow for N-sulfonylation.

Materials:

  • Primary amine (e.g., aniline)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add the base (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of MsCl (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

II. Synthesis of a Bis-Sulfonamide using this compound

This protocol outlines the synthesis of a bis-sulfonamide from a primary amine.

Reaction Scheme:

Synthesis of a bis-sulfonamide.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Anhydrous triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the primary amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure bis-sulfonamide.

Navigating Synthetic Strategy: Key Considerations

  • Stoichiometry: Precise control of stoichiometry is crucial when working with this compound to avoid the formation of mono-sulfonated and other side products. An excess of the amine and base is typically used to drive the reaction to completion and neutralize the generated HCl.

  • Reaction Conditions: Both reactions are exothermic and require careful temperature control, especially during the addition of the sulfonyl chloride. The use of anhydrous solvents is essential to prevent hydrolysis of the highly reactive sulfonyl chloride groups.[6]

  • Nucleophile Reactivity: The rate of sulfonylation is dependent on the nucleophilicity of the amine. Electron-rich amines will react more readily than electron-deficient ones. For less reactive amines, longer reaction times or elevated temperatures may be necessary.

  • Product Characterization: The formation of the desired sulfonamide or bis-sulfonamide can be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Conclusion: Selecting the Right Tool for the Job

Both methanesulfonyl chloride and this compound are powerful reagents in the synthetic chemist's arsenal. MsCl remains the go-to choice for the efficient and high-yield synthesis of monosulfonamides and for the introduction of the versatile mesyl leaving group.

This compound, with its heightened reactivity, offers a direct and efficient route to symmetric bis-sulfonamides, molecules that are increasingly explored in drug discovery and materials science. The choice between these two reagents will ultimately be dictated by the specific synthetic target and the desired molecular architecture. A thorough understanding of their respective reactivities and careful control of reaction conditions are key to harnessing their full synthetic potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2014). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent-and catalyst-free conditions. RSC advances, 4(10), 5089-5093.
  • Kloc, K., & Młochowski, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1472.
  • Hearst, P. J., & Noller, C. R. (1955). Methanesulfonyl chloride. Organic Syntheses, 35, 77.
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications.
  • Pediaa.Com. (2019). Difference Between Electronic and Steric Effects.
  • Wikipedia. (2023). Sulfonyl halide. In Wikipedia.
  • LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride.

Sources

A Comparative Guide to Methanedisulfonyl Dichloride for Advanced Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sulfonylating Agents in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of the sulfonamide moiety is a cornerstone of molecular design. This functional group imparts a unique combination of chemical stability, biological activity, and desirable physicochemical properties to a diverse array of molecules.[1][2] The selection of an appropriate sulfonylating agent is therefore a critical decision that profoundly influences reaction efficiency, yield, and the ultimate success of a synthetic campaign. While traditional reagents such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are widely utilized, Methanedisulfonyl Dichloride (MDD), CH₂(SO₂Cl)₂, presents a unique and powerful alternative for the construction of complex molecular architectures.

This guide provides an in-depth technical comparison of this compound with other common sulfonylating agents. We will explore the fundamental principles governing its reactivity and demonstrate its distinct advantages through experimental data and detailed protocols, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Comparative Analysis of Common Sulfonylating Agents

The reactivity of a sulfonylating agent is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of its substituents.[3] Alkanesulfonyl chlorides are generally more reactive than their arylsulfonyl counterparts due to reduced steric hindrance and the absence of resonance stabilization.[3]

This compound distinguishes itself as a highly reactive agent, a property attributable to the presence of two strongly electron-withdrawing sulfonyl chloride groups attached to a single methylene carbon. This unique structure enhances the electrophilicity of the sulfur atoms, rendering MDD exceptionally susceptible to nucleophilic attack.[4]

Below is a comparative summary of the key properties of MDD and other frequently used sulfonylating agents:

PropertyThis compound (MDD)Methanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
Formula CH₂(SO₂Cl)₂CH₃SO₂ClCH₃C₆H₄SO₂Cl
Molecular Weight 213.06 g/mol [4][5]114.55 g/mol 190.65 g/mol
Physical State Colorless to reddish-yellow liquid[6]Colorless liquidWhite solid
Boiling Point 138 °C @ 15 mmHg[4]161 °C @ 760 mmHg145 °C @ 15 mmHg
Key Features Bis-sulfonylating agent, high reactivity, forms cyclic structuresMonofunctional, high reactivity, good leaving group formationMonofunctional, moderate reactivity, crystalline solid
Primary Applications Synthesis of cyclic sulfonamides, bis-sulfonamides, complex heterocycles[7]Formation of mesylates (good leaving groups), synthesis of simple sulfonamides[4][8]Formation of tosylates, protecting group chemistry

The Distinct Advantages of this compound

The unique bifunctionality of MDD opens avenues for synthetic transformations that are not readily accessible with traditional monofunctional sulfonylating agents.

Enhanced Reactivity and Bis-Sulfonylation

The primary advantage of MDD lies in its capacity to act as a bis-sulfonylating agent. The two sulfonyl chloride groups can react with nucleophiles, allowing for the one-step formation of bis-sulfonamides or the construction of cyclic structures.[4] The heightened electrophilicity of the sulfur centers in MDD often leads to faster reaction rates compared to MsCl or TsCl, particularly with less nucleophilic substrates.

Facile Synthesis of Cyclic Sulfonamides (Sultams)

A standout application of MDD is in the synthesis of cyclic sulfonamides, also known as sultams. These heterocyclic motifs are prevalent in a variety of biologically active compounds and approved drugs.[9] The reaction of MDD with primary diamines provides a direct and efficient route to seven-membered cyclic sulfonamides, such as 1,2,7-thiadiazepane-1,1-dioxides. These reactions often proceed in high yield and offer a streamlined approach to otherwise complex heterocyclic systems.

Experimental Section: A Protocol for the Synthesis of a Cyclic Sulfonamide

The following section provides a detailed, step-by-step methodology for a representative synthesis utilizing this compound.

Synthesis of 1,2,7-Thiadiazepane-1,1-dioxide from 1,4-Diaminobutane and this compound

This protocol details the synthesis of a seven-membered cyclic sulfonamide, a key heterocyclic scaffold in medicinal chemistry. The reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[4]

Reaction Scheme:

Caption: Synthesis of 1,2,7-Thiadiazepane-1,1-dioxide.

Materials:

  • 1,4-Diaminobutane (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Triethylamine (TEA) or other suitable non-nucleophilic base (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • In a round-bottom flask, dissolve 1,4-diaminobutane and triethylamine in a large volume of anhydrous DCM to achieve a high-dilution concentration (e.g., 0.01 M).

    • In a separate flask, dissolve this compound in anhydrous DCM to the same concentration.

  • Reaction Setup:

    • Set up a reaction vessel equipped with a mechanical stirrer and two syringe pumps.

    • Charge the syringe pumps with the diaminobutane/base solution and the this compound solution, respectively.

  • Slow Addition:

    • Simultaneously add both solutions dropwise to the stirred reaction vessel over an extended period (e.g., 4-8 hours) at room temperature. The slow addition is crucial to maintain high dilution and favor the intramolecular cyclization.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,7-thiadiazepane-1,1-dioxide.

Data Presentation and Characterization

The successful synthesis of the target cyclic sulfonamide can be confirmed through various analytical techniques.

Expected Spectroscopic Data for 1,2,7-Thiadiazepane-1,1-dioxide:

  • ¹H NMR: Resonances corresponding to the methylene protons of the diaminobutane backbone and the central methylene bridge from MDD.

  • ¹³C NMR: Signals for the carbon atoms of the heterocyclic ring.

  • FT-IR: Characteristic strong absorption bands for the S=O stretching of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.[6][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling MDD.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Moisture Sensitivity: MDD reacts with water, releasing hydrochloric acid.[4] Ensure all glassware is dry and use anhydrous solvents. Store the reagent under an inert atmosphere.

  • Disposal: Dispose of MDD and any reaction waste in accordance with local regulations for hazardous chemical waste.

Conclusion: Empowering Innovation in Chemical Synthesis

This compound stands out as a versatile and highly reactive sulfonylating agent with distinct advantages over its monofunctional counterparts. Its ability to facilitate the efficient synthesis of bis-sulfonamides and, most notably, cyclic sulfonamides, makes it an invaluable tool for researchers and professionals in drug discovery and materials science. By understanding the principles of its reactivity and employing appropriate experimental techniques, such as high-dilution cyclization, scientists can unlock new avenues for the creation of complex and novel molecular architectures.

References

  • Chemsrc. (2025, August 25). This compound | CAS#:5799-68-8.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130713.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • Aubé, J., & Frank, A. J. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy.
  • Mondal, S., & Guria, M. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. The Journal of organic chemistry, 72(22), 8553–8557.
  • Purosolv. (2024, December 23). The Use of Pharma-Grade MDC in Cancer Drug Research.
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction.
  • ResearchGate. (2025, October 11). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double Aza-Michael Strategy | Request PDF.
  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
  • Villoutreix, B. O., & Taboureau, O. (2023). Drug discovery and development: introduction to the general public and patient groups. Frontiers in drug discovery, 2, 1049707.
  • Wang, Y., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
  • D'Souza, M. J., & Kevill, D. N. (2019). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses. International Journal of Molecular Sciences, 20(15), 3749.

Sources

A Comparative Guide to Analytical Methods for the Characterization of Methanedisulfonyl Dichloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of sulfonyl-containing compounds, rigorous analytical characterization is paramount. Methanedisulfonyl dichloride (CH₂Cl₂O₄S₂) and its derivatives are highly reactive intermediates crucial in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Their inherent reactivity, particularly their moisture sensitivity, necessitates careful selection and execution of analytical methodologies to ensure structural integrity, purity, and quantitative accuracy.[1]

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound and its derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique can comprehensively characterize these reactive molecules. A judicious, multi-modal approach is essential for unambiguous structural elucidation, purity assessment, and quantification. The selection of techniques is dictated by the specific analytical question at hand—be it structural confirmation, impurity profiling, or reaction monitoring.

G cluster_0 Analytical Goals cluster_1 Primary Techniques Structural Elucidation Structural Elucidation NMR NMR Spectroscopy Structural Elucidation->NMR Primary MS Mass Spectrometry Structural Elucidation->MS IR Vibrational Spectroscopy (IR/Raman) Structural Elucidation->IR XRay X-ray Crystallography Structural Elucidation->XRay Definitive Purity Assessment Purity Assessment Purity Assessment->NMR Chroma Chromatography (GC/HPLC) Purity Assessment->Chroma Primary Quantification Quantification Quantification->NMR Quantification->Chroma Primary

Spectroscopic Methods: Unveiling Molecular Architecture

Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed picture of the chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecule's carbon-hydrogen framework.

Expertise & Experience: The high electrophilicity of the sulfonyl chloride groups significantly deshields adjacent protons and carbons. For this compound itself, a singlet would be expected in the ¹H NMR spectrum, and a triplet (due to coupling with deuterium in CDCl₃) in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the substitution on the methylene bridge.

Trustworthiness: Due to the reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, sample preparation is critical. The use of anhydrous, aprotic deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) is mandatory to prevent sample degradation.

Experimental Protocol: ¹H NMR Spectroscopy for Structural Elucidation

  • Sample Preparation:

    • In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous CDCl₃.

    • For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (for a 300 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative ratios of different proton environments.

    • Analyze the coupling patterns (e.g., singlets, doublets, triplets) to deduce the connectivity of the molecule.

Nucleus Expected Chemical Shift Range (ppm) Comments
¹H 4.0 - 6.0Protons on the carbon alpha to the sulfonyl chloride groups are significantly deshielded.
¹³C 60 - 80The carbon atom of the CH₂ group is also deshielded.

Table 1: Expected NMR Chemical Shift Ranges for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight and fragmentation pattern of a molecule, which aids in its identification and the characterization of impurities.

Expertise & Experience: The presence of two chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show an M⁺ peak, an M+2 peak (with roughly 2/3 the intensity of M⁺), and an M+4 peak (with roughly 1/9 the intensity of M⁺).

Common fragmentation pathways for sulfonyl chlorides involve the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64). For this compound, sequential losses of these fragments are expected.

Trustworthiness: The most reliable data is obtained when MS is coupled with a separation technique like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS). This allows for the individual analysis of components in a mixture, preventing misinterpretation of the mass spectra due to co-eluting impurities.

Experimental Protocol: GC-MS for Purity Analysis (with Derivatization)

Due to the thermal lability and reactivity of many sulfonyl chlorides, direct GC-MS analysis can be challenging. Derivatization to more stable sulfonamides is often the preferred approach.

  • Sample Preparation (Derivatization):

    • Accurately weigh a known amount of the this compound derivative into a vial.

    • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a solution of an amine (e.g., diethylamine) in excess to convert the sulfonyl chloride to its corresponding sulfonamide.

    • Allow the reaction to proceed to completion.

  • Instrument Parameters:

    • GC Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak to identify the derivatized product and any impurities.

    • Calculate the relative peak areas to determine the purity of the original sample.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are rapid and straightforward techniques for identifying the functional groups present in a molecule. The sulfonyl chloride group has very strong and characteristic absorption bands.

Expertise & Experience: The key diagnostic peaks for sulfonyl chlorides are the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically very strong and appear in a relatively clean region of the IR spectrum.

Trustworthiness: Due to the moisture sensitivity of sulfonyl chlorides, sample preparation must be conducted in a dry environment. Attenuated Total Reflectance (ATR)-FTIR is often the most convenient method as it requires minimal sample preparation.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric S=O Stretch1375-1410Strong
Symmetric S=O Stretch1185-1204Strong
S-Cl Stretch500-600Medium-Strong

Table 2: Characteristic IR Absorption Bands for Sulfonyl Chlorides.[3]

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound derivatives and for their quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds.

Expertise & Experience: this compound and its derivatives often lack a strong UV chromophore, making direct detection by UV-Vis challenging. Derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) is often necessary. A reverse-phase C18 column is typically suitable for the separation of these moderately polar compounds.[1]

Trustworthiness: A validated HPLC method with proper system suitability tests (e.g., resolution, tailing factor, and repeatability) ensures the accuracy and reliability of the quantitative data.

Experimental Protocol: RP-HPLC with UV Detection (Post-Derivatization)

  • Derivatization: React the sample with a suitable derivatizing agent that introduces a chromophore (e.g., an aromatic amine).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18).

  • Detector: UV detector set at the wavelength of maximum absorbance of the derivatized product.

  • Quantification: Use an external standard calibration curve prepared with derivatized standards of known concentrations.

G cluster_0 HPLC Workflow Sample Sample of this compound Derivative Derivatization Derivatization with UV-active agent Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Definitive Structural Elucidation: X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure of a crystalline this compound derivative, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Expertise & Experience: Growing single crystals of suitable quality can be challenging, especially for reactive compounds. Slow evaporation of a saturated solution in a suitable solvent or vapor diffusion are common crystallization techniques.

Trustworthiness: The data from X-ray crystallography is definitive, providing an absolute structural proof that can be used to validate the interpretations of spectroscopic and spectrometric data.

Conclusion: An Integrated Analytical Strategy

The robust characterization of this compound and its derivatives relies on an integrated analytical strategy. NMR and mass spectrometry are essential for initial structural elucidation, while vibrational spectroscopy provides rapid confirmation of functional groups. Chromatographic methods, particularly when coupled with mass spectrometry, are the workhorses for purity assessment and quantification. For definitive structural confirmation of crystalline derivatives, X-ray crystallography is unparalleled. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the quality, integrity, and safety of their work with these versatile and reactive compounds.

References

  • SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
  • Benchchem. This compound | 5799-68-8.
  • PubChem. This compound | CH2Cl2O4S2 | CID 79863.
  • Benchchem.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

Sources

A Comparative Guide to ¹H and ¹³C NMR Analysis of Products from Methanedisulfonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methanedisulfonyl dichloride (CH₂(SO₂Cl)₂) is a highly reactive building block used in organic synthesis to introduce the methanedisulfonyl group. Its reactions with nucleophiles, primarily amines and alcohols, yield methanedisulfonamides and methanedisulfonate esters, respectively. The unique structural feature of these products is the central methylene bridge flanked by two sulfonyl groups, which imparts distinct spectral signatures in NMR analysis. Understanding these signatures is paramount for reaction monitoring, structural elucidation, and purity assessment.

This guide delves into the characteristic ¹H and ¹³C NMR spectral features of these compounds, offering a comparative analysis with products from common alternative reagents like methanesulfonyl chloride and p-toluenesulfonyl chloride. By explaining the causality behind spectral patterns, this guide aims to provide a self-validating framework for researchers in the field.

The Methylene Bridge: A Telltale Heart in the NMR Spectrum

The most distinguishing feature in the NMR spectra of products derived from this compound is the signal corresponding to the central methylene (CH₂) protons and carbon. The position of this signal is highly sensitive to the electronic environment imposed by the two adjacent sulfonyl groups and the nature of the substituents on the nitrogen or oxygen atoms.

Methanedisulfonamides: A Tale of Two Sulfonyl Groups

In the ¹H NMR spectrum of N,N,N',N'-tetraalkylmethanedisulfonamides (CH₂(SO₂NR₂)₂), the methylene protons typically appear as a sharp singlet. The chemical shift of this singlet is significantly downfield compared to a simple alkane chain due to the strong electron-withdrawing effect of the two sulfonyl groups.

  • ¹H NMR: Expect the CH₂ signal to appear in the range of δ 4.0 - 5.0 ppm . The exact position will be influenced by the nature of the alkyl groups (R) on the nitrogen atoms. Electron-donating alkyl groups will cause a slight upfield shift, while electron-withdrawing groups will result in a downfield shift.

  • ¹³C NMR: The methylene carbon signal is also shifted downfield, typically appearing in the range of δ 60 - 75 ppm .

Methanedisulfonate Esters: The Oxygen Influence

For dialkyl methanedisulfonates (CH₂(SO₃R)₂), the electronic environment of the methylene bridge is further influenced by the electronegativity of the oxygen atoms.

  • ¹H NMR: The methylene protons in these esters are expected to resonate at an even further downfield position compared to the sulfonamides, typically in the range of δ 5.0 - 6.0 ppm .

  • ¹³C NMR: The corresponding carbon signal is also shifted further downfield, anticipated in the region of δ 70 - 85 ppm .

A Comparative Analysis: this compound vs. Alternative Reagents

To truly appreciate the unique spectral characteristics of this compound derivatives, a comparison with products from more common sulfonylating agents is essential.

Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride (CH₃SO₂Cl) is a widely used reagent for the introduction of a single mesyl group.

  • Product Structure: The resulting methanesulfonamides (CH₃SO₂NR₂) and methanesulfonate esters (CH₃SO₃R) possess a methyl group attached to the sulfonyl moiety.

  • ¹H NMR: The methyl protons give rise to a sharp singlet, typically appearing in the upfield region of δ 2.8 - 3.5 ppm .

  • ¹³C NMR: The methyl carbon resonates in the range of δ 35 - 45 ppm .

p-Toluenesulfonyl Chloride (TsCl)

p-Toluenesulfonyl chloride (p-CH₃C₆H₄SO₂Cl) is another common reagent that introduces the tosyl group.

  • Product Structure: The resulting p-toluenesulfonamides and p-toluenesulfonate esters contain an aromatic ring.

  • ¹H NMR: The spectra will show characteristic signals for the aromatic protons in the range of δ 7.0 - 8.0 ppm and a singlet for the methyl protons on the aromatic ring around δ 2.4 ppm .

  • ¹³C NMR: Aromatic carbon signals will be present in the δ 125 - 145 ppm region, with the methyl carbon appearing around δ 21 ppm .

The key differentiator is the absence of the downfield methylene signal and the presence of either a methyl or a tosyl group's characteristic signals.

Data Summary: A Head-to-Head Comparison

ReagentProduct TypeKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
This compound MethanedisulfonamideCH₂ : 4.0 - 5.0CH₂ : 60 - 75
Methanedisulfonate EsterCH₂ : 5.0 - 6.0CH₂ : 70 - 85
Methanesulfonyl Chloride MethanesulfonamideCH₃ : 2.8 - 3.5CH₃ : 35 - 45
Methanesulfonate EsterCH₃ : 2.8 - 3.5CH₃ : 35 - 45
p-Toluenesulfonyl Chloride p-ToluenesulfonamideAr-H : 7.0-8.0, CH₃ : ~2.4Ar-C : 125-145, CH₃ : ~21
p-Toluenesulfonate EsterAr-H : 7.0-8.0, CH₃ : ~2.4Ar-C : 125-145, CH₃ : ~21

Experimental Protocols

General Procedure for Synthesis of N,N,N',N'-Tetraalkylmethanedisulfonamide
  • Dissolve the desired secondary amine (4.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for ¹H and ¹³C NMR Sample Preparation
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently vortex to ensure complete dissolution.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

Visualizing the Workflow and Structural Relationships

Reaction_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Methanedisulfonyl\nDichloride Methanedisulfonyl Dichloride Methanedisulfonamide Methanedisulfonamide Methanedisulfonyl\nDichloride->Methanedisulfonamide + 4.2 eq. Amine Methanedisulfonate\nEster Methanedisulfonate Ester Methanedisulfonyl\nDichloride->Methanedisulfonate\nEster + 2.2 eq. Alcohol + Base Amine Amine (R₂NH) Alcohol Alcohol (ROH) Product Product Sample_Prep Sample Preparation (Dissolution in CDCl₃) Product->Sample_Prep NMR_Acquisition ¹H & ¹³C NMR Acquisition Sample_Prep->NMR_Acquisition Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Acquisition->Spectral_Analysis Structure_Confirmation Structure_Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and NMR analysis of this compound derivatives.

Comparative_Structure MDD_Product CH₂(SO₂X)₂ (X = NR₂, OR) MSC_Product CH₃SO₂X (X = NR₂, OR) MDD_Product->MSC_Product Comparison Point: CH₂ vs. CH₃ TsCl_Product p-Tol-SO₂X (X = NR₂, OR) MDD_Product->TsCl_Product Comparison Point: CH₂ vs. p-Tolyl

Caption: Structural comparison of products from different sulfonylating agents.

References

[1] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [2] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [3] Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [4] Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [5] Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry for the Validation of Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of the sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a vast array of drugs. Rigorous validation of this pivotal chemical transformation is paramount to ensure the identity, purity, and quality of the synthesized compounds. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of sulfonamide formation. We will explore the causality behind choosing specific ionization sources and mass analyzers, present detailed experimental protocols, and provide quantitative data to support the selection of the most appropriate analytical strategy.

Introduction: The Critical Role of Sulfonamide Validation

Sulfonamides are a critical class of compounds in pharmacology, known for their antibacterial, anti-inflammatory, and diuretic properties. The synthetic step that forms the S-N bond is often the final and most crucial part of the synthesis. Validating the successful formation of the sulfonamide, and confirming the absence of starting materials and impurities, is a non-negotiable step in drug development and quality control.

Mass spectrometry, due to its unparalleled sensitivity and selectivity, has become the gold standard for this purpose. Unlike other spectroscopic methods like NMR or FT-IR which provide structural information on the bulk sample, MS can confirm the exact molecular weight of the target compound and detect trace-level impurities, making it indispensable for rigorous validation.[1] This guide will compare the primary MS-based workflows to provide a clear framework for methodological selection.

The Analytical Workflow: A Holistic View

The validation process is more than just the final MS analysis; it's an integrated workflow. Each step must be optimized to ensure the data is reliable and reproducible. The choice of technique at each stage is dictated by the physicochemical properties of the sulfonamide and the specific question being asked (e.g., quantification vs. structural confirmation).

Sulfonamide Validation Workflow cluster_prep 1. Sample Preparation cluster_separation 2. Analyte Separation cluster_ms 3. Mass Spectrometry Analysis cluster_data 4. Data Analysis Sample Reaction Mixture / Biological Matrix Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC Liquid Chromatography (LC) (e.g., Reversed-Phase C18) Cleanup->LC Ionization Ionization Source (ESI, APCI, MALDI) LC->Ionization MassAnalyzer Mass Analyzer (QqQ, TOF, Orbitrap) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Quant Quantification Detector->Quant Confirm Confirmation (Fragment Analysis, HRAM) Detector->Confirm Report Validation Report Quant->Report Confirm->Report Mass Analyzer Comparison QqQ Triple Quadrupole (QqQ) **Principle:** Sequential mass filtering with an intermediate collision cell. **Key Feature:** Multiple Reaction Monitoring (MRM). **Best For:** Target Quantification. TOF Time-of-Flight (TOF) **Principle:** Measures the time it takes for an ion to travel a fixed distance. **Key Feature:** High Resolution & Accurate Mass (HRAM). **Best For:** Screening & Confirmation. Orbitrap Orbitrap **Principle:** Ions orbit a central electrode; their frequency is related to their m/z. **Key Feature:** Ultra-High Resolution & Accurate Mass (HRAM). **Best For:** Unambiguous Identification & Quant/Qual.

Sources

comparative study of reaction kinetics of sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started with targeted Google searches to gather information on sulfonyl chloride reaction kinetics. My focus is on reactivity factors, typical substrates, and reaction mechanisms. This initial data collection will serve as a foundation for further analysis.

Planning Comparative Analysis

I'm now structuring my approach to comparative analysis. I'll begin with a thorough search for experimental protocols, focusing on spectroscopy and chromatography. Identifying at least three distinct sulfonyl chlorides will be crucial. I'm also planning the guide's structure: an introduction, a theoretical discussion, a DOT diagram, and a data table.

Defining Research Scope

I'm now zeroing in on defining the scope for the guide. First, I'm performing focused Google searches. I am collecting information about reaction kinetics, reactivity factors, reaction mechanisms, typical substrates (including nucleophilic substitution and additions to unsaturated bonds), and experimental protocols for kinetic studies. I will emphasize analytical techniques and authoritative sources to ensure data integrity and select three sulfonyl chlorides for a comparative study. I'll outline a structure: introduction, theoretical discussion, a DOT diagram, a data table, an experimental setup/protocol section, and a results/discussion with citations.

Exploring Guide's Foundation

I'm now in the process of formulating a comprehensive guide on sulfonyl chloride reaction kinetics. I'm starting with broad searches to grasp the reactivity and reaction mechanisms of sulfonyl chlorides, which will help structure the introduction and theoretical background. Next, I'll investigate factors influencing reaction rates for the comparative study. Finally, I'll search for existing experimental methods to include in the guide.

Analyzing Reaction Kinetics

I'm now diving deeper, conducting extensive searches to grasp the nuances of sulfonyl chloride reaction kinetics. I'm focusing on reactivity, mechanisms, and experimental methods. The electronic and steric influences are becoming clearer, and I've tentatively selected tosyl, mesyl, and dansyl chlorides for the comparative study. I'm preparing to flesh out the experimental protocols section with analytical techniques and literature references.

Refining Kinetic Data Search

I'm now zeroing in on specific experimental data to populate the comparative analysis. I'm focusing my searches on detailed kinetics studies and protocols, particularly those using spectroscopic or chromatographic methods, to gain a deeper understanding of the experimental methodologies. I've also re-examined tosyl, mesyl, and dansyl chlorides, considering their electronic properties for a more comprehensive comparison.

Examining Initial Findings

I've established a good starting point. My early exploration confirms that sulfonyl chloride reactivity hinges on electronic and steric factors, as well as nucleophile type and solvent polarity. It seems a typical mechanism is involved.

Digging for Specific Data

I'm making progress, though currently only general information is available. I've confirmed the initial factors influencing reactivity and the common mechanism. I'm now focused on finding specific rate constants, activation parameters, and detailed experimental procedures for a comparative study. Tosyl chloride, mesyl chloride, and dansyl chloride were selected as candidates. I'm now analyzing results from a prior comprehensive search.

Assessing Data and Methodologies

I'm synthesizing the recent findings. The reactivity trends are clear, and I've selected good candidate sulfonyl chlorides. I am still prioritizing quantitative data and detailed procedures. NMR, UV-Vis, and HPLC are the key techniques. Now, the next step is assessing the results from prior comprehensive searches to find rate constants, activation parameters, and step-by-step experiment instructions.

A Senior Application Scientist's Guide to Validating Reaction Completion with Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the meticulous world of chemical synthesis, particularly within drug development, the confident assertion that a reaction has reached completion is paramount. An incomplete reaction can lead to complex purification challenges, reduced yields, and the presence of potentially harmful impurities. Spectroscopic techniques offer a powerful, often real-time, window into the molecular transformations occurring within a reaction vessel, providing the empirical data needed to declare a reaction complete.[1][2] This guide provides an in-depth comparison of the most common spectroscopic tools—UV-Vis, FTIR, NMR, and Mass Spectrometry—grounded in the principles of scientific integrity and practical, field-proven insights.

The Imperative of Reaction Monitoring

The goal of reaction monitoring is to track the concentration of reactants, intermediates, and products over time.[3] A reaction is considered complete when the concentration of the limiting reactant approaches zero and the product concentration reaches a stable plateau. In-situ (in the place) monitoring techniques are particularly valuable as they provide real-time data without disturbing the reaction, enabling a dynamic understanding of kinetics and mechanism.[1][4]

A Comparative Analysis of Spectroscopic Techniques

The choice of the ideal spectroscopic technique is dictated by the specific chemistry of the reaction.[5] Factors such as the nature of the chemical bonds being formed or broken, the presence of chromophores, and the complexity of the reaction mixture all play a crucial role in this decision.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle of Operation: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[6] This technique is particularly effective for reactions involving molecules with chromophores (parts of a molecule that absorb light), such as conjugated systems or aromatic rings.[3] The basis for its quantitative power is the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.[7][8][9][10][11]

Strengths:

  • High Sensitivity: Excellent for tracking reactants or products at low concentrations.

  • Cost-Effective and Simple: Instrumentation is widely available and relatively inexpensive.[12]

  • Kinetics Analysis: Ideal for determining reaction rates and orders by monitoring absorbance changes over time.[13][14][15][16]

Limitations:

  • Low Specificity: Many compounds can absorb in the same UV-Vis region, leading to spectral overlap in complex mixtures.

  • Limited Applicability: Only suitable for reactions where at least one component (reactant or product) is UV-Vis active.

Experimental Protocol: Monitoring a Reaction by UV-Vis Spectroscopy

  • Wavelength Selection: Identify the λ_max_ (wavelength of maximum absorbance) for a key reactant or product. This is crucial for maximizing sensitivity.

  • Prepare a Blank: Use the reaction solvent to zero the spectrophotometer. This corrects for any background absorbance from the solvent.

  • Initiate the Reaction: Start the chemical reaction in a separate vessel.

  • Time-Course Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture. It is often necessary to quench the reaction in the aliquot and dilute it to fall within the linear range of the Beer-Lambert law.[10][11]

  • Measure Absorbance: Measure the absorbance of each diluted aliquot at the predetermined λ_max_.

  • Data Analysis: Plot absorbance versus time. The reaction is complete when the absorbance value stabilizes, indicating that the concentration of the monitored species is no longer changing.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[17][18] It is an exceptional tool for identifying functional groups.[19][20] Reaction completion is validated by observing the disappearance of a characteristic vibrational band from a reactant's functional group (e.g., the C=O stretch of a ketone) and/or the appearance of a band from a product's functional group (e.g., the O-H stretch of an alcohol).[3][21]

Strengths:

  • High Specificity: Provides a unique "fingerprint" for molecules, making it excellent for tracking specific functional group transformations.[18]

  • Broad Applicability: Applicable to a wide range of organic reactions.

  • In-situ Monitoring: Fiber-optic probes allow for real-time monitoring directly within the reaction vessel.[22]

Limitations:

  • Solvent Interference: Some solvents, particularly water, have strong IR absorbance that can mask important regions of the spectrum.

  • Complex Spectra: The fingerprint region (below 1500 cm⁻¹) can be crowded and difficult to interpret in complex mixtures.

Experimental Protocol: In-situ FTIR Reaction Monitoring

  • Background Spectrum: Before initiating the reaction, acquire a background spectrum of the reaction solvent and any catalysts or reagents that will not change. This will be subtracted from subsequent spectra.[23]

  • Probe Insertion: Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.

  • Initiate Reaction: Add the limiting reagent to start the reaction.

  • Continuous Data Acquisition: Configure the FTIR software to collect spectra at regular intervals (e.g., every minute).

  • Data Analysis: Create a trend plot by tracking the intensity (peak height or area) of a characteristic reactant peak and a product peak over time.[21] The reaction is deemed complete when the reactant peak disappears and the product peak reaches a maximum, stable intensity.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H).[24] It provides detailed information about the structure and chemical environment of molecules.[25] For reaction monitoring, one tracks the disappearance of signals corresponding to the reactants and the simultaneous appearance of new signals for the products.[3]

Strengths:

  • Unmatched Structural Detail: Provides unambiguous structural information, confirming the formation of the desired product.

  • Quantitative Analysis (qNMR): The area under an NMR peak is directly proportional to the number of nuclei it represents, allowing for precise determination of the relative concentrations of reactants and products without the need for calibration curves.[26][27][28][29][30] This enables the calculation of conversion and yield directly from the spectrum.[31][32][33]

  • Versatility: Can be used for a vast array of reactions.

Limitations:

  • Lower Sensitivity: Compared to MS, NMR is less sensitive.

  • Time Scale: Acquiring a high-quality spectrum can take several minutes, which may not be suitable for very fast reactions.[25]

  • Cost and Complexity: NMR spectrometers are expensive and require specialized maintenance.

Experimental Protocol: Reaction Monitoring by ¹H NMR

  • Prepare the Sample: At a specific time point, take an aliquot from the reaction. Remove the solvent under vacuum.

  • Add Internal Standard: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (a compound with a simple spectrum that does not overlap with reactant or product signals).

  • Acquire Spectrum: Acquire the ¹H NMR spectrum.

  • Data Processing and Integration: Process the spectrum and carefully integrate the signals for the internal standard, a characteristic reactant peak, and a characteristic product peak.[30][32]

  • Calculate Conversion/Yield: Normalize the integrals based on the number of protons each signal represents.[31][34] The ratio of the normalized product integral to the internal standard integral allows for the calculation of the product's molar amount and thus the reaction yield.[33] Repeat at subsequent time points until the yield stabilizes.

Mass Spectrometry (MS)

Principle of Operation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[24] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for reaction monitoring. The reaction mixture is separated by the LC, and the MS detects the m/z of the eluting compounds. Completion is confirmed by the absence of the reactant's molecular ion peak and the presence of the product's molecular ion peak at the expected retention times.

Strengths:

  • Exceptional Sensitivity and Specificity: Can detect trace amounts of reactants, intermediates, and products with high confidence.[35]

  • Complex Mixture Analysis: The chromatographic separation allows for the analysis of individual components in a complex mixture.

  • Intermediate Detection: Ideal for identifying transient or short-lived intermediates.[35]

Limitations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Ionization Dependant: Compounds must be ionizable to be detected.

  • Less Inherently Quantitative: While quantitative workflows exist, they often require calibration with standards.

Experimental Protocol: LC-MS Reaction Monitoring

  • Method Development: Develop an LC method that can separate the key reactants and products.

  • Time-Course Sampling: At various time points, take an aliquot of the reaction, quench it, and dilute it appropriately.

  • Injection and Data Acquisition: Inject the sample into the LC-MS system.

  • Data Analysis (Extracted Ion Chromatogram): Generate an Extracted Ion Chromatogram (XIC or EIC) for the specific m/z values of the reactant and the product.[36][37][38] This provides a plot of the intensity of only that specific ion over time.

  • Determine Completion: Monitor the peak area in the XICs for the reactant and product over the time course of the reaction. The reaction is complete when the peak area for the reactant is negligible and the peak area for the product has plateaued.

Data Presentation and Summary

Table 1: Comparative Summary of Spectroscopic Techniques for Reaction Monitoring

FeatureUV-Vis SpectroscopyFTIR SpectroscopyNMR SpectroscopyMass Spectrometry (LC-MS)
Principle Electronic TransitionsMolecular VibrationsNuclear Spin TransitionsMass-to-Charge Ratio
Specificity LowHigh (Functional Groups)Very High (Structure)Very High (Molecular Weight)
Sensitivity HighModerateModerateVery High
Quantitation Good (with calibration)Semi-QuantitativeExcellent (qNMR)Good (with standards)
In-situ Capability Yes (Fiber Optic)Excellent (ATR Probes)Limited (Flow-NMR)Limited (Online Sampling)
Cost LowModerateHighHigh
Best For Reactions with chromophores, kineticsTracking functional group changesStructural confirmation, yield determinationComplex mixtures, trace analysis

Visualization of Workflows

General Workflow for Reaction Monitoring

The process of monitoring a reaction, regardless of the technique, follows a fundamental logical path.

G cluster_0 Phase 1: Setup & Initiation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Conclusion A Define Reaction & Select Technique B Prepare Reagents & Setup Apparatus A->B C Acquire Background/Blank B->C D Initiate Reaction C->D E Collect Spectroscopic Data at Timed Intervals (t1, t2...tn) D->E F Process & Analyze Spectra (e.g., Plot Intensity vs. Time) G Determine Endpoint: Reactant Depleted / Product Plateaued? F->G H Reaction Complete G->H Yes I Continue Monitoring G->I No I->E

Caption: General workflow for spectroscopic validation of reaction completion.

Decision Logic for Technique Selection

Choosing the right tool for the job is critical for efficient and accurate analysis. This decision tree outlines the thought process based on the reaction's characteristics.

G start Start: Need to Monitor Reaction q1 Does reaction involve change in conjugation or color? start->q1 q2 Does reaction involve a clear functional group change? q1->q2 No uvvis Use UV-Vis Spectroscopy q1->uvvis Yes q3 Is unambiguous structural proof & quantitative yield needed? q2->q3 No ftir Use FTIR Spectroscopy q2->ftir Yes q4 Is the mixture highly complex or sensitivity paramount? q3->q4 No nmr Use NMR Spectroscopy q3->nmr Yes ms Use LC-MS q4->ms Yes other Re-evaluate or consider other methods q4->other No

Caption: Decision tree for selecting the appropriate spectroscopic technique.

Conclusion

The validation of reaction completion is a non-negotiable step in modern chemical synthesis. Each spectroscopic technique offers a unique set of advantages and is suited to different types of chemical transformations. UV-Vis spectroscopy is a simple, sensitive method for reactions involving chromophores. FTIR provides unparalleled insight into functional group changes. NMR delivers definitive structural proof and accurate quantitation. Finally, LC-MS offers the highest sensitivity and specificity for analyzing complex mixtures. By understanding the core principles and practical workflows of these techniques, researchers can select the most appropriate tool to generate robust, reliable data, ensuring the integrity and efficiency of their synthetic processes.

References

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions.
  • Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. Journal of Magnetic Resonance.
  • In situ - Wikipedia.
  • Chen, X. Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
  • von Harbou, E. Quantitative NMR methods for reaction and process monitoring. RPTU.
  • Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online.
  • Using FTIR to Observe Chemical Reactions in Real Time. Thermo Fisher Scientific.
  • How to Identify Functional Groups in FTIR Spectra.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.
  • A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermedi
  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent.
  • A Guide to Quantit
  • Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. Thermo Fisher Scientific.
  • Spectroscopic Methods for Studying Reaction Mechanisms. IGI Global.
  • Mass chrom
  • How do we use absorbance to monitor the progress of a reaction? Homework.Study.com.
  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • How Do You Choose The Right Spectroscopy Technique? Chemistry For Everyone (YouTube).
  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY. Mass Spectrometry Reviews.
  • In-Situ Observation of Chemical Reactions. Oxford Instruments.
  • Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific.
  • How can I calculate %yield from 1H-NMR analysis using some reference standard?
  • Beer-Lambert Law. AP Chem Guide.
  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
  • How do you calculate the percent yield
  • 1H nmr yield help. Reddit.
  • To determine yield by NMR... Bartleby.
  • Monitoring of Reaction using IR Spectroscopy with Fiber Probe. JASCO Inc.
  • Beer Lambert Law. Ossila.
  • Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. Preprints.org.
  • Monitor Kinetics with FTIR Spectroscopy and Thermal D
  • Spectroscopic Techniques. In Biochemical Core Methods.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
  • Integration in NMR Spectroscopy. Chemistry Steps.
  • Application of Spectroscopy Techniques for Monitoring (Bio)
  • 10: Spectroscopic Methods. Chemistry LibreTexts.
  • A novel strategy for extracted ion chromatogram extraction to improve peak detection in UPLC-HRMS. Analytical Methods.
  • Beer-Lambert's Law: Principles and Applic
  • Spectroscopy Methods. analytica-world.com.
  • Beer–Lambert law - Wikipedia.
  • MoveTip #1: Skyline Quick Start: Extracted Ion Chrom
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.
  • Quality evaluation of extracted ion chromatograms and chromatographic peaks in liquid chromatography/mass spectrometry-based metabolomics data.
  • Thermo Scientific Chromeleon Extracted Ion Chromatogram (XIC). Thermo Fisher Scientific (YouTube).
  • FTIR Functional Group D

Sources

A-Comparative-Guide-to-the-Limitations-of-Methanedisulfonyl-Dichloride-in-Organic-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methanedisulfonyl dichloride, CH₂(SO₂Cl)₂, presents itself as a straightforward C1 building block for the introduction of the bis-sulfonyl moiety, a functional group of interest in medicinal chemistry and materials science. However, its practical application is fraught with significant challenges that can impede reaction efficiency, reproducibility, and safety. This guide provides a critical evaluation of the inherent limitations of this compound, grounded in its chemical properties and supported by experimental context. We will objectively compare its performance with more stable and selective alternatives, offering researchers and drug development professionals the insights needed to make informed decisions in reagent selection. Detailed experimental protocols and troubleshooting guides are provided to navigate the complexities of its use and to highlight the advantages of superior alternative reagents.

Chapter 1: The Theoretical Appeal of this compound

This compound (MDD) is, on paper, an attractive reagent. As a difunctional molecule, it offers a direct route to installing a methylene bridge between two sulfonyl groups, reacting with a variety of nucleophiles such as alcohols and amines to form corresponding sulfonates and sulfonamides.[1] The high electrophilicity of the sulfur centers, a consequence of the two attached chlorine atoms and oxygen atoms, suggests rapid and efficient reactions.[2] This reactivity has made it a consideration for synthesizing complex sulfonyl derivatives and heterocyclic compounds.[1][2]

However, the very properties that make it reactive also underpin its significant limitations in a practical laboratory setting.

Chapter 2: Critical Limitations in Synthetic Practice

The utility of a reagent is not measured by its reactivity alone, but by its selectivity, stability, and ease of handling. It is in these areas that this compound consistently falls short.

Extreme Hydrolytic Instability

The most immediate and significant drawback of this compound is its extreme sensitivity to moisture.[3][4] The sulfonyl chloride moieties react vigorously with water, including atmospheric humidity, leading to rapid decomposition.[3]

Consequences of Hydrolysis:

  • Reagent Decomposition: The reagent is consumed, reducing the effective concentration and leading to incomplete reactions.

  • Formation of Corrosive Byproducts: Hydrolysis generates methanedisulfonic acid and hydrochloric acid (HCl), which can promote undesired side reactions or degrade sensitive functional groups on the substrate.[2]

  • Safety Hazards: The release of toxic and corrosive HCl gas necessitates handling in a well-ventilated fume hood with stringent safety protocols.[1][3]

This high reactivity with water mandates the use of rigorously anhydrous solvents and inert atmosphere techniques (e.g., glovebox or Schlenk line), adding significant procedural complexity and cost.[5]

Lack of Selectivity and Over-Reactivity

The high electrophilicity of this compound often leads to a lack of selectivity, particularly with complex substrates bearing multiple nucleophilic sites.[2] While the goal may be to react with a specific primary amine, the reagent can readily react with secondary amines, alcohols, or even some activated aromatic systems, resulting in a complex mixture of products that are difficult to separate.

This indiscriminate reactivity complicates reaction design and often leads to lower yields of the desired product. The formation of multiple sulfonated species requires extensive chromatographic purification, which can be challenging for the often polar, high-molecular-weight products.

Challenges in Stoichiometric Control

Due to its difunctional nature, reactions with nucleophiles can lead to a mixture of mono- and di-substituted products. Achieving selective mono-substitution is exceptionally difficult and often requires high dilution or a large excess of the nucleophile, which may not be feasible if the nucleophile is a valuable or complex intermediate. Conversely, achieving complete di-substitution can be challenging without forcing conditions that may degrade the product.

Chapter 3: Superior Alternatives for Bis-Sulfonylation

Given the significant limitations of this compound, researchers should consider more stable and selective alternatives.

Methanedisulfonyl Fluoride (MDSF)

Sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts but remain sufficiently reactive for sulfonylation reactions.[6][7] This principle makes methanedisulfonyl fluoride a superior alternative to the dichloride.

Advantages of MDSF over MDD:

  • Enhanced Hydrolytic Stability: Sulfonyl fluorides are significantly less susceptible to hydrolysis, allowing for easier handling and more robust reaction conditions.[6][8] This often eliminates the need for strictly anhydrous conditions.

  • Controlled Reactivity: The lower reactivity of the S-F bond compared to the S-Cl bond allows for more selective reactions with stronger nucleophiles, reducing the formation of unwanted byproducts.[8]

Data Comparison: Hydrolytic Stability of Sulfonyl Halides

ReagentGeneral Stability in Protic SolventsHandling RequirementsReactivity Profile
This compound Very Low (rapid hydrolysis)[3]Strict anhydrous, inert atmosphere[1][5]Highly reactive, poor selectivity[2]
Methanedisulfonyl Fluoride High (resistant to hydrolysis)[6]Standard laboratory conditionsModerately reactive, good selectivity[8]
Sequential Functionalization Strategies

An alternative and often more controllable approach is to build the bis-sulfonamide moiety sequentially. This avoids the use of a highly reactive difunctional reagent altogether.

Workflow Comparison:

The diagram below illustrates the direct approach using this compound versus a more controlled, sequential approach.

G cluster_0 Direct Approach (MDD) cluster_1 Sequential Approach a1 2 eq. Amine (R-NH2) a3 Product Mixture (Mono-, Di-substituted, Byproducts) a1->a3 a2 This compound CH2(SO2Cl)2 a2->a3 b1 Amine (R-NH2) b3 Intermediate (R-NHSO2CH3) b1->b3 b2 Methanesulfonyl Chloride CH3SO2Cl b2->b3 b4 Deprotonation & Alkylation (e.g., NaH, CH2Br2) b3->b4 b5 Desired Product (R-NHSO2)2CH2 b4->b5

Caption: Comparison of synthetic routes to bis-sulfonamides.

This sequential method involves first reacting the amine with a simple monosulfonyl chloride like methanesulfonyl chloride, followed by deprotonation and coupling of two equivalents of the resulting sulfonamide with a methylene bridging agent (e.g., dibromomethane). This strategy offers superior control and generally leads to cleaner reactions and higher yields of the desired product.

Chapter 4: Experimental Protocols and Best Practices

While the use of alternatives is strongly recommended, situations may arise where this compound is required. In such cases, adherence to strict experimental protocols is critical.

Mandatory Safety and Handling Protocol for this compound

This compound is corrosive, toxic, and a lachrymator.[1][3][5] All manipulations must be performed in a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., neoprene over nitrile).

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

Handling and Storage:

  • Store the reagent in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and oxidizing agents.[3]

  • Use only oven-dried or flame-dried glassware.

  • All solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

  • Conduct all transfers and reactions under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

General Experimental Protocol for Reaction with an Amine

This protocol provides a general guideline for the reaction of this compound with a primary amine. Note: Optimization will be required for specific substrates.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.

  • Reagents: Dissolve the amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[9]

  • Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[9]

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[9]

  • Workup: Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: The crude product will likely require purification by flash column chromatography.

Troubleshooting Guide for Reactions with this compound

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield Reagent decomposition due to moisture.Ensure all glassware, solvents, and reagents are strictly anhydrous.[5]
Low nucleophilicity of the substrate.Consider a more forcing, non-nucleophilic base or higher reaction temperatures (use with caution).
Complex Product Mixture Lack of selectivity.Use high dilution to favor intramolecular cyclization if desired, or a large excess of nucleophile for mono-substitution.
Reaction temperature too high.Maintain strict temperature control (0 °C or below) during the addition of the reagent.[9]
Starting Material Remains Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature.
Incomplete addition of the reagent.Ensure the dropping funnel is not clogged and the full equivalent has been added.

Conclusion

While this compound is a conceptually simple bis-sulfonylating agent, its extreme reactivity, hydrolytic instability, and lack of selectivity present substantial practical limitations for organic synthesis. These drawbacks often lead to complex reaction mixtures, low yields, and significant handling challenges. For researchers in the pharmaceutical and chemical industries, alternative reagents like methanedisulfonyl fluoride or the adoption of sequential synthesis strategies offer far more reliable, controllable, and safer pathways to the desired bis-sulfonated products. By understanding the inherent limitations of this compound, scientists can make more strategic choices in reagent selection, ultimately leading to more efficient and successful synthetic outcomes.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • BenchChem. (2025). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. BenchChem.
  • BenchChem. (2025). The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide. BenchChem.
  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • BenchChem. (2025). Methanesulfonamide, N-(trimethylsilyl)- synthesis from methanesulfonyl chloride. BenchChem.
  • NIH. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • Zhou, W., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Organic Syntheses Procedure.
  • Xu, X.-X., et al. (2006). Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications. CHINESE J ORG CHEM.
  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Organic Syntheses Procedure.
  • Beilstein Journals. (2018). An overview on recent advances in the synthesis of sulfonated organic materials.... Beilstein Journals.
  • Penketh, P. G., et al. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. PubMed.
  • NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Organic Syntheses Procedure.
  • LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride. LookChem.
  • AFINITICA. (n.d.). Sulfonation of aromatic and heterocyglic compounds with bis(trimethylsilyl) sulfate. AFINITICA.
  • Beilstein Journals. (n.d.). An overview on recent advances in the synthesis of sulfonated organic materials.... Beilstein Journals.
  • BenchChem. (2025). A Comparative Guide to Derivatization Reagents: Perfluorobutylsulfonyl Fluoride vs. Dansyl Chloride. BenchChem.

Sources

A Researcher's Guide to Modern Bis-Sulfonamide Synthesis: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Synthetic Challenges of Bis-Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in blockbuster drugs stems from its unique physicochemical properties: it is a stable, effective hydrogen bond donor and acceptor, and often serves as a bioisostere for carboxylic acids, enhancing pharmacokinetic profiles.[1][2] Bis-sulfonamides, compounds bearing two sulfonamide moieties, are of particular interest as they are utilized as ligands in asymmetric catalysis and as key structural motifs in various therapeutic agents.[3][4]

The classical and most established route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][5] While effective, this method is fraught with challenges that resonate with the modern emphasis on green and sustainable chemistry. Sulfonyl chlorides are often unstable, moisture-sensitive, and their synthesis can require harsh, corrosive reagents like chlorosulfonic acid, limiting functional group tolerance and posing significant safety and environmental concerns.[1][6][7]

This guide provides a comparative overview of modern, alternative reagents and methodologies for the synthesis of bis-sulfonamides. We will delve into the mechanistic underpinnings of these approaches, present comparative experimental data, and offer detailed protocols to empower researchers in drug discovery and chemical synthesis to make more informed, efficient, and sustainable choices.

Shifting the Paradigm: A Comparative Look at Synthesis Strategies

The limitations of the sulfonyl chloride-based approach have spurred the development of innovative strategies for N-S bond formation. These modern methods often leverage milder conditions, more readily available starting materials, and novel activation pathways, offering distinct advantages in terms of scope, efficiency, and environmental impact.

G Sulfonyl Chlorides Sulfonyl Chlorides Bis-Sulfonamide Synthesis Bis-Sulfonamide Synthesis Sulfonyl Chlorides->Bis-Sulfonamide Synthesis + Amines (Base) SO2 Surrogates SO2 Surrogates SO2 Surrogates->Bis-Sulfonamide Synthesis + Amines + Aryl Halides/Boronic Acids (Catalyst) Electrochemical Synthesis Electrochemical Synthesis Electrochemical Synthesis->Bis-Sulfonamide Synthesis from Thiols/Arenes + Amines Catalytic Methods Catalytic Methods Catalytic Methods->Bis-Sulfonamide Synthesis from Alcohols + Sulfonamides Mechanochemistry Mechanochemistry Mechanochemistry->Bis-Sulfonamide Synthesis Solvent-free Aqueous Synthesis Aqueous Synthesis Aqueous Synthesis->Bis-Sulfonamide Synthesis Green Solvent

Caption: Overview of traditional vs. alternative approaches to bis-sulfonamide synthesis.

Sulfur Dioxide (SO₂) Surrogates: Taming a Gaseous Reagent

Gaseous sulfur dioxide is a fundamental building block for sulfonyl groups, but its hazardous nature makes it impractical for many laboratory settings.[8] Solid, stable SO₂ surrogates have emerged as transformative reagents, enabling the safe and efficient incorporation of the SO₂ moiety.

DABSO: A Versatile and Widely Used Surrogate

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a bench-stable solid that has gained significant traction as an SO₂ surrogate.[9] It allows for the one-pot synthesis of sulfonamides from organometallic reagents (Grignard or organolithium reagents) or aryl boronic acids, an amine, and an oxidant.[8][10] This approach bypasses the need for pre-formed sulfonyl chlorides, significantly broadening the accessible chemical space.

A particularly powerful application is the palladium-catalyzed three-component reaction of aryl boronic acids, amines, and DABSO.[11] This method exhibits broad functional group tolerance and can be extended to a variety of amines.

Workflow for DABSO-based Sulfonamide Synthesis:

G Start Aryl Boronic Acid + DABSO + Amine Catalyst Pd Catalyst Cu(II) Oxidant Start->Catalyst Reaction One-pot Reaction (e.g., in Dioxane, 80°C) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Sulfonamide Product Workup->Product

Caption: General workflow for Pd-catalyzed sulfonamide synthesis using DABSO.

Inorganic Sulfites: A Cost-Effective and Green Alternative

Inorganic sulfites, such as potassium metabisulfite (K₂S₂O₅), are inexpensive, readily available, and serve as excellent SO₂ surrogates in sulfonylation reactions.[12] These reagents can be used in transition-metal-catalyzed or radical-mediated processes to generate a variety of sulfonyl compounds, including sulfonamides.[12] For example, a copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and K₂S₂O₅ provides a direct route to N-arylsulfonamides.[11]

Electrochemical Synthesis: A Greener Approach Driven by Electricity

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, replacing chemical oxidants with electricity.[13] Several electrochemical methods for sulfonamide synthesis have been developed, offering mild reaction conditions and high atom economy.

One notable approach involves the oxidative coupling of readily available thiols and amines.[5][14] This method is fast, often completed in minutes, requires no sacrificial reagents or catalysts, and produces hydrogen gas as the only byproduct.[5] The broad substrate scope includes various functionalized thiols and amines, including amino acids, without racemization.[14]

A conceptually different electrochemical strategy enables the direct synthesis of sulfonamides from non-prefunctionalized arenes, SO₂, and amines.[15][16] This C-H activation approach is highly convergent and avoids the need for pre-functionalized starting materials, making it a very attractive and atom-economical process.[15]

Comparative Data: Electrochemical vs. Traditional Synthesis

ParameterTraditional (Sulfonyl Chloride)Electrochemical (Thiol + Amine)
Starting Materials Arenes, Chlorosulfonic Acid, AminesThiols, Amines
Reagents Corrosive acids, unstable intermediatesElectricity
Byproducts HCl, saltsH₂
Reaction Time Hours to daysMinutes to hours[5]
Conditions Often harsh (heat, strong acid)Mild, room temperature
Yields VariableGenerally good to excellent[14]

Catalytic and Mechanochemical Innovations

Domino Dehydrogenation-Coupling-Hydrogenation

A novel approach utilizing a nano-ruthenium on magnetite (nano-Ru/Fe₃O₄) catalyst enables the direct coupling of alcohols and sulfonamides.[17] This environmentally benign method proceeds via a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct.[17] The magnetic nature of the catalyst allows for easy separation and recycling, adding to its green credentials.[17]

Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry, or ball-milling, offers a solvent-free alternative for chemical synthesis, reducing waste and often enhancing reaction rates.[18] A one-pot, two-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides. The process involves a tandem oxidation-chlorination followed by amination, utilizing cost-effective and environmentally friendly reagents like solid sodium hypochlorite.[18]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of a Bis-Sulfonamide (General Procedure)

This protocol is a generalized representation based on the principles described in the literature.[5][14]

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a carbon anode and an iron cathode.

  • Electrolyte Solution: Prepare a solution of the diamine (1.0 eq), the corresponding thiol (2.2 eq), and a supporting electrolyte such as tetramethylammonium tetrafluoroborate (Me₄NBF₄) in a mixture of acetonitrile and 0.3 M HCl.

  • Electrolysis: Apply a constant current to the cell and conduct the electrolysis at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired bis-sulfonamide.

Protocol 2: Synthesis of a Bis-Sulfonamide using a Sulfonyl Chloride in Water (Greener Approach)

This protocol is adapted from a literature procedure emphasizing environmentally benign conditions.[6][19]

  • Reaction Setup: To a flask containing a stirred solution of the diamine (1.0 eq) in water, add sodium carbonate (2.2 eq).

  • Reagent Addition: Add a solution of the desired arylsulfonyl chloride (2.1 eq) in a minimal amount of a water-miscible organic solvent (e.g., acetone) dropwise to the aqueous solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Product Isolation: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Often, this procedure yields a product of high purity without the need for further chromatographic purification.[6]

Conclusion and Future Outlook

The synthesis of bis-sulfonamides has evolved significantly from its reliance on traditional sulfonyl chloride chemistry. The alternative reagents and methodologies presented in this guide—from stable SO₂ surrogates and elegant electrochemical approaches to innovative catalytic and mechanochemical strategies—offer a diverse toolkit for the modern researcher. These methods not only provide access to a wider range of molecular architectures but also align with the critical principles of green and sustainable chemistry by minimizing hazardous reagents, reducing waste, and improving overall efficiency. As the demand for novel sulfonamide-containing compounds continues to grow, the adoption of these modern synthetic strategies will be paramount in accelerating discovery while upholding environmental stewardship.

References

  • Warren, J. J., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Blum, S. P., et al. (2021). Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO₂, and Amines. Angewandte Chemie International Edition.
  • He, L., et al. (2014). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe₃O₄. ACS Sustainable Chemistry & Engineering.
  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry.
  • Chemistry World. (2021). Electrochemistry enables new, greener route to aromatic sulfonamides.
  • Ghorbani-Vaghei, R., et al. (2014). Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids. The Journal of Organic Chemistry.
  • Salis, A., et al. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules.
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University.
  • Blatch, A. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
  • Caddick, S., et al. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Královas, K., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science.
  • ResearchGate. (2018). Mono- and bis-sulfonamide synthesis via direct sulfochlorination.
  • Wu, J., et al. (2020). Recent Advances in Iodine-Promoted C-S/N-S Bonds Formation. Chemistry – A European Journal.
  • Rayner, C. M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters.
  • Mondal, S., & Guchhait, S. K. (2017). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Wang, P., et al. (2023). Advances in S–N bond formation via electrochemistry: a green route utilizing diverse sulfur and nitrogen sources. Green Chemistry.
  • Procter, D. J., et al. (2024). Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO₂ Transfer. Chemistry – A European Journal.
  • Stockman, R. A., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry.
  • Hashtroudi, M. S., et al. (2022). DABSO as a SO₂ gas surrogate in the synthesis of organic structures. Organic & Biomolecular Chemistry.
  • Research Trends. (2007). Application of mono- and bis-sulfonamides in asymmetric catalysis.
  • Willis, M. C., et al. (2014). Combining Organometallic Reagents, the Sulfur Dioxide Surrogate DABSO, and Amines: A One-Pot Preparation of Sulfonamides, Amenable to Array Synthesis. Angewandte Chemie International Edition.
  • ResearchGate. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Wu, J., et al. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Chemical Communications.
  • Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Angewandte Chemie International Edition.
  • Johnson, D. S., et al. (2010). Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1). Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2022). Synthesis of α,α‐bis‐sulfonamide derivative 4 from 1 c and 2 c.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • Li, Y., et al. (2019). Construction of N–S and C–N Bonds from Reactions of Benzofuroxans with DMSO or THF. ACS Omega.
  • CORE. (2010). Synthetic approaches to biologically active sulfonates and sulfonamides.
  • Lu, C. C., et al. (2021). N-N Bond Formation Through N-H Dehydrocoupling. ChemRxiv.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Shaik, S., et al. (2005). Classical Valence Bond Approach by Modern Methods. Chemical Reviews.

Sources

The Industrial Chemist's Compass: A Cost-Benefit Analysis of Methanedisulfonyl Dichloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of a sulfonating agent is a critical decision with far-reaching implications for process efficiency, product quality, and overall manufacturing cost. While workhorse reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are well-established, Methanedisulfonyl Dichloride (MDD), with its bifunctional nature, presents a unique value proposition. This guide offers an in-depth cost-benefit analysis of utilizing MDD in large-scale synthesis, providing a comparative framework against its primary alternatives, supported by available data and established chemical principles.

The Contenders: A Physicochemical Overview

A foundational understanding of the physical and chemical properties of these reagents is paramount for any large-scale synthesis consideration.

PropertyThis compound (MDD)Methanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
CAS Number 5799-68-8[1]124-63-098-59-9
Molecular Formula CH₂Cl₂O₄S₂[1]CH₃SO₂ClC₇H₇ClO₂S[2]
Molecular Weight 213.06 g/mol [1]114.55 g/mol 190.65 g/mol
Appearance Colorless to yellowish liquidColorless liquid[3]White crystalline solid[2]
Boiling Point 138°C @ 15 mmHg[4]161°C @ 760 mmHg[4]134°C @ 10 mmHg
Density ~1.939 g/cm³~1.48 g/mL @ 25°C~1.33 g/cm³
Reactivity Highly reactive bifunctional electrophile[4]Highly reactive monofunctional electrophile[5]Moderately reactive monofunctional electrophile[5]

The Cost Analysis: A Multifaceted Perspective

A comprehensive cost analysis extends beyond the initial purchase price of the reagent. It encompasses factors such as reaction efficiency, throughput, safety, and waste management.

Reagent Procurement Costs

The upfront cost of the sulfonating agent is a primary consideration in large-scale manufacturing. The following table provides an estimated price range based on currently available data. It is important to note that bulk pricing is subject to significant negotiation with suppliers.

ReagentEstimated Price Range (per kg)
This compound (MDD)$53.40 - $201.40 (based on 5g and 25g pricing)[6]
Methanesulfonyl Chloride (MsCl)$100 - $390 (with some indications of bulk pricing as low as $2.37/kg in import data)[7][8]
p-Toluenesulfonyl Chloride (TsCl)$43.70 - $112.00

Expert Insight: While MDD may appear more expensive at a lab scale, its bifunctional nature means that one mole of MDD can potentially react with two moles of a substrate, a factor that must be considered in the overall cost equation for certain applications.

Process Efficiency and Throughput

The efficiency of a chemical process is a major driver of its overall cost. This includes reaction yield, purity of the final product, and the time required for the reaction to complete.

MDD's Potential Advantage: The two sulfonyl chloride groups in MDD offer the potential for creating complex molecules in fewer steps, which can lead to significant cost savings in terms of reduced reaction times, solvent usage, and labor. For instance, in the synthesis of certain bis-sulfonamides, MDD can act as a single-step cross-linking agent.

Comparative Reactivity:

  • MDD: The presence of two electron-withdrawing sulfonyl chloride groups makes MDD a highly reactive electrophile. This high reactivity can lead to faster reaction rates and potentially lower reaction temperatures, reducing energy costs.[4]

  • MsCl: As a small, sterically unhindered molecule, MsCl is also highly reactive and is often preferred for its rapid reaction rates in forming sulfonamides and sulfonate esters.[5]

  • TsCl: The aromatic ring in TsCl provides some steric hindrance and electronic effects that make it generally less reactive than MsCl.[5] This can be an advantage in reactions requiring greater selectivity.

Waste Management and Environmental Costs

The environmental impact and associated costs of waste disposal are increasingly important considerations in chemical manufacturing. All three sulfonyl chlorides react with water to produce corrosive byproducts (hydrochloric acid and the corresponding sulfonic acid), which require neutralization and proper disposal.

The choice of reagent can influence the overall process mass intensity (PMI), a key metric for evaluating the environmental footprint of a manufacturing process. A more efficient reaction with higher yields will generally result in a lower PMI and reduced waste disposal costs. The potential for MDD to facilitate multi-step syntheses in a single step could lead to a significant reduction in PMI.

Process Safety Management (PSM) Costs

All sulfonyl chlorides are hazardous materials that require careful handling and robust process safety management (PSM) programs to prevent accidental releases.[9] The costs associated with implementing and maintaining a PSM program, including specialized equipment, personal protective equipment (PPE), and employee training, are a significant component of the overall manufacturing cost.[10][11] While the fundamental safety precautions are similar for all three reagents, the higher reactivity of MDD and MsCl may necessitate more stringent control measures, potentially impacting PSM costs.

The Benefit Analysis: Performance and Application

The "benefit" of a particular reagent is measured by its performance in achieving the desired chemical transformation with high yield, purity, and efficiency.

Synthesis of Sulfonamides

The formation of sulfonamides is a cornerstone of medicinal chemistry.[12]

  • MDD: Offers the unique ability to synthesize bis-sulfonamides in a single step, which can be advantageous for creating specific molecular architectures.

  • MsCl & TsCl: Are widely used for the synthesis of monosulfonamides. The choice between them often depends on the desired properties of the final product, with the tosyl group offering more crystallinity and the mesyl group being more readily cleaved.

Formation of Sulfonate Esters

Sulfonate esters are important intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions.

  • MDD: Can be used to create bis-sulfonate esters, which can serve as cross-linking agents.

  • MsCl & TsCl: Are standard reagents for converting alcohols to their corresponding sulfonate esters. The choice often depends on the desired reactivity of the leaving group.

Experimental Protocols and Workflows

To provide a practical context for this analysis, the following are generalized, step-by-step methodologies for the synthesis of a sulfonamide using each of the three reagents.

General Sulfonamide Synthesis Workflow

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification Dissolve Amine\nin Solvent Dissolve Amine in Solvent Add Base Add Base Dissolve Amine\nin Solvent->Add Base Cool Reaction\nMixture Cool Reaction Mixture Add Base->Cool Reaction\nMixture Slowly Add\nSulfonyl Chloride Slowly Add Sulfonyl Chloride Cool Reaction\nMixture->Slowly Add\nSulfonyl Chloride Stir at Room\nTemperature Stir at Room Temperature Slowly Add\nSulfonyl Chloride->Stir at Room\nTemperature Quench with\nAqueous Acid Quench with Aqueous Acid Stir at Room\nTemperature->Quench with\nAqueous Acid Extract with\nOrganic Solvent Extract with Organic Solvent Quench with\nAqueous Acid->Extract with\nOrganic Solvent Wash and Dry\nOrganic Layer Wash and Dry Organic Layer Extract with\nOrganic Solvent->Wash and Dry\nOrganic Layer Purify by\nCrystallization or\nChromatography Purify by Crystallization or Chromatography Wash and Dry\nOrganic Layer->Purify by\nCrystallization or\nChromatography

Caption: Generalized workflow for sulfonamide synthesis.

Protocol for Sulfonamide Synthesis using Methanesulfonyl Chloride (MsCl):

  • Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add methanesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials.

  • Purify the resulting sulfonamide by crystallization or column chromatography.

Note: The protocols for MDD and TsCl would be similar, with adjustments to stoichiometry for MDD and potentially longer reaction times or higher temperatures for TsCl due to its lower reactivity.

Logical Framework for Reagent Selection

The decision to use MDD, MsCl, or TsCl is a multifactorial one. The following diagram illustrates the logical relationships influencing this choice.

cluster_0 Decision Factors cluster_1 Reagent Choice cluster_2 Key Considerations Target Molecule\nStructure Target Molecule Structure Bifunctionality Bifunctionality Target Molecule\nStructure->Bifunctionality Desired Reactivity\n& Selectivity Desired Reactivity & Selectivity High Reactivity High Reactivity Desired Reactivity\n& Selectivity->High Reactivity Moderate Reactivity Moderate Reactivity Desired Reactivity\n& Selectivity->Moderate Reactivity Process Scale Process Scale Cost-Effectiveness Cost-Effectiveness Process Scale->Cost-Effectiveness Safety & Handling Safety & Handling Process Scale->Safety & Handling Waste Management Waste Management Process Scale->Waste Management Cost Constraints Cost Constraints Cost Constraints->Cost-Effectiveness Methanedisulfonyl\nDichloride (MDD) Methanedisulfonyl Dichloride (MDD) Methanesulfonyl\nChloride (MsCl) Methanesulfonyl Chloride (MsCl) p-Toluenesulfonyl\nChloride (TsCl) p-Toluenesulfonyl Chloride (TsCl) Bifunctionality->Methanedisulfonyl\nDichloride (MDD) High Reactivity->Methanesulfonyl\nChloride (MsCl) Moderate Reactivity->p-Toluenesulfonyl\nChloride (TsCl) Cost-Effectiveness->Methanesulfonyl\nChloride (MsCl) Cost-Effectiveness->p-Toluenesulfonyl\nChloride (TsCl) Safety & Handling->Methanedisulfonyl\nDichloride (MDD) Safety & Handling->Methanesulfonyl\nChloride (MsCl) Safety & Handling->p-Toluenesulfonyl\nChloride (TsCl) Waste Management->Methanedisulfonyl\nDichloride (MDD) Waste Management->Methanesulfonyl\nChloride (MsCl) Waste Management->p-Toluenesulfonyl\nChloride (TsCl)

Caption: Decision matrix for selecting a sulfonating agent.

Conclusion: A Strategic Choice

The selection of a sulfonating agent for large-scale synthesis is not a one-size-fits-all decision.

  • This compound (MDD) emerges as a specialized reagent with the potential for significant cost and efficiency benefits in the synthesis of specific, often complex, molecules requiring bifunctional cross-linking. Its high reactivity can be a double-edged sword, demanding precise process control.

  • Methanesulfonyl Chloride (MsCl) remains the go-to reagent for many applications due to its high reactivity, generally lower cost in bulk, and extensive body of literature supporting its use.[5]

  • p-Toluenesulfonyl Chloride (TsCl) offers a more moderate reactivity profile, which can be advantageous for reactions requiring higher selectivity. Its solid nature can also simplify handling in some large-scale operations.

Ultimately, the optimal choice depends on a thorough evaluation of the target molecule's structure, the desired process economics, and the specific capabilities of the manufacturing facility. A careful cost-benefit analysis, considering all the factors outlined in this guide, will empower researchers and drug development professionals to make the most informed and strategic decision for their large-scale synthesis needs.

References

  • Goh, Y. M., & Arellano-Garcia, H. (2015). The Real Cost of Process Safety—A Clear Case for Inherent Safety. Process Safety and Environmental Protection, 98, 23-33.
  • ChemSrc. This compound. [Link]
  • American Institute of Chemical Engineers. (2003). The Business Case for Process Safety. Center for Chemical Process Safety.
  • Ingenero. (2025, August 11). How Chemical Process Design Affects Production Cost and Quality. [Link]
  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs.
  • Bridges, W. G. (1994). The Cost and Benefits of Process Safety Management: Industry Survey Results. Process Safety Progress, 13(1), 47-53.
  • Zhou, J., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2758.
  • IndiaMART. Methanesulfonyl Chloride Msc 124-63-0. [Link]
  • A. B. Enterprises. Methane Sulphonyl Chloride. [Link]
  • TradeIndia.
  • Rogers, L. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1081-1090.
  • Ingenero. (2025, January 23). Chemical Process Safety Management: Challenges & Solutions. [Link]
  • Zauba. Methanesulfonyl Chloride Imports. [Link]
  • Kurpil, B., et al. (2018). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
  • PW Consulting. (2025, May 13). Sulfonamide API Market. [Link]
  • Chemithon.
  • IMARC Group. Sulfamethoxazole Production Cost Analysis & Profitability. [Link]
  • U.S. Environmental Protection Agency. (1975). Industrial Chemicals Solid Waste Generation - The Significance Of Process Resource Recovery And Improved Disposal.
  • Al-Hussain, S. A., & Al-Obaidi, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 28(1), 1-13.
  • City of Elk Grove. Vendors shall submit prices for recycling, disposal, or treatment methods listed for each waste quantity. [Link]
  • Missouri S&T. Hazardous Waste Management: Chemical Waste Disposal Costs. [Link]
  • U.S. Environmental Protection Agency. Sulfuric Acid Plants: New Source Performance Standards (NSPS). [Link]
  • Zauxi. Sulfonyl Chloride Production Line. [Link]
  • Fortune Business Insights. (2024). Sulfonamides Market Size, Share | Growth Report. [Link]
  • City of Elk Grove.
  • Cognitive Market Research. Sulfonamides Market Analysis 2025. [Link]
  • U.S. Environmental Protection Agency. (2023, April 24). Final approval of Michigan Revisions to Part 4 SO2 Rules.
  • Nixon Peabody. (2026, January 5).
  • U.S. Environmental Protection Agency. (2022, February 10). Air Plan Approval; Arizona; Maricopa County Air Quality Department. Federal Register, 87(28).

Sources

Stability Showdown: A Comparative Guide to Mesylates and Tosylates Under Various Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the chemical sciences, particularly those navigating the intricate pathways of drug development and complex molecule synthesis, the choice of a leaving group is a pivotal decision that can dictate the success of a synthetic strategy. Among the arsenal of available options, sulfonate esters, most notably mesylates (methanesulfonates) and tosylates (p-toluenesulfonates), have earned their place as indispensable tools. Their utility is a testament to a finely tuned balance of reactivity and stability. An optimal leaving group must be sufficiently labile to be displaced under specific reaction conditions, yet robust enough to withstand a variety of other chemical environments encountered during a multi-step synthesis.

This guide offers an in-depth, evidence-based comparison of the stability of mesylates and tosylates. By dissecting their behavior under diverse conditions, from aggressive pH ranges to thermal stress, we aim to equip researchers with the insights needed to make informed, strategic decisions. This will ultimately lead to enhanced reaction yields, minimized byproduct formation, and more reliable and reproducible synthetic outcomes.

The Tale of Two Sulfonates: A Structural and Electronic Overview

The efficacy of both mesylates and tosylates as leaving groups stems from the profound stability of the resulting sulfonate anion after displacement. This stability is a direct consequence of charge delocalization across the three oxygen atoms via resonance, which renders the conjugate acids (methanesulfonic acid and p-toluenesulfonic acid) exceptionally strong.[1]

The fundamental distinction between these two functional groups lies in the organic substituent attached to the sulfonyl core: a compact methyl group in the mesylate and a more complex p-tolyl group in the tosylate. This seemingly minor difference gives rise to distinct steric and electronic properties that influence their stability and reactivity.

  • Mesylate (MsO-) : Characterized by the methanesulfonyl group, the mesylate is sterically less encumbered. This can translate to faster reaction kinetics in nucleophilic substitution reactions, especially when the electrophilic carbon is sterically accessible.

  • Tosylate (TsO-) : The p-toluenesulfonyl group incorporates an aromatic ring, which introduces additional electronic factors and significantly increases its bulk. The p-tolyl group is weakly electron-donating, which can subtly modulate the electrophilicity of the sulfonate ester. A significant practical advantage of the tosyl group is its tendency to impart crystallinity to derivatives, often making them easier to purify by recrystallization and handle as stable, well-defined solids.

G cluster_mesylate Mesylate (MsO-) cluster_tosylate Tosylate (TsO-) Mesylate_Struct R-O-S(=O)₂-CH₃ Mesylate_Anion ⁻O-S(=O)₂-CH₃ (Resonance Stabilized Anion) Mesylate_Struct->Mesylate_Anion Nucleophilic Displacement Tosylate_Struct R-O-S(=O)₂-C₆H₄-CH₃ Tosylate_Anion ⁻O-S(=O)₂-C₆H₄-CH₃ (Resonance Stabilized Anion) Tosylate_Struct->Tosylate_Anion Nucleophilic Displacement

Figure 1. Comparison of the structures of mesylate and tosylate groups and their respective resonance-stabilized anions formed upon nucleophilic displacement.

Stability Under a Gauntlet of Chemical Conditions

While both mesylates and tosylates are lauded for their general stability, their performance can diverge under specific chemical stresses. A comprehensive understanding of these differences is crucial for strategic planning in multi-step syntheses.

Thermal Stability

Both functional groups demonstrate commendable thermal stability. However, tosylates, due to their higher molecular weight and more rigid structure, often manifest as crystalline solids with higher melting points compared to their mesylate counterparts. This can translate to slightly enhanced thermal stability, particularly in the solid state. At elevated temperatures, both can be prone to elimination reactions if a β-hydrogen is present.

Stability Across the pH Spectrum

The hydrolytic stability of sulfonate esters is a critical consideration, especially during aqueous workups or reactions conducted in protic solvents.

  • Acidic Conditions : Mesylates and tosylates are generally stable in moderately acidic environments, allowing for the selective removal of acid-labile protecting groups in their presence.[2] However, under more forcing acidic conditions (e.g., refluxing in 6M HCl), both are susceptible to hydrolysis, which regenerates the parent alcohol.[2] The presence of water significantly accelerates this hydrolysis.[3]

  • Basic Conditions : In the presence of non-nucleophilic bases such as triethylamine or pyridine, both groups are highly stable. However, they can be cleaved by strong, nucleophilic bases like NaOH or KOH, particularly at elevated temperatures, through a nucleophilic attack on the sulfur atom or the α-carbon. Detailed studies on the alkaline hydrolysis of sulfonate esters reveal a complex interplay of factors influencing reaction rates.[4]

Behavior Towards Nucleophiles

The primary role of mesylates and tosylates is to serve as excellent leaving groups in the presence of nucleophiles. Their stability in this context is intentionally low. The relative rate of Sₙ2 reactions often serves as a proxy for their leaving group ability. Experimental data indicates that mesylate is a slightly better leaving group than tosylate in Sₙ2 reactions.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Reaction Rate
Mesylate Methanesulfonic acid~ -1.91.00
Tosylate p-Toluenesulfonic acid~ -2.80.70
Data compiled from multiple sources. The relative rates are indicative and can vary with substrate and reaction conditions.[5]

This suggests that the mesylate anion is marginally more stable and a better leaving group, consistent with the slightly lower pKa of its conjugate acid.[5]

Stability in Oxidative and Reductive Environments

A key advantage of sulfonate esters is their remarkable stability towards a broad spectrum of common oxidizing and reducing agents.

  • Oxidizing Agents : They are inert to common oxidants like pyridinium chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin periodinane, allowing for the oxidation of other functionalities within the molecule without affecting the sulfonate ester.

  • Reducing Agents : Mesylates and tosylates are stable to most hydride-based reducing agents, such as NaBH₄ and LiAlH₄. They also withstand catalytic hydrogenation conditions (e.g., H₂ on Pd/C). This chemical orthogonality is a cornerstone of their utility in complex synthetic sequences.

A Practical Guide to Stability Assessment: Experimental Protocols

To empirically evaluate and compare the stability of mesylates and tosylates, a well-designed kinetic study is indispensable. The following outlines a general workflow and a specific protocol for assessing hydrolytic stability.

General Workflow for Kinetic Stability Studies

Figure 2. A systematic workflow for the comparative kinetic analysis of mesylate and tosylate stability.

Detailed Protocol for Assessing Hydrolytic Stability in Basic Media

This protocol provides a step-by-step method for comparing the stability of a model primary mesylate and tosylate in a basic aqueous solution, monitored by HPLC.

I. Materials and Reagents:

  • 1-Octyl mesylate

  • 1-Octyl tosylate

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • 0.1 M NaOH aqueous solution

  • 0.1 M Hydrochloric acid (HCl) solution (for quenching)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostated water bath or heating block

  • Autosampler vials

II. Experimental Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare 10 mM stock solutions of 1-octyl mesylate and 1-octyl tosylate in acetonitrile.

  • Reaction Setup:

    • For each compound, label a series of autosampler vials for each time point (e.g., t=0, 30, 60, 120, 240, 480 minutes).

    • In a separate vessel, pre-heat the 0.1 M NaOH solution to the desired reaction temperature (e.g., 60 °C) in a thermostated water bath.

  • Initiation of the Reaction and Sampling:

    • To initiate the experiment, add 900 µL of the pre-heated 0.1 M NaOH to a vial.

    • Add 100 µL of the 10 mM stock solution of the sulfonate ester to the vial, vortex briefly, and immediately start a timer. This is your t=0 sample.

    • Immediately withdraw a 100 µL aliquot and transfer it to a vial containing 100 µL of 0.1 M HCl to quench the reaction. Add 800 µL of 50:50 acetonitrile/water to bring the total volume to 1 mL.

  • Time-Course Monitoring:

    • Place the reaction vial in the 60 °C water bath.

    • At each subsequent time point, repeat the process of withdrawing a 100 µL aliquot and quenching it in a vial containing 100 µL of 0.1 M HCl and 800 µL of diluent.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting at 50% acetonitrile, ramping to 95% over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Integrate the peak area of the starting sulfonate ester at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the natural logarithm of the percentage of remaining starting material versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Compare the calculated rate constants for the mesylate and tosylate to quantitatively assess their relative stability under these conditions.

Concluding Remarks and Strategic Recommendations

The selection between a mesylate and a tosylate is a nuanced decision that should be guided by the specific demands of the synthetic context.

  • Opt for a Mesylate when:

    • A smaller, less sterically hindering leaving group is required to facilitate a reaction at a crowded center.

    • The starting alcohol is itself sterically hindered, which might make the introduction of the bulkier tosyl group challenging.

    • The downstream purification does not necessitate a crystalline intermediate.

  • Opt for a Tosylate when:

    • A stable, crystalline derivative is advantageous for purification and handling.

    • Slightly attenuated reactivity is desired to improve selectivity in the presence of multiple reactive sites.

    • The aromatic ring of the tosylate can be exploited for analytical purposes (e.g., UV visualization on TLC plates).

References

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 858-869. URL: [Link]
  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. URL: [Link]
  • Greco, G. (2015).
  • Khan Academy (2013).
  • Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 4. The SN2(intermediate) mechanism for solvolyses of alkyl p-toluenesulfonates. Journal of the American Chemical Society, 112(12), 4707-4712. URL: [Link]
  • Williams, A., & Douglas, K. T. (1975). Elimination-addition mechanisms of acyl group transfer. Concerted and stepwise mechanisms for the hydrolysis of aryl esters. Chemical Reviews, 75(6), 627-641. URL: [Link]
  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids; Brønsted relationship for attack of water at methyl; free energies of hydrolysis of esters of oxy acids; and a linear relationship between free energy of hydrolysis and pKa holding over a range of 20 pK units. Canadian Journal of Chemistry, 56(17), 2342-2354. URL: [Link]
  • Williams, A., & Hengge, A. C. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(23), 11842-11850. URL: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Byproduct Formation in Reactions of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Methanedisulfonyl Dichloride's Reactivity

This compound, CH₂(SO₂Cl)₂, is a highly reactive bifunctional electrophile utilized in organic synthesis to introduce the methanedisulfonyl moiety, often as a linker or in the formation of cyclic compounds.[1] Its utility stems from the two electrophilic sulfur centers, which readily react with a variety of nucleophiles, including alcohols and amines, to form disulfonates and disulfonamides, respectively.[1]

However, this high reactivity is a double-edged sword. The same properties that make MDSD a valuable reagent also predispose it to a number of side reactions, leading to the formation of byproducts that can complicate purification, reduce yields, and, in the context of drug development, pose safety risks. Therefore, the ability to accurately quantify these byproducts is not merely an academic exercise but a critical component of process control and quality assurance.

This guide will explore the common byproducts of MDSD reactions and provide a comparative overview of the most effective analytical techniques for their quantification, complete with experimental protocols and data presentation strategies.

Mechanistic Origins of Byproduct Formation

A thorough understanding of the potential reaction pathways is essential for developing a targeted analytical strategy. The primary byproducts in MDSD reactions can be categorized as follows:

  • Partially Reacted Intermediates: Due to the bifunctional nature of MDSD, incomplete reactions are a common source of byproducts. In a reaction with a nucleophile (NuH), the monosubstituted product is a key intermediate and can persist as a byproduct if the reaction does not go to completion.

  • Hydrolysis Products: MDSD is highly susceptible to hydrolysis in the presence of moisture.[2] This leads to the formation of the non-volatile and highly polar methanedisulfonic acid. The presence of water in reagents or solvents is a critical parameter to control.

  • Elimination-Derived Byproducts: In the presence of a non-nucleophilic base, MDSD, like its monofunctional analog methanesulfonyl chloride, can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂).[1][3] This transient species can be trapped by various nucleophiles in the reaction mixture, leading to a range of adducts.

  • Solvent/Reagent-Derived Byproducts: The choice of reaction conditions can introduce additional side products. For instance, in reactions with alcohols, the use of certain bases or elevated temperatures can promote the formation of alkyl chlorides.[4]

The following diagram illustrates the primary reaction and key byproduct formation pathways.

Byproduct_Formation cluster_alcohol Reaction with Alcohols MDSD This compound CH₂(SO₂Cl)₂ MonoSub Monosubstituted Product CH₂(SO₂Cl)(SO₂Nu) MDSD->MonoSub + 1 eq. NuH Hydrolysis Hydrolysis Product Methanedisulfonic Acid CH₂(SO₃H)₂ MDSD->Hydrolysis + H₂O Sulfene Sulfene Intermediate CH₂=SO₂ MDSD->Sulfene + Base (Elimination) AlkylChloride Alkyl Chloride (from alcohol reactions) MDSD->AlkylChloride + ROH, Base, Heat DiSub Desired Disubstituted Product CH₂(SO₂Nu)₂ MonoSub->DiSub + 1 eq. NuH SulfeneAdduct Sulfene Adducts Sulfene->SulfeneAdduct + Nucleophile

Caption: Reaction pathways for this compound, including desired product formation and key byproduct pathways.

A Comparative Overview of Quantitative Analytical Techniques

The choice of analytical technique depends on the specific goals of the analysis, the nature of the byproducts, and the complexity of the reaction matrix. We will compare three primary methods: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

TechniquePrimary ApplicationQuantitative CapabilityKey AdvantagesKey Limitations
qNMR Structural elucidation, purity assessment, and quantification of all proton-bearing species.ExcellentProvides detailed structural information, is non-destructive, and can quantify multiple analytes simultaneously without chromatographic separation.[5][6]Lower sensitivity compared to chromatographic methods; requires a certified internal standard for absolute quantification.
HPLC Purity assessment and quantification of non-volatile analytes, particularly the starting material, products, and hydrolysis byproducts.ExcellentHighly versatile, with a wide range of column chemistries available. Ideal for analyzing polar, non-volatile compounds like methanedisulfonic acid.[7][8]The high reactivity of MDSD with aqueous mobile phases requires careful method development (e.g., low water content) or pre-column derivatization.[7]
GC-MS Quantification of volatile and semi-volatile byproducts.Good to ExcellentHigh separation efficiency and sensitivity. Mass spectrometry provides definitive identification of analytes.Direct analysis of MDSD is challenging due to its low volatility and thermal lability. Derivatization is typically required, which adds a step to the workflow.[9][10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantitative analysis of a hypothetical reaction mixture from the reaction of MDSD with an amine.

Quantitative NMR (qNMR) Spectroscopy

This method allows for the simultaneous quantification of MDSD, the desired disulfonamide, the monosubstituted intermediate, and potentially other proton-bearing byproducts.

Workflow Diagram:

qNMR_Workflow start Reaction Quench (anhydrous conditions) sample_prep Accurately weigh reaction aliquot and certified internal standard (e.g., 1,3,5-trimethoxybenzene) start->sample_prep dissolve Dissolve in deuterated solvent (e.g., CDCl₃ or Acetone-d₆) sample_prep->dissolve acquire Acquire ¹H NMR spectrum with appropriate relaxation delay dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic peaks for analyte and internal standard process->integrate calculate Calculate concentration of each species integrate->calculate

Caption: Workflow for quantitative NMR analysis of an MDSD reaction mixture.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean, dry vial.

    • Accurately weigh and add a suitable amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with peaks that do not overlap with the analytes of interest.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5]

    • Vortex the sample until fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of any proton of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

    • Acquisition Time: 2-4 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved peak for the internal standard and for each analyte. For example:

      • MDSD: The methylene protons (CH₂).

      • Disulfonamide: The methylene protons between the two sulfonyl groups.

      • Monosubstituted intermediate: The methylene protons.

    • Calculate the concentration of each analyte using the following formula[6]: Concentration (Analyte) = [ (Integral (Analyte) / N (Analyte)) / (Integral (Standard) / N (Standard)) ] * (Mass (Standard) / MW (Standard)) * (MW (Analyte) / Mass (Analyte)) where N is the number of protons giving rise to the integrated signal.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for monitoring the consumption of MDSD and the formation of the main products and the non-volatile hydrolysis byproduct. A pre-column derivatization with methanol is employed to convert the highly reactive MDSD into a more stable methyl ester for robust analysis.[7]

Workflow Diagram:

HPLC_Workflow start Take aliquot of reaction mixture derivatize Quench and derivatize with anhydrous methanol to convert residual MDSD to its dimethyl ester start->derivatize dilute Dilute to appropriate concentration with mobile phase derivatize->dilute inject Inject onto RP-HPLC system dilute->inject separate Separate components using a gradient elution inject->separate detect Detect with UV detector separate->detect quantify Quantify using external calibration curves detect->quantify

Sources

A Comparative Guide to the Applications of Different Sulfonyl Dichlorides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, sulfonyl dichlorides (R-SO₂Cl) stand as a cornerstone class of reagents, pivotal for the construction of a multitude of functional molecules. Their inherent reactivity, governed by the electrophilic nature of the sulfur atom, makes them indispensable tools in the arsenal of researchers, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of the applications of various sulfonyl dichlorides, moving beyond a mere cataloging of reactions to offer insights into the causality behind experimental choices and to provide actionable, self-validating protocols.

The Heart of the Matter: Understanding Sulfonyl Dichloride Reactivity

The utility of sulfonyl dichlorides stems from the polarized sulfur-chlorine bond, rendering the sulfur atom highly susceptible to nucleophilic attack.[1][2] This fundamental reactivity allows for the facile formation of sulfonamides and sulfonate esters, moieties that are integral to the structure and function of a vast array of pharmaceuticals and advanced materials.[3][4] The reactivity of a specific sulfonyl chloride is intrinsically linked to the electronic properties of its organic substituent (R). Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to increased reactivity, while electron-donating groups have the opposite effect.[4][5]

This principle dictates the general reactivity trend: Alkanesulfonyl chlorides > Arylsulfonyl chlorides (with electron-withdrawing groups) > Arylsulfonyl chlorides > Arylsulfonyl chlorides (with electron-donating groups) . For instance, the presence of a nitro group in 2- or 4-nitrobenzenesulfonyl chloride (Nsyl chloride) significantly increases the electrophilicity of the sulfonyl sulfur, making it more reactive than the parent benzenesulfonyl chloride.[6] Conversely, the electron-donating methyl group in p-toluenesulfonyl chloride (tosyl chloride) slightly reduces its reactivity.[4][6]

The Workhorse Application: Sulfonamide Synthesis in Drug Discovery

The synthesis of sulfonamides is arguably the most prominent application of sulfonyl dichlorides, driven by the prevalence of the sulfonamide moiety in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3][7] The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[7]

Comparative Performance in Sulfonamide Synthesis

The choice of sulfonyl chloride can significantly impact the yield and efficiency of sulfonamide synthesis. The following table provides a comparative overview of the performance of common sulfonyl dichlorides in reactions with aniline as a model primary amine.

Sulfonyl DichlorideAmineProductYield (%)Reference
Benzenesulfonyl chlorideAnilineN-Phenylbenzenesulfonamide100[8]
p-Toluenesulfonyl chlorideAnilineN-Phenyl-4-methylbenzenesulfonamide100[8]
4-Nitrobenzenesulfonyl chlorideAnilineN-Phenyl-4-nitrobenzenesulfonamide100[8]
Methanesulfonyl chlorideAnilineN-PhenylmethanesulfonamideHigh (not specified)[9]
Dansyl chlorideAnilineN-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamideHigh (not specified)[6]

Note: While quantitative yields for all reactions under identical conditions are not available in a single source, the provided data from various studies indicate that the reaction is generally high-yielding for a range of sulfonyl chlorides.

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol details a standard procedure for the synthesis of a sulfonamide using p-toluenesulfonyl chloride and benzylamine.[7]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Dissolve benzylamine (1 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield N-benzyl-4-toluenesulfonamide.

Sulfonamide_Synthesis_Workflow

Activating Alcohols: The Formation of Sulfonate Esters

Another critical application of sulfonyl dichlorides is the conversion of alcohols into sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus activating the otherwise unreactive hydroxyl group.[10] The choice of sulfonyl chloride can influence the stability and reactivity of the resulting sulfonate ester.

Comparative Performance in Sulfonate Ester Synthesis

The following table presents a comparison of yields for the formation of sulfonate esters from various sulfonyl dichlorides and alcohols.

Sulfonyl DichlorideAlcoholProductYield (%)Reference
Benzenesulfonyl chloridePhenolPhenyl benzenesulfonate98[4]
p-Toluenesulfonyl chloridePhenolPhenyl tosylate98[4]
Methanesulfonyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl mesylate64[4]
4-Nitrobenzenesulfonyl chloridePhenolPhenyl 4-nitrobenzenesulfonate82[4]

Note: The data suggests that aromatic sulfonyl chlorides generally provide high yields in reactions with phenols. The lower yield for methanesulfonyl chloride in this specific example may be substrate-dependent.

Experimental Protocol: Synthesis of an Alkyl Sulfonate Ester using Methanesulfonyl Chloride

This protocol outlines a general procedure for the synthesis of a sulfonate ester from an alcohol and methanesulfonyl chloride.[9]

Materials:

  • Alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1 equivalent) and triethylamine (1.2-1.5 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction's progress by TLC.

  • Quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonate ester.

Sulfonate_Ester_Mechanism

Beyond the Classics: Expanding the Synthetic Utility

While sulfonamide and sulfonate ester formation are the most common applications, the utility of sulfonyl dichlorides extends to other important areas of chemical synthesis.

Polymer Chemistry: Building Novel Materials

Sulfonyl dichlorides, particularly aromatic disulfonyl dichlorides, serve as important monomers in the synthesis of polysulfonates and polysulfonamides through step-growth polymerization. These polymers often exhibit high thermal stability and desirable mechanical properties.

More recently, a novel polymerization technique termed "sulfenyl chloride inverse vulcanization" has been developed, utilizing sulfur monochloride (S₂Cl₂) as a reactive monomer.[3][11] This method allows for the preparation of high molar-mass linear polymers, block copolymers, and crosslinked thermosets with greater precision than traditional inverse vulcanization using elemental sulfur.[11] This approach has led to the development of new, optically transparent polymers with high refractive indices.[11]

Fluorescent Labeling: Visualizing Biological Processes with Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a unique sulfonyl chloride that, upon reaction with primary and secondary amines, forms highly fluorescent sulfonamide adducts.[6][12] This property makes it an invaluable tool for:

  • Protein sequencing and amino acid analysis: The N-terminal amino acid of a peptide can be labeled with dansyl chloride, and after hydrolysis, the fluorescent dansyl-amino acid can be identified.[12]

  • Fluorescence microscopy and spectroscopy: Dansyl-labeled molecules can be used to visualize and quantify biological molecules and processes.[6]

  • Probing protein structure and dynamics: The fluorescence of dansyl-protein conjugates is sensitive to the local environment, providing insights into protein folding and conformational changes.[12]

The key distinction of dansyl chloride is its inherent fluorescence, which sets it apart from non-fluorescent sulfonyl chlorides like tosyl chloride and mesyl chloride, whose primary roles are as protecting or activating groups.[6]

Sulfonyl_Chloride_Applications

Conclusion: Selecting the Right Tool for the Job

The diverse family of sulfonyl dichlorides offers a versatile toolkit for chemists across various disciplines. The choice of a specific reagent should be guided by a clear understanding of its inherent reactivity, which is dictated by the electronic nature of its organic substituent. For the synthesis of sulfonamides and sulfonate esters, a range of commercially available sulfonyl dichlorides provides high efficiency. In the realm of materials science, sulfonyl dichlorides are enabling the creation of novel polymers with tailored properties. Furthermore, specialized reagents like dansyl chloride have carved a niche in biochemical and analytical applications due to their unique fluorescent properties. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently select and apply the most appropriate sulfonyl dichloride to achieve their synthetic goals with precision and efficiency.

References

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health.
  • p. 943. Organic Syntheses.
  • Synthesis of p-toluenesulfonamide. PrepChem.com.
  • Sulfonate-ester-kinetic-study.pdf. Novatia, LLC.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate.
  • methanesulfonyl chloride. Organic Syntheses.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health.
  • CN101302213A - Preparation of methanesulfonic acid active ester. Google Patents.
  • Methanesulfinyl Chloride. Organic Syntheses.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate.
  • Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate.
  • Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. ResearchGate.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health.
  • Tosylates And Mesylates. Master Organic Chemistry.

Sources

experimental evidence for the increased reactivity of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties of profound importance in medicinal chemistry and materials science. While staples like methanesulfonyl chloride (MsCl) and benzenesulfonyl chloride (BsCl) are well-characterized workhorses, methanedisulfonyl dichloride (MDS-Cl₂) presents a unique reactivity profile that warrants a detailed examination. This guide provides an in-depth comparison of the reactivity of this compound against its common monofunctional counterparts, supported by established mechanistic principles and experimental data for analogous systems.

Core Principles: What Drives Sulfonyl Chloride Reactivity?

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This sulfur center is rendered electron-deficient by the attached electron-withdrawing oxygen and chlorine atoms, making it a prime target for nucleophilic attack. The general reaction mechanism for sulfonation of an amine or alcohol is a nucleophilic substitution, often proceeding through a bimolecular (Sₙ2) pathway.

Two primary factors govern the reactivity of sulfonyl chlorides:

  • Electronic Effects: Electron-withdrawing groups attached to the sulfonyl moiety increase the partial positive charge on the sulfur atom, enhancing its electrophilicity and thus its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.

  • Steric Hindrance: Bulky substituents around the sulfonyl group can impede the approach of a nucleophile, slowing down the reaction rate.

The Contenders: A Comparative Overview

This guide will focus on three key sulfonyl chlorides to illustrate the principles of reactivity:

  • Methanesulfonyl Chloride (MsCl): A small, aliphatic sulfonyl chloride known for its high reactivity.[1]

  • Benzenesulfonyl Chloride (BsCl): An aromatic sulfonyl chloride that serves as a baseline for understanding the impact of aryl substituents.

  • This compound (MDS-Cl₂): A bifunctional reagent with two sulfonyl chloride groups attached to a central methylene unit.[2]

Experimental Comparison: Evidence from Solvolysis Kinetics

Kinetic studies on the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride indicate that both proceed through a similar Sₙ2 mechanism.[3] However, differences in their activation parameters reveal nuances in their reactivity. For instance, the entropy of activation for the hydrolysis of methanesulfonyl chloride is -8.32 cal deg⁻¹ mol⁻¹, while for benzenesulfonyl chloride it is -13.25 cal deg⁻¹ mol⁻¹.[3]

The influence of electronic effects is clearly demonstrated in the solvolysis of substituted benzenesulfonyl chlorides. Electron-withdrawing substituents accelerate the rate of hydrolysis, while electron-donating groups slow it down.

Sulfonyl ChlorideRelative Rate of Hydrolysis (in 50% acetone/water at 25.0 °C)
p-Methylbenzenesulfonyl Chloride0.0106 min⁻¹
Benzenesulfonyl Chloride0.0146 min⁻¹
m-Nitrobenzenesulfonyl Chloride0.044 min⁻¹

Data adapted from a 1927 study on the solvolysis of benzenesulfonyl chlorides.[4]

This data quantitatively supports the principle that electron-withdrawing groups enhance the reactivity of the sulfonyl chloride group.

The Case for this compound's Increased Reactivity

This compound is noted for its high reactivity, which can be attributed to the powerful electron-withdrawing effect of the two sulfonyl chloride groups.[2] The presence of one sulfonyl group significantly increases the electrophilicity of the sulfur atom in the other, and vice versa. This mutual activation makes both sulfur centers in this compound more susceptible to nucleophilic attack than the single sulfur atom in methanesulfonyl chloride.

The mechanism of action for this compound involves its function as a potent electrophile, readily reacting with nucleophilic sites to form sulfonyl derivatives.[2] The presence of two highly reactive sulfonyl chloride groups is the primary reason for its enhanced reactivity compared to simpler sulfonyl chlorides.[2]

G cluster_0 Reactivity Spectrum cluster_1 Influencing Factors MDS_Cl2 This compound (Highest Reactivity) MsCl Methanesulfonyl Chloride (High Reactivity) MDS_Cl2->MsCl > Electronic Strong Electron-Withdrawing (Two -SO2Cl groups) MDS_Cl2->Electronic BsCl Benzenesulfonyl Chloride (Moderate Reactivity) MsCl->BsCl > Steric_MsCl Minimal Steric Hindrance MsCl->Steric_MsCl TsCl p-Toluenesulfonyl Chloride (Lower Reactivity) BsCl->TsCl > Steric_BsCl Increased Steric Hindrance (Aromatic Ring) BsCl->Steric_BsCl Electronic_TsCl Electron-Donating (-CH3 group) TsCl->Electronic_TsCl

Caption: Comparative reactivity of sulfonyl chlorides.

Experimental Protocols

For researchers wishing to conduct their own comparative kinetic studies, the following general protocols for monitoring solvolysis reactions can be adapted.

Protocol 1: Kinetic Measurement by Conductimetry

This method is suitable for monitoring the hydrolysis of sulfonyl chlorides, as the reaction produces ionic species (methanesulfonic acid and hydrochloric acid), leading to a change in the conductivity of the solution.

Materials:

  • Sulfonyl chloride of interest (e.g., methanesulfonyl chloride, this compound)

  • High-purity water (or other solvent system)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Equilibrate the solvent in a reaction vessel to the desired temperature in the constant temperature bath.

  • Prepare a stock solution of the sulfonyl chloride in a suitable non-reactive solvent (e.g., acetonitrile) if it is a solid or to ensure accurate initial concentration.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the temperature-equilibrated solvent with vigorous stirring.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue recording until the conductivity reading stabilizes, indicating the completion of the reaction.

  • The first-order rate constant (k) can be calculated from the conductivity data using the appropriate integrated rate law.

G

Caption: Experimental workflow for kinetic analysis.

Protocol 2: Kinetic Measurement by UV-Vis Spectroscopy

This method can be employed if the sulfonyl chloride or the product has a distinct UV-Vis absorbance profile that changes over the course of the reaction.

Materials:

  • Sulfonyl chloride of interest

  • Nucleophile (e.g., a primary amine with a chromophore)

  • Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Appropriate solvent

Procedure:

  • Prepare solutions of the sulfonyl chloride and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • Place the nucleophile solution in a quartz cuvette and place it in the spectrophotometer's cell holder.

  • Record the initial absorbance spectrum.

  • Rapidly add a known volume of the sulfonyl chloride solution to the cuvette, mix quickly, and immediately start recording absorbance at a fixed wavelength (corresponding to the reactant or product) over time.

  • The rate constant can be determined by analyzing the change in absorbance as a function of time.

Conclusion

While direct quantitative kinetic data for this compound remains an area for further investigation, a strong case for its enhanced reactivity can be made based on fundamental principles of physical organic chemistry and comparative data from analogous sulfonyl chlorides. The presence of two mutually activating sulfonyl chloride groups renders the sulfur atoms in this compound highly electrophilic, leading to faster reaction rates with nucleophiles compared to its monofunctional counterparts like methanesulfonyl chloride and benzenesulfonyl chloride. For researchers and drug development professionals, this heightened reactivity can be advantageous for reactions requiring highly active sulfonating agents or for the synthesis of complex, bis-sulfonated molecules. However, this increased reactivity also necessitates careful control of reaction conditions to avoid unwanted side reactions.

References

  • This compound | 5799-68-8 - Benchchem. URL: https://www.benchchem.com/product/b1265828
  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus - Benchchem. URL: https://www.benchchem.com/product/B1260194/technical-guide
  • A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis - Benchchem. URL: https://www.benchchem.com/product/B1265828/technical-guide
  • Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water - ResearchGate. URL: https://www.researchgate.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. URL: https://www.benchchem.com/product/B1260194/technical-guide
  • A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis - Benchchem. URL: https://www.benchchem.com/product/B1265828/technical-guide
  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D - The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc03746d
  • Methanesulfonyl chloride - Wikipedia. URL: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride
  • Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction - HoriazonChemical. URL: https://www.horiazonchemical.
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. URL: https://www.sciencedirect.com/science/article/pii/S187220671400203X
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. URL: https://cdnsciencepub.com/doi/10.1139/v71-232
  • SAFETY DATA SHEET - TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/assets/sds/M1669_EG_EN.pdf
  • methanesulfonyl chloride - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0571
  • (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. URL: https://www.researchgate.
  • Methanesulfinyl Chloride - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0741
  • Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - Benchchem. URL: https://www.benchchem.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8776077/

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of methanedisulfonyl dichloride (CH₂(SO₂Cl)₂). As a highly reactive organosulfur compound, its management demands a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering researchers to handle this reagent with confidence and expertise.

Hazard Assessment & Immediate Safety Protocols

This compound is a corrosive and water-reactive liquid that requires stringent safety measures.[1][2] Its high reactivity stems from the two electrophilic sulfonyl chloride groups, which readily react with nucleophiles such as water, alcohols, and amines.[1][3] This reactivity is the primary source of its hazards and the central consideration for its deactivation and disposal.

Core Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][4][5] It is also corrosive to many metals.[4][5]

  • Water Reactivity: Reacts with moisture or water to produce methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction can be vigorous and exothermic, posing a risk of pressure buildup and release of toxic fumes.

  • Inhalation Hazard: Vapors and mists are highly irritating to the respiratory system.[1]

Before any handling or disposal procedure, a full review of the Safety Data Sheet (SDS) is mandatory. The following tables summarize the most critical hazard and personal protection information.

Table 1: Hazard Identification

Hazard Class GHS Hazard Statement Source(s)
Corrosive to Metals H290: May be corrosive to metals. [2][4][5]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. [2][4][5]

| Serious Eye Damage | H318: Causes serious eye damage. |[5] |

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Item Specification Purpose and Rationale
Hand Protection Chemical-resistant butyl or Viton® gloves. Double-gloving with nitrile is a viable alternative for short-term tasks. To prevent skin contact with the corrosive liquid. Standard nitrile gloves offer limited protection and should be changed immediately upon contamination.[1][6]
Eye Protection Chemical splash goggles and a full-face shield. To provide complete protection for the eyes and face from splashes of the corrosive liquid and its reaction products.[1][4]
Body Protection Flame-retardant, chemical-resistant lab coat. To protect skin and personal clothing from accidental spills.[4][6]

| Work Environment | Certified Chemical Fume Hood. | All handling and disposal procedures must be performed in a fume hood to contain and exhaust corrosive vapors and HCl gas produced during hydrolysis.[1][6][7] |

Waste Stream Management: Segregation and Disposal Pathways

Proper disposal begins with correct waste segregation at the point of generation. Different forms of this compound waste must not be mixed and require distinct disposal pathways.

  • Bulk/Unused Product: Any quantity exceeding what can be safely neutralized in a laboratory setting (e.g., >50 g) should be treated as bulk chemical waste. It must be stored in its original or a compatible, corrosion-resistant container, tightly sealed, and clearly labeled.[8]

  • Small Residual Quantities: Trace amounts remaining in reaction flasks or on equipment can be chemically neutralized in the lab before disposal. This is the focus of the protocol in Section 3.

  • Contaminated Solids: Items such as used gloves, weighing paper, bench protectors, and spill cleanup materials are considered hazardous waste. They must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][6]

Table 3: Waste Disposal Pathways

Waste Type Disposal Container Final Disposal Method
Bulk Chemical (>50 g) Original container or a designated, sealed "Halogenated Organic Waste" container. Licensed hazardous waste disposal company.[5][9]
Neutralized Aqueous Solution Labeled "Aqueous Hazardous Waste" container. Licensed hazardous waste disposal company, following pH verification.

| Contaminated Solids (PPE, spill absorbents) | Sealed, labeled hazardous waste bag or container. | Licensed hazardous waste disposal company.[6][10] |

Protocol for Chemical Neutralization of Residual this compound

This procedure is intended only for small, residual quantities of this compound. The primary goal is to safely hydrolyze the reactive sulfonyl chloride groups to the much more stable methanedisulfonate salt.

Principle of the Method: The di-acyl chloride undergoes nucleophilic attack by water (hydrolysis) to form methanedisulfonic acid and two equivalents of hydrochloric acid. A base, such as sodium bicarbonate, is used in excess to neutralize the acidic products as they form, yielding sodium methanedisulfonate, sodium chloride, water, and carbon dioxide. The reaction is highly exothermic and must be controlled with cooling.[11][12]

CH₂(SO₂Cl)₂ + 4 NaHCO₃ (aq) → CH₂(SO₃Na)₂ + 2 NaCl + 4 H₂O + 4 CO₂(g)

Materials Required:

  • Beaker or flask (at least 10x the volume of the solution to be treated)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

  • Personal Protective Equipment (as specified in Table 2)

Step-by-Step Procedure:

  • Preparation: In a certified chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate in a large beaker equipped with a magnetic stir bar. Ensure the beaker is large enough to contain potential foaming. Place this setup in a secondary container and cool it in an ice bath with gentle stirring.[6]

  • Slow Addition: Using a pipette or dropping funnel, add the residual this compound to the cold, stirring bicarbonate solution extremely slowly, one drop at a time . Causality: The slow, dropwise addition is critical to control the exothermic reaction and the rate of CO₂ gas evolution, preventing a dangerous runaway reaction or overflow.[10] Never add the basic solution to the sulfonyl chloride, as this will create a localized, violent reaction.[10]

  • Monitoring: Continue stirring the mixture in the ice bath. The evolution of CO₂ gas (effervescence) indicates the reaction is proceeding. Allow the mixture to stir for at least 2-4 hours after the final addition to ensure the hydrolysis is complete.

  • Neutralization & Verification: Once the reaction appears complete (gas evolution has ceased), remove the ice bath and allow the solution to warm to room temperature. Carefully check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be between 6 and 8. If it is still acidic, slowly add more sodium bicarbonate until this range is achieved.

  • Final Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled "Aqueous Hazardous Waste" container for collection by a licensed disposal company.[5] Do not pour down the drain unless permitted by local regulations, which is uncommon for halogenated organic waste streams.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate the hazard.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Before re-entering the area, don the full PPE outlined in Table 2.

  • Contain and Absorb: For small spills, cover the liquid with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[2][10] Do not use combustible materials like paper towels or sawdust .[10]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste. Label it clearly as "Spill Debris containing this compound."[6]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G start Assess Waste Stream is_liquid Liquid Waste? start->is_liquid is_bulk Quantity > 50g? is_liquid->is_bulk Yes solid_waste Contaminated Solid Waste: (PPE, Spill Debris) is_liquid->solid_waste No (Solid) bulk_waste Bulk Chemical Waste: - Keep in original container - Label as Halogenated Organic Waste is_bulk->bulk_waste Yes residual_waste Residual Waste: Proceed to Neutralization Protocol is_bulk->residual_waste No end_disposal Arrange for Pickup by Licensed Waste Contractor bulk_waste->end_disposal neutralization Step-by-Step Neutralization (Section 3) residual_waste->neutralization neutralized_solution Neutralized Aqueous Solution (pH 6-8) neutralization->neutralized_solution collect_aqueous Collect in 'Aqueous Hazardous Waste' Container neutralized_solution->collect_aqueous collect_solid Collect in Sealed 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_aqueous->end_disposal collect_solid->end_disposal

Caption: Decision workflow for this compound disposal.

References

  • This compound | 5799-68-8. (n.d.). Benchchem.
  • SAFETY DATA SHEET - this compound. (2025). TCI Chemicals.
  • Buy this compound | 5799-68-8. (n.d.). Smolecule.
  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • This compound SDS, 5799-68-8 Safety D
  • SAFETY DATA SHEET - Methanesulfonyl chloride. (2024). Sigma-Aldrich.
  • Robertson, R. E. (1974). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.).
  • 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride proper disposal procedures. (n.d.). Benchchem.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development.
  • SAFETY DATA SHEET - this compound. (2018). TCI Chemicals.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry.
  • SAFETY DATA SHEET - Methanesulfonyl Chloride. (2024). FUJIFILM Wako.
  • METHANESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
  • Cas 124-63-0, Methanesulfonyl chloride. (n.d.). LookChem.
  • SAFETY DATA SHEET - Methanesulfonyl chloride. (2009). Fisher Scientific.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methanedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, and drug development professional, the mastery of handling highly reactive chemical compounds is paramount. Methanedisulfonyl Dichloride, a potent electrophile, is a valuable reagent in synthesis due to its two highly reactive sulfonyl chloride groups.[1] However, its utility is matched by its hazardous nature, necessitating a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required protective measures.

The Critical Nature of this compound: Why PPE is Non-Negotiable

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also corrosive to metals.[2][3] The primary danger lies in its high reactivity, particularly with nucleophiles and moisture.[1] Upon contact with water, it can decompose and release toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[4] Inhalation, ingestion, or skin contact with its vapors or the liquid itself can lead to severe injury or even death.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first and most critical line of defense.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the mandatory protective gear, which will be followed by a detailed, step-by-step operational plan.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shieldProtects against splashes and corrosive vapors that can cause severe eye damage.[2][6]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents severe skin burns and absorption of the toxic substance.[1]
Body Chemical-resistant lab coat or apron; chemical suit for large quantitiesProvides a barrier against accidental spills and splashes.[6][7]
Respiratory Half or full-facepiece respirator with appropriate cartridgesEssential for preventing inhalation of corrosive and toxic vapors, especially in poorly ventilated areas.[2]
Feet Closed-toe, chemical-resistant footwearProtects feet from spills.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guidance is designed to be a self-validating system, ensuring that each step reinforces a safe laboratory environment.

Preparation and Pre-Handling Checklist:
  • Ventilation Verification: Confirm that you are working in a properly functioning chemical fume hood or a well-ventilated area to prevent the accumulation of hazardous vapors.[1][7]

  • Emergency Equipment Accessibility: Ensure that an emergency shower and eyewash station are readily accessible and unobstructed.[1][7]

  • PPE Inspection: Before donning, meticulously inspect all PPE for any signs of damage, such as cracks, holes, or degradation.

Donning PPE: The Sequential Approach

The order in which you put on your PPE is crucial for ensuring complete protection.

Caption: Sequential workflow for the safe removal of PPE after handling this compound.

Spill Management and Disposal Plan

In the event of a spill, a swift and informed response is crucial.

Spill Response Protocol:
  • Evacuate and Alert: Immediately evacuate the area and alert others.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand. [7]Do not use combustible materials.

  • Neutralization: Although some sources suggest neutralization with sodium bicarbonate for hydrolyzed acids, this should be done with extreme caution due to the potential for vigorous reaction. [7]6. Collection and Disposal: Collect the absorbed material in a suitable, closed container for disposal. [8]

Disposal Plan:
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Place waste in a clearly labeled, sealed, and corrosion-resistant container. [8]* Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal facility in accordance with all applicable local, state, and federal regulations. [8] By adhering to these rigorous safety protocols and understanding the rationale behind each step, researchers can confidently and safely utilize this compound in their critical work.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Benchchem. (n.d.). This compound | 5799-68-8.
  • ECHEMI. (n.d.). This compound SDS, 5799-68-8 Safety Data Sheets.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - this compound.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - this compound.
  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.
  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE - GHS Safety Data Sheet.
  • International Chemical Safety Cards (ICSCs). (2018, May). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET.
  • American Molecules. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • (2016, April 1). SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 5799-68-8.
  • CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanedisulfonyl Dichloride
Reactant of Route 2
Reactant of Route 2
Methanedisulfonyl Dichloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。